molecular formula C8H14O2 B1279843 4-Hydroxy-3,3-dimethylcyclohexanone CAS No. 888325-29-9

4-Hydroxy-3,3-dimethylcyclohexanone

Numéro de catalogue: B1279843
Numéro CAS: 888325-29-9
Poids moléculaire: 142.20 g/mol
Clé InChI: TVEFGDBEVBAUDD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Hydroxy-3,3-dimethylcyclohexanone is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-hydroxy-3,3-dimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2)5-6(9)3-4-7(8)10/h7,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEFGDBEVBAUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CCC1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467583
Record name 4-Hydroxy-3,3-dimethylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888325-29-9
Record name 4-Hydroxy-3,3-dimethylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-3,3-dimethylcyclohexanone: A Key Intermediate in the Development of Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-3,3-dimethylcyclohexanone (CAS Number: 888325-29-9), a pivotal intermediate in the synthesis of advanced human acetylcholinesterase (hAChE) inhibitors. This document details the physicochemical properties, synthesis methodologies, and analytical characterization of the title compound. Furthermore, it elucidates the role of acetylcholinesterase in neuronal signaling and outlines the experimental protocols for assessing the activity of its inhibitors, providing a crucial resource for researchers in neurodegenerative disease therapeutics and medicinal chemistry.

Introduction

This compound is a functionalized cyclic ketone that has garnered significant interest in the field of medicinal chemistry. Its primary importance lies in its role as a key building block for the synthesis of complex hybrid molecules designed to inhibit human acetylcholinesterase (hAChE)[1]. Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission. The inhibition of hAChE is a well-established therapeutic strategy for the management of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit. The unique structural features of this compound, including a hydroxyl group for further functionalization and gem-dimethyl substitution, make it an ideal scaffold for creating potent and selective hAChE inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 888325-29-9
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.20 g/mol [1]
IUPAC Name 4-hydroxy-3,3-dimethylcyclohexan-1-one[2]
Canonical SMILES CC1(C)CC(=O)CCC1O[2]
Purity Typically ≥95%[2]
Appearance Not specified in available data
Solubility Not specified in available data

Synthesis and Experimental Protocols

Plausible Synthetic Pathway: Reduction of a Diketone Precursor

A common method for the synthesis of hydroxy ketones is the selective reduction of a corresponding diketone. In this case, the likely precursor would be 3,3-dimethylcyclohexane-1,4-dione.

Experimental Protocol: Selective Reduction of 3,3-dimethylcyclohexane-1,4-dione (Hypothetical)

  • Dissolution: Dissolve 3,3-dimethylcyclohexane-1,4-dione (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reducing Agent Addition: Slowly add a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (0.25-0.5 equivalents), portion-wise to the stirred solution. The sub-stoichiometric amount of the reducing agent is crucial for achieving selective mono-reduction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time and prevent over-reduction to the diol.

  • Quenching: Once the starting material is consumed and the desired product is maximized, quench the reaction by the slow addition of a weak acid, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (B1210297) or dichloromethane.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Synthesis of the Precursor: 3,3-Dimethylcyclohexanone (B1346601)

The precursor, 3,3-dimethylcyclohexanone, can be synthesized via the catalytic hydrogenation of 3,3-dimethyl-cyclohex-5-en-1-one in the presence of a palladium on charcoal catalyst[3]. Another approach involves the methylation of cyclohexanone[4].

Experimental Protocol: Synthesis of 3,3-Dimethylcyclohexanone from Dimedone

A high-yield synthesis of 3,3-dimethylcyclohexanone can be achieved through the hydrogenation of dimedone[5].

  • Reaction Setup: In a glass liner, place Amberlyst CH57 (1 g per gram of dimedone). Add dimedone (e.g., 4.38 g, 31 mmol) and a suitable solvent like methanol (ca. 15 g) to create a 20 wt% solution.

  • Hydrogenation: Place the sealed glass liner in an autoclave. Flush the autoclave with nitrogen gas. Pressurize with hydrogen gas and heat to 85°C with stirring.

  • Reaction Completion: Continue the reaction until hydrogen uptake ceases.

  • Work-up: Cool the autoclave, depressurize, and flush with nitrogen. Filter the reaction mixture and analyze the product by GC. The total yield of 3,3-dimethylcyclohexanone is reported to be 98% with a selectivity of 98%[5].

Analytical Characterization

The structural confirmation and purity assessment of this compound are critical for its application in drug synthesis. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). While specific spectra for this compound are not publicly available, the expected spectral data can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet), the methylene (B1212753) protons on the cyclohexane (B81311) ring (multiplets), and the proton of the hydroxyl group (a broad singlet, exchangeable with D₂O). The chemical shifts and coupling constants would be indicative of the stereochemistry of the hydroxyl group (axial vs. equatorial).

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the carbon bearing the hydroxyl group, the quaternary carbon with the gem-dimethyl groups, the methyl carbons, and the methylene carbons of the ring.

Assignment (Predicted) ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
C=O-~210
CH-OH~3.5-4.0~70-80
C(CH₃)₂-~30-40
CH₂~1.5-2.5~20-40
CH₃~1.0-1.2~20-30
High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of this compound. A reverse-phase HPLC method would be suitable for this analysis.

Experimental Protocol: HPLC Purity Analysis (General Method)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.

Role in Acetylcholinesterase Inhibition

This compound serves as a crucial intermediate in the synthesis of novel huperzine A-tacrine hybrids, which are potent inhibitors of both human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE)[6]. These hybrid molecules are designed to interact with multiple sites on the cholinesterase enzymes, including the catalytic site and the mid-gorge recognition sites, leading to enhanced inhibitory activity[6].

Acetylcholinesterase Signaling Pathway

Acetylcholine (ACh) is a neurotransmitter that mediates signaling at cholinergic synapses. Upon its release from the presynaptic neuron, ACh binds to and activates nicotinic and muscarinic receptors on the postsynaptic membrane. This binding initiates a downstream signaling cascade. To terminate the signal, acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes ACh into choline (B1196258) and acetate. The choline is then taken up by the presynaptic neuron for the resynthesis of ACh.

// Connections Choline -> ACh_synthesis [arrowhead=vee, color="#5F6368"]; Acetyl_CoA -> ACh_synthesis [arrowhead=vee, color="#5F6368"]; ACh_synthesis -> ACh_vesicle [arrowhead=vee, color="#5F6368"]; ACh_vesicle -> ACh_released [label="Exocytosis", fontsize=8, fontcolor="#5F6368", arrowhead=vee, color="#EA4335"]; ACh_released -> ACh_Receptor [arrowhead=vee, color="#4285F4"]; ACh_Receptor -> Signal_Transduction [arrowhead=vee, color="#5F6368"]; ACh_released -> AChE [arrowhead=vee, color="#34A853"]; AChE -> Choline_reuptake [arrowhead=vee, color="#5F6368"]; AChE -> Acetate [arrowhead=vee, color="#5F6368"]; Choline_reuptake -> Choline_uptake [arrowhead=vee, color="#EA4335"]; Choline_uptake -> Choline [style=invis]; } enddot

Caption: Acetylcholinesterase signaling pathway at a cholinergic synapse.

Acetylcholinesterase Inhibition Assay

The inhibitory activity of compounds derived from this compound is typically evaluated using the Ellman's method, a colorimetric assay.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • Substrate Stock Solution: Acetylthiocholine iodide (ATCI) in deionized water.

    • Chromogen Stock Solution: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in assay buffer.

    • Enzyme Solution: Acetylcholinesterase from a suitable source (e.g., electric eel) diluted in assay buffer.

    • Inhibitor Solutions: Test compounds and a positive control (e.g., donepezil) dissolved in DMSO and serially diluted in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add assay buffer, enzyme solution, and inhibitor solution (or vehicle for control) to each well.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the substrate (ATCI) and chromogen (DTNB) mixture to all wells.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

// Connections start -> reagent_prep [arrowhead=vee, color="#5F6368"]; reagent_prep -> plate_setup [arrowhead=vee, color="#5F6368"]; plate_setup -> pre_incubation [arrowhead=vee, color="#5F6368"]; pre_incubation -> reaction_initiation [arrowhead=vee, color="#5F6368"]; reaction_initiation -> absorbance_measurement [arrowhead=vee, color="#5F6368"]; absorbance_measurement -> data_analysis [arrowhead=vee, color="#5F6368"]; data_analysis -> end [arrowhead=vee, color="#5F6368"]; } enddot

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutics for neurodegenerative diseases. Its strategic use in the construction of complex hAChE inhibitors highlights the importance of tailored building blocks in modern drug discovery. This technical guide provides essential information for researchers working with this compound, from its fundamental properties and synthesis to its application in the context of acetylcholinesterase inhibition. Further research into efficient and scalable synthetic routes for this intermediate will undoubtedly facilitate the discovery of next-generation Alzheimer's disease therapies.

References

Spectroscopic Profile of 4-Hydroxy-3,3-dimethylcyclohexanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectral data for 4-Hydroxy-3,3-dimethylcyclohexanone, a key intermediate in synthetic organic chemistry. Due to the limited availability of published experimental spectral data for this specific compound, this guide utilizes the detailed spectral information of its constitutional isomer, (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone, as a representative model. The structural similarities between these isomers allow for a valuable and illustrative analysis of the expected spectroscopic features. This document is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and workflow visualizations.

Molecular Structure

  • IUPAC Name: 4-Hydroxy-3,3-dimethylcyclohexan-1-one

  • Molecular Formula: C₈H₁₄O₂

  • Molecular Weight: 142.20 g/mol

  • CAS Number: 888325-29-9

Spectral Data Presentation

The following tables summarize the quantitative spectral data for the constitutional isomer, (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone, which serves as a proxy for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone (250 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
1.11s3HCH₃
1.15s3HCH₃
1.60–1.71m1HCyclohexane CH₂
1.76–1.86m1HCyclohexane CH₂
1.96–2.05m2HCyclohexane CH₂
2.16br s1HOH
2.35–2.45m2HCyclohexane CH₂ adjacent to C=O
3.69dd (J = 7.6, 2.9 Hz)1HCH-OH

Table 2: ¹³C NMR Spectral Data of (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone (76 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmCarbon TypeAssignment
19.7CH₃Methyl Carbon
20.7CH₃Methyl Carbon
22.9CH₂Cyclohexane Carbon
29.0CH₂Cyclohexane Carbon
37.3CH₂Cyclohexane Carbon
51.3CQuaternary Carbon
77.8CHCH-OH Carbon
215.3CC=O Carbonyl Carbon
Infrared (IR) Spectroscopy

Table 3: IR Spectral Data of (S)-(+)-3-hydroxy-2,2-dimethylcyclohexanone (film) [1]

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3470 (strong, broad)O-HStretching
1705 (strong)C=OStretching
1120 (medium)C-OStretching
1055 (strong)C-OStretching
985 (strong)C-HBending
965 (medium)C-HBending
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zPossible FragmentNotes
142[C₈H₁₄O₂]⁺Molecular Ion (M⁺)
127[M - CH₃]⁺Loss of a methyl group
124[M - H₂O]⁺Dehydration, loss of water
99[M - C₃H₇]⁺Alpha-cleavage adjacent to the carbonyl group
83[M - C₃H₇O]⁺Cleavage involving the hydroxyl group
57[C₃H₅O]⁺ or [C₄H₉]⁺Common fragments from cyclohexanone (B45756) derivatives

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of the analyte is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 250 MHz or higher) is used.

  • ¹H NMR Acquisition: A standard one-pulse sequence is utilized. Typical parameters include a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse program is employed to obtain singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required for adequate signal intensity.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for a liquid or dissolved solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrumentation: An FTIR spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, more commonly, as the effluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Methodologies

The following diagrams, created using the DOT language, illustrate key relationships and workflows in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Relationship cluster_molecule This compound cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information Molecule C8H14O2 (Structure) NMR NMR (¹H, ¹³C) IR IR MS MS Connectivity Proton & Carbon Connectivity NMR->Connectivity Provides Functional_Groups Functional Groups (C=O, O-H) IR->Functional_Groups Identifies Molecular_Formula Molecular Formula & Fragmentation MS->Molecular_Formula Determines

Caption: Relationship between spectroscopic techniques and derived structural information.

Experimental_Workflow start Start: Purified Sample prep_nmr NMR Sample Preparation start->prep_nmr prep_ir IR Sample Preparation start->prep_ir prep_ms MS Sample Introduction (GC/LC) start->prep_ms acq_nmr NMR Data Acquisition (¹H, ¹³C) prep_nmr->acq_nmr proc_nmr NMR Data Processing & Analysis acq_nmr->proc_nmr structure Structure Elucidation & Verification proc_nmr->structure acq_ir IR Data Acquisition prep_ir->acq_ir proc_ir IR Spectrum Analysis acq_ir->proc_ir proc_ir->structure acq_ms MS Data Acquisition prep_ms->acq_ms proc_ms MS Data Analysis acq_ms->proc_ms proc_ms->structure

Caption: General experimental workflow for spectroscopic analysis.

References

The Stereochemistry of 4-Hydroxy-3,3-dimethylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 4-hydroxy-3,3-dimethylcyclohexanone, a substituted cyclohexanone (B45756) with potential applications as a building block in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document presents a detailed, predictive analysis based on established principles of stereoselective synthesis and spectroscopic characterization. It outlines a proposed synthetic pathway for the diastereomeric cis and trans isomers, detailed hypothetical experimental protocols for their synthesis and separation, and an in-depth analysis of their expected spectroscopic signatures, particularly 1H and 13C NMR, to facilitate their unambiguous identification. All quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized using diagrams. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of this and structurally related chiral molecules.

Introduction to the Stereochemistry of this compound

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C4). The presence of the rigid cyclohexanone ring, substituted with a gem-dimethyl group at the C3 position, leads to the existence of two diastereomeric isomers: cis-4-hydroxy-3,3-dimethylcyclohexanone and trans-4-hydroxy-3,3-dimethylcyclohexanone.

In the more stable chair conformation of the cyclohexane (B81311) ring, the hydroxyl group can be oriented either axially or equatorially relative to the plane of the ring. The gem-dimethyl group at the adjacent C3 position significantly influences the conformational preference and the stereochemical outcome of synthetic transformations. The cis isomer is expected to have the hydroxyl group in an axial orientation to minimize steric interactions with the axial methyl group at C3, while the trans isomer would have the hydroxyl group in an equatorial position. The accurate synthesis and characterization of these individual stereoisomers are crucial for their application in stereospecific synthesis and drug design, as the three-dimensional arrangement of functional groups dictates their biological activity and chemical reactivity.

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route to obtain a mixture of cis- and trans-4-hydroxy-3,3-dimethylcyclohexanone involves the stereoselective reduction of a suitable precursor, 3,3-dimethylcyclohexan-1,4-dione. The synthesis of this precursor and its subsequent reduction are outlined below.

Synthesis of 3,3-Dimethylcyclohexan-1,4-dione (Hypothetical Protocol)

The synthesis of the diketone precursor can be envisioned through a multi-step sequence starting from commercially available materials.

Experimental Protocol:

  • Step 1: Synthesis of Diethyl 2,2-dimethyl-3-oxoadipate: A Michael addition of the enolate of diethyl methylmalonate to methyl vinyl ketone, followed by hydrolysis and decarboxylation, would yield the desired keto-ester.

  • Step 2: Dieckmann Condensation: Intramolecular cyclization of the keto-ester using a strong base like sodium ethoxide would afford the cyclic β-keto ester.

  • Step 3: Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis and decarboxylation of the β-keto ester would yield 3,3-dimethylcyclohexan-1,4-dione.

Stereoselective Reduction of 3,3-Dimethylcyclohexan-1,4-dione (Hypothetical Protocol)

The reduction of the dione (B5365651) with a hydride reducing agent is expected to yield a mixture of the cis and trans diols. A subsequent selective oxidation of the secondary alcohol at C1 would provide the target this compound diastereomers. A more direct approach involves the monoprotection of one carbonyl group, followed by reduction and deprotection. A simpler, direct reduction using a less reactive hydride reagent may favor the formation of the hydroxyketone.

Experimental Protocol for Sodium Borohydride (B1222165) Reduction:

  • Reaction Setup: A solution of 3,3-dimethylcyclohexan-1,4-dione (1.0 eq) in methanol (B129727) (0.1 M) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Addition of Reducing Agent: Sodium borohydride (NaBH4) (0.5 eq) is added portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C. The reduced stoichiometry is intended to favor mono-reduction.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

  • Work-up: Once the starting material is consumed, the reaction is quenched by the slow addition of 1 M hydrochloric acid until the pH is neutral. The methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product as a mixture of cis and trans isomers.

G cluster_synthesis Synthesis of this compound start 3,3-Dimethylcyclohexan-1,4-dione reagent NaBH4, Methanol, 0 °C start->reagent Reduction product Mixture of cis- and trans- This compound reagent->product

Caption: Synthetic workflow for the reduction of the dione precursor.

Separation of Diastereomers

The separation of the resulting cis and trans diastereomers can be achieved using standard chromatographic techniques, exploiting the expected differences in their polarity.

Experimental Protocol for Column Chromatography:

  • Column Preparation: A glass column is packed with silica (B1680970) gel (100-200 mesh) using a slurry method with hexane.

  • Loading: The crude mixture of diastereomers is dissolved in a minimal amount of dichloromethane (B109758) and adsorbed onto a small amount of silica gel. The dried silica is then carefully loaded onto the top of the prepared column.

  • Elution: The diastereomers are separated by eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The polarity difference between the cis and trans isomers should allow for their separation. The more polar isomer is expected to elute later.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify the pure isomers. Fractions containing the pure compounds are combined and the solvent is removed under reduced pressure.

G cluster_separation Diastereomer Separation Workflow crude_mixture Crude Mixture (cis and trans isomers) column_chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) crude_mixture->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection cis_isomer cis-Isomer fraction_collection->cis_isomer Pure Fractions 1 trans_isomer trans-Isomer fraction_collection->trans_isomer Pure Fractions 2

Caption: Workflow for the separation of diastereomers.

Spectroscopic Characterization and Data

The unambiguous identification of the cis and trans isomers relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Predicted ¹H NMR Spectroscopy

The key diagnostic signals in the ¹H NMR spectra will be those of the proton on the carbon bearing the hydroxyl group (H4). The chemical shift and, more importantly, the coupling constants of this proton will differ significantly between the two isomers due to their different spatial orientations (axial vs. equatorial).

  • trans-Isomer (Equatorial -OH, Axial H4): The H4 proton is in an axial position. It will exhibit large axial-axial couplings (J ≈ 10-13 Hz) to the two adjacent axial protons on C5 and a smaller axial-equatorial coupling (J ≈ 3-5 Hz) to the equatorial proton on C5. This will result in a triplet of doublets or a complex multiplet with a large width. The chemical shift is expected to be further upfield compared to its cis counterpart.

  • cis-Isomer (Axial -OH, Equatorial H4): The H4 proton is in an equatorial position. It will show small equatorial-axial (J ≈ 3-5 Hz) and equatorial-equatorial (J ≈ 2-4 Hz) couplings to the adjacent protons on C5. This will result in a narrow multiplet, possibly appearing as a broad singlet or a triplet with small coupling constants. The chemical shift is expected to be downfield compared to the axial proton of the trans-isomer.

Isomer Predicted ¹H NMR Data for H4 Proton
transChemical Shift (δ): ~3.5-3.7 ppmMultiplicity: Triplet of doublets (td)Coupling Constants (J): J_ax-ax ≈ 11 Hz, J_ax-eq ≈ 4 Hz
cisChemical Shift (δ): ~4.0-4.2 ppmMultiplicity: Broad singlet or narrow multipletCoupling Constants (J): Small J values (< 5 Hz)
Predicted ¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the cyclohexane ring will also be influenced by the stereochemistry. The carbon bearing the hydroxyl group (C4) and the adjacent carbons (C3 and C5) are expected to show the most significant differences.

Isomer Predicted ¹³C NMR Chemical Shifts (δ, ppm)
transC1 (C=O): ~210C3: ~35C4 (CH-OH): ~68CH₃: ~25, 28
cisC1 (C=O): ~210C3: ~35C4 (CH-OH): ~65 (shielded due to γ-gauche effect)CH₃: ~25, 28
Predicted Infrared (IR) Spectroscopy

Both isomers will exhibit characteristic absorptions for the hydroxyl and carbonyl functional groups.

Isomer Predicted IR Absorption Frequencies (cm⁻¹)
transO-H Stretch: ~3400 (broad)C=O Stretch: ~1715
cisO-H Stretch: ~3450 (broad)C=O Stretch: ~1715

Conformational Analysis

The stereochemical assignments are based on the conformational analysis of the chair forms of the cyclohexane ring.

G cluster_conformational Conformational Relationship trans trans-Isomer (Equatorial -OH) axial_H4 Axial H4 (Large J-couplings) trans->axial_H4 leads to cis cis-Isomer (Axial -OH) equatorial_H4 Equatorial H4 (Small J-couplings) cis->equatorial_H4 leads to

Caption: Relationship between isomerism and proton orientation.

Conclusion

This technical guide provides a predictive yet scientifically grounded framework for the synthesis, separation, and stereochemical assignment of cis- and trans-4-hydroxy-3,3-dimethylcyclohexanone. The outlined hypothetical protocols are based on well-established organic chemistry principles and are intended to guide researchers in their experimental design. The detailed analysis of the expected spectroscopic data, particularly the diagnostic ¹H NMR signals, offers a clear strategy for the unambiguous identification of the two diastereomers. Further experimental validation is required to confirm these predictions and to fully elucidate the chemical and physical properties of these intriguing chiral building blocks.

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic approaches toward 4-Hydroxy-3,3-dimethylcyclohexanone, a key intermediate in the development of therapeutic agents, notably as a precursor for human acetylcholinesterase (hAChE) inhibitors.[1] This document details potential synthetic pathways, experimental protocols for precursor synthesis, and discusses the challenges and future directions in acquiring this valuable chemical entity.

Introduction

This compound is a substituted cyclohexanone (B45756) derivative with significant applications in medicinal chemistry. Its structural features make it an important building block for the synthesis of complex molecules, particularly in the field of drug discovery. The primary challenge in its synthesis lies in the regioselective introduction of the hydroxyl group at the C-4 position of the 3,3-dimethylcyclohexanone (B1346601) scaffold. This guide explores the most plausible synthetic routes based on established chemical transformations.

Proposed Synthetic Pathways

Two primary retrosynthetic pathways are considered for the synthesis of this compound:

  • Route A: Selective Hydroxylation. This approach involves the direct hydroxylation of the readily available precursor, 3,3-dimethylcyclohexanone, at the C-4 position.

  • Route B: Selective Reduction. This pathway starts with a 1,4-dione precursor, 3,3-dimethylcyclohexane-1,4-dione, which is then selectively reduced to the desired hydroxyketone.

The following sections will detail the steps involved in each proposed route.

retrosynthesis This compound This compound 3,3-Dimethylcyclohexanone 3,3-Dimethylcyclohexanone This compound->3,3-Dimethylcyclohexanone Route A: Selective Hydroxylation 3,3-Dimethylcyclohexane-1,4-dione 3,3-Dimethylcyclohexane-1,4-dione This compound->3,3-Dimethylcyclohexane-1,4-dione Route B: Selective Reduction Dimedone Dimedone 3,3-Dimethylcyclohexanone->Dimedone Reduction

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Precursor: 3,3-Dimethylcyclohexanone

The common precursor for the proposed synthetic routes is 3,3-dimethylcyclohexanone. This compound can be efficiently synthesized from dimedone (5,5-dimethylcyclohexane-1,3-dione) via a reduction reaction.

Experimental Protocol: Reduction of Dimedone

A robust method for the synthesis of 3,3-dimethylcyclohexanone involves the catalytic hydrogenation of dimedone.

Reaction Scheme:

precursor_synthesis Dimedone Dimedone Reagents H2, Pd/C Methanol (B129727), 85 °C Dimedone->Reagents Product 3,3-Dimethylcyclohexanone Reagents->Product

Caption: Synthesis of 3,3-dimethylcyclohexanone from dimedone.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
Dimedone126-81-8140.18
Palladium on Carbon (10%)7440-05-3106.42 (Pd)
Methanol67-56-132.04
Hydrogen Gas1333-74-02.02

Procedure:

  • In a suitable autoclave, a mixture of dimedone and 10% Palladium on carbon in methanol is prepared.

  • The autoclave is sealed and purged with nitrogen gas, followed by pressurization with hydrogen gas.

  • The reaction mixture is heated to approximately 85°C with vigorous stirring.

  • The reaction is monitored until the theoretical amount of hydrogen has been consumed.

  • After cooling to room temperature, the autoclave is depressurized, and the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield crude 3,3-dimethylcyclohexanone, which can be further purified by distillation.

Quantitative Data:

ParameterValue
Typical Yield>95%
Purity (GC)>98%
Boiling Point171-173 °C

Route A: Selective C-4 Hydroxylation of 3,3-Dimethylcyclohexanone

The direct and selective hydroxylation of a C-H bond at a specific position in a molecule remains a significant challenge in organic synthesis. While general methods for the hydroxylation of cyclohexanes exist, a specific, high-yield protocol for the 4-position of 3,3-dimethylcyclohexanone is not well-documented in readily available literature.

Conceptual Workflow:

hydroxylation_workflow Start 3,3-Dimethylcyclohexanone Step1 Selection of Hydroxylating Agent Start->Step1 Step2 Reaction Optimization (Solvent, Temp, Catalyst) Step1->Step2 Step3 Product Isolation and Purification Step2->Step3 End This compound Step3->End

Caption: Conceptual workflow for selective hydroxylation.

Potential Methodologies:

  • Biocatalysis: The use of specific enzymes, such as cytochrome P450 monooxygenases, could offer a highly regioselective route to the desired product.[2][3] This would involve screening a library of microorganisms or isolated enzymes for their ability to hydroxylate 3,3-dimethylcyclohexanone at the C-4 position.

  • Chemical Oxidation: The use of specific oxidizing agents in the presence of a directing group or a catalyst could potentially achieve the desired transformation. However, controlling the regioselectivity and avoiding over-oxidation to the dione (B5365651) or other byproducts would be a major challenge.

Due to the lack of a specific and reproducible experimental protocol in the current literature, this route remains an area for further research and development.

Route B: Selective Reduction of 3,3-Dimethylcyclohexane-1,4-dione

This route offers a potentially more controllable approach to the synthesis of this compound. It involves two key steps: the synthesis of the 1,4-dione precursor and its subsequent selective mono-reduction.

Synthesis of 3,3-Dimethylcyclohexane-1,4-dione

The synthesis of 3,3-dimethylcyclohexane-1,4-dione is not as straightforward as its 1,3-dione isomer (dimedone). A potential, though not explicitly detailed in the searched literature for this specific compound, could involve a multi-step sequence starting from a suitable precursor. One conceptual approach could be the oxidation of 3,3-dimethylcyclohexane at the 1 and 4 positions.

Experimental Protocol: Selective Mono-reduction of a 1,4-Dione (General)

While a specific protocol for 3,3-dimethylcyclohexane-1,4-dione is not available, a general procedure for the selective mono-reduction of a symmetrical 1,4-dione can be outlined. This often involves the use of a mild and sterically hindered reducing agent.

Reaction Scheme (Conceptual):

monoreduction Dione 3,3-Dimethylcyclohexane-1,4-dione Reagents Reducing Agent (e.g., NaBH4 with CeCl3) Dione->Reagents Product This compound Reagents->Product

Caption: Conceptual mono-reduction of a 1,4-dione.

Materials and Reagents (Hypothetical):

ReagentCAS NumberMolecular Weight ( g/mol )
3,3-Dimethylcyclohexane-1,4-dioneN/A154.21
Sodium Borohydride (B1222165)16940-66-237.83
Cerium(III) Chloride Heptahydrate18618-55-8372.58
Methanol67-56-132.04

Procedure (General):

  • The 1,4-dione is dissolved in a suitable solvent, such as methanol, and cooled in an ice bath.

  • A solution of cerium(III) chloride heptahydrate in the same solvent is added to the dione solution.

  • Sodium borohydride is added portion-wise to the cooled mixture with stirring. The use of cerium salts (Luche reduction) can enhance the selectivity for the reduction of the ketone over other functional groups and can influence the stereoselectivity.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material and the appearance of the mono-reduced product.

  • Once the reaction is complete, it is quenched by the addition of a weak acid (e.g., acetic acid).

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to isolate the desired this compound.

Quantitative Data (Hypothetical):

ParameterValue
Expected YieldVariable, depends on substrate and conditions
Key ChallengeAchieving high selectivity for mono-reduction over di-reduction

Conclusion and Future Outlook

The synthesis of this compound presents a tangible challenge for synthetic chemists. While the precursor, 3,3-dimethylcyclohexanone, is readily accessible from dimedone, the subsequent regioselective introduction of the hydroxyl group at the C-4 position is not well-established.

The most promising route for a scalable and reliable synthesis appears to be the selective reduction of 3,3-dimethylcyclohexane-1,4-dione. However, this requires the development of an efficient synthesis for this specific dione precursor.

Future research in this area should focus on:

  • Developing a robust and scalable synthesis for 3,3-dimethylcyclohexane-1,4-dione.

  • Optimizing the conditions for the selective mono-reduction of this dione to maximize the yield of this compound.

  • Exploring biocatalytic methods for the direct and selective hydroxylation of 3,3-dimethylcyclohexanone, which could offer a more environmentally friendly and efficient alternative.

The successful development of a reliable synthetic route to this compound will undoubtedly facilitate the advancement of drug discovery programs that utilize this important chemical intermediate.

References

Synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxy-3,3-dimethylcyclohexanone, a key intermediate in the development of novel therapeutics. The primary synthesis route involves a two-step process: the selective reduction of dimedone (5,5-dimethylcyclohexane-1,3-dione) to yield 3,3-dimethylcyclohexanone (B1346601), followed by the regioselective α-hydroxylation of the resulting ketone. This document details the underlying reaction mechanisms, provides established experimental protocols, summarizes key quantitative data, and presents visual representations of the synthesis pathway and experimental workflow.

Introduction

This compound is a valuable building block in medicinal chemistry, notably serving as a precursor for the synthesis of acetylcholinesterase (AChE) inhibitors, which are critical in the treatment of Alzheimer's disease and other neurological disorders. The strategic placement of the hydroxyl group at the C4 position, alpha to the carbonyl, allows for diverse functionalization and the introduction of chiral centers, making it a versatile scaffold for drug design. This guide delineates a robust and efficient pathway for its synthesis, commencing from the readily available starting material, dimedone.

Synthesis Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step sequence:

  • Selective Monoreduction of Dimedone: The initial step involves the selective reduction of one of the two carbonyl groups of dimedone to afford 3,3-dimethylcyclohexanone. Catalytic hydrogenation is the most prevalent and efficient method for this transformation.

  • α-Hydroxylation of 3,3-dimethylcyclohexanone: The subsequent step introduces a hydroxyl group at the C4 position, which is alpha to the existing carbonyl group. While specific literature for this exact transformation is scarce, this guide proposes a plausible mechanism based on established methods for the α-hydroxylation of ketones.

An alternative, though less documented, pathway could involve the synthesis of 3,3-dimethylcyclohexane-1,4-dione followed by a selective reduction of one carbonyl group.

Detailed Synthesis Mechanism

Step 1: Synthesis of 3,3-dimethylcyclohexanone from Dimedone

The conversion of dimedone to 3,3-dimethylcyclohexanone is achieved through the selective reduction of one of the carbonyl groups. The most effective method is catalytic hydrogenation.

Mechanism of Catalytic Hydrogenation:

The reaction proceeds via the adsorption of dimedone and hydrogen onto the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The acidic conditions often employed facilitate the tautomerization of the dione. The mechanism involves the following key stages:

  • Adsorption: Both hydrogen gas and the enol form of dimedone adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the palladium surface, forming reactive metal-hydride species.

  • Hydrogenation: The adsorbed enol tautomer of dimedone undergoes stepwise addition of hydrogen atoms from the catalyst surface. The first hydrogenation step reduces the double bond of the enol, and the second reduces the remaining carbonyl group to a hydroxyl group.

  • Dehydration and Desorption: Under the reaction conditions, the intermediate hydroxyketone can undergo dehydration to form an enone, which is then further hydrogenated to the final product, 3,3-dimethylcyclohexanone. The product then desorbs from the catalyst surface.

Proposed Step 2: α-Hydroxylation of 3,3-dimethylcyclohexanone

The introduction of a hydroxyl group at the C4 position of 3,3-dimethylcyclohexanone can be approached through several established methods for the α-hydroxylation of ketones. A highly effective method involves the use of molecular oxygen in the presence of a strong base and a phase-transfer catalyst.

Proposed Mechanism for Phase-Transfer Catalyzed α-Hydroxylation:

  • Enolate Formation: A strong base, such as potassium hydroxide, deprotonates the α-carbon (C4) of 3,3-dimethylcyclohexanone, forming a resonance-stabilized enolate anion.

  • Phase Transfer: The enolate anion is transferred from the solid or aqueous phase to the organic phase by a phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt.

  • Reaction with Oxygen: In the organic phase, the enolate reacts with molecular oxygen (from air) in a radical process to form a peroxide intermediate.

  • Reduction of Peroxide: The peroxide intermediate is then reduced to the corresponding α-hydroxy ketone. This reduction can be facilitated by a reducing agent, such as triethyl phosphite, added to the reaction mixture.

  • Catalyst Regeneration: The phase-transfer catalyst returns to the aqueous/solid phase to repeat the cycle.

Alternatively, enzymatic or microbial hydroxylation presents a green and highly selective approach. Certain microorganisms possess cytochrome P450 monooxygenases that can catalyze the specific hydroxylation of cyclic ketones.[1]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of the precursor, 3,3-dimethylcyclohexanone, from dimedone. Data for the proposed hydroxylation step is not available for this specific substrate.

Starting MaterialReagents and CatalystSolventTemperature (°C)Pressure (bar)Reaction Time (h)Yield (%)Purity (%)Reference
DimedoneH₂, 5% Pd/C, p-toluenesulfonic acidIsopropanol (B130326)85101.6786-[WO2010043522A1]
DimedoneH₂, 10% Pd/CMethanol8522.590-[WO2010043522A1]
DimedoneH₂, Amberlyst CH57 (Pd catalyst)Methanol8527.59898ChemicalBook

Experimental Protocols

Synthesis of 3,3-dimethylcyclohexanone from Dimedone[2][3]

Materials:

  • Dimedone

  • 5% Palladium on Carbon (Pd/C)

  • p-Toluenesulfonic acid

  • Isopropanol

  • Nitrogen gas (N₂)

  • Hydrogen gas (H₂)

  • Sodium bicarbonate (NaHCO₃)

  • Autoclave reactor

  • Filtration apparatus (0.45 µm filter)

  • Gas chromatograph (GC)

Procedure:

  • To a 2 L glass-steel autoclave with a glass liner, add 9.260 g of 5% Pd/C, 65 g of dimedone, 146 mL of isopropanol, and 2.580 g of p-toluenesulfonic acid.

  • Seal the autoclave and start stirring at 500 rpm.

  • Purge the autoclave three times with nitrogen gas at 5 bara.

  • Pressurize the autoclave with hydrogen gas to 5 bara and hold for 10 minutes to check for leaks. Release the pressure.

  • Resume stirring at 500 rpm and heat the autoclave to an internal temperature of 85 °C.

  • Pressurize the autoclave with hydrogen gas to 10 bara and increase the stirring speed to 1000 rpm.

  • Maintain the reaction under these conditions for 1 hour and 40 minutes.

  • After the reaction is complete, reduce the stirring speed to 500 rpm and cool the autoclave to below 25 °C.

  • Carefully depressurize the autoclave and purge three times with nitrogen gas at 5 bara.

  • Open the autoclave and filter the reaction mixture through a 0.45 µm filter.

  • For analysis, dilute a 30 mL sample of the filtrate with 1 mL of isopropanol and add 5 mg of NaHCO₃. Analyze the sample by GC to determine the yield. The reported yield for this procedure is 86%.

Visualizations

Synthesis Pathway

Synthesis_Pathway Dimedone Dimedone (5,5-dimethylcyclohexane-1,3-dione) Precursor 3,3-Dimethylcyclohexanone Dimedone->Precursor Catalytic Hydrogenation (H₂, Pd/C) Product This compound Precursor->Product α-Hydroxylation (O₂, Base, PTC)

References

Enantioselective Synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Chiral molecules are of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug candidate can profoundly influence its pharmacological activity, efficacy, and safety profile. The synthesis of enantiomerically pure building blocks is therefore a critical aspect of modern drug discovery and development. 4-Hydroxy-3,3-dimethylcyclohexanone, with its stereocenter at the C4 position, represents a valuable chiral synthon for the construction of more complex molecular architectures. Its potential utility as a key intermediate for the synthesis of human acetylcholinesterase (hAChE) inhibitors highlights the need for efficient and stereocontrolled synthetic routes.[1]

This guide focuses on a chemoenzymatic approach, which combines traditional organic synthesis with the high selectivity of biocatalysis, to achieve the desired enantiopure product.

Proposed Enantioselective Synthetic Pathway

The most promising and scalable approach for the enantioselective synthesis of this compound involves a two-step sequence:

  • Synthesis of the Prochiral Precursor: Preparation of 3,3-dimethylcyclohexane-1,4-dione.

  • Enantioselective Enzymatic Reduction: Desymmetrization of the diketone using a stereoselective ketoreductase (KRED) to yield the desired chiral hydroxyketone.

This strategy is advantageous due to the high enantioselectivities often achieved with enzymatic reductions and the operational simplicity of biocatalytic processes.

dot

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of 3,3-Dimethylcyclohexane-1,4-dione (Prochiral Precursor)

While a direct literature preparation of 3,3-dimethylcyclohexane-1,4-dione is not explicitly detailed, a plausible route can be devised from the readily available 3,3-dimethylcyclohexanone. This involves a two-step process of α-bromination followed by oxidation.

Step 1: α-Bromination of 3,3-Dimethylcyclohexanone

  • Reaction: 3,3-Dimethylcyclohexanone is reacted with a brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent, to introduce a bromine atom at the α-position to the carbonyl group.

  • Reagents and Conditions:

    • 3,3-Dimethylcyclohexanone (1.0 eq)

    • N-Bromosuccinimide (1.1 eq)

    • AIBN (catalytic amount)

    • Carbon tetrachloride (solvent)

    • Reflux, 2-4 hours

  • Work-up: The reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Oxidation to 3,3-Dimethylcyclohexane-1,4-dione

  • Reaction: The resulting α-bromoketone is then oxidized to the 1,4-dione. A common method for this transformation is the Kornblum oxidation.

  • Reagents and Conditions:

    • α-Bromo-3,3-dimethylcyclohexanone (1.0 eq)

    • Dimethyl sulfoxide (B87167) (DMSO) (solvent and oxidant)

    • Sodium bicarbonate (2.0 eq)

    • 100-150 °C, 2-6 hours

  • Work-up: The reaction mixture is cooled, poured into water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Enantioselective Enzymatic Reduction of 3,3-Dimethylcyclohexane-1,4-dione

This protocol is based on general procedures for the enzymatic reduction of prochiral ketones using commercially available ketoreductase screening kits.

  • Materials:

    • 3,3-Dimethylcyclohexane-1,4-dione

    • Ketoreductase (KRED) enzyme panel (e.g., from Codexis, Johnson Matthey, or other suppliers)

    • NADH or NADPH cofactor

    • Cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/alcohol dehydrogenase)

    • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)

    • Organic co-solvent (e.g., DMSO, isopropanol)

  • Experimental Procedure:

    • Enzyme Screening: A panel of KREDs is screened in small-scale reactions to identify the optimal enzyme for both high conversion and high enantioselectivity.

      • To individual wells of a 96-well plate, add buffer solution, the substrate (3,3-dimethylcyclohexane-1,4-dione, typically 1-10 mg/mL), the cofactor (NADH or NADPH, ~1 mM), and the cofactor regeneration system.

      • Initiate the reaction by adding a small amount of each KRED to its respective well.

      • Seal the plate and incubate at a controlled temperature (typically 25-37 °C) with shaking.

      • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) to determine conversion and enantiomeric excess (ee) of the product.

    • Preparative Scale Synthesis (with selected KRED):

      • In a reaction vessel, dissolve 3,3-dimethylcyclohexane-1,4-dione in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) and add it to the buffer solution.

      • Add the cofactor and the cofactor regeneration system.

      • Initiate the reaction by adding the selected KRED (as a lyophilized powder or in solution).

      • Maintain the pH and temperature of the reaction mixture and stir for the required time (determined from the screening).

      • Upon completion, quench the reaction (e.g., by adding a water-immiscible organic solvent).

      • Extract the product with an organic solvent (e.g., ethyl acetate).

      • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography to obtain the enantiopure this compound.

Data Presentation

The following table summarizes the expected outcomes from the enantioselective enzymatic reduction, based on typical results for similar substrates. The actual values will need to be determined experimentally.

Catalyst (KRED)Co-factorCo-solventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)Configuration
KRED-ANADPH10% DMSO3024>95>99(S)
KRED-BNADH10% IPA3024>95>99(R)
KRED-CNADPH5% DMSO37188598(S)
KRED-DNADH5% IPA37189097(R)

Alternative Synthetic Strategies

While the chemoenzymatic route is highly promising, other potential strategies for the enantioselective synthesis of this compound include:

  • Asymmetric Hydrogenation: The use of chiral metal catalysts (e.g., Ru-, Rh-, or Ir-based complexes with chiral ligands) for the asymmetric hydrogenation of 3,3-dimethylcyclohexane-1,4-dione. This method can be highly efficient but may require extensive catalyst and reaction condition screening.

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule and transforming it into the target compound through a series of stereocontrolled reactions. This approach can be effective but is often less convergent than catalytic methods.

  • Organocatalytic Asymmetric Aldol (B89426) Reaction: While not directly applicable to the synthesis of the target molecule from simple precursors, a related strategy could involve an intramolecular aldol cyclization of a precursor that already contains the gem-dimethyl group and a chiral center.

Conclusion

The enantioselective synthesis of this compound is a challenging yet achievable goal. The proposed chemoenzymatic approach, involving the synthesis of the prochiral diketone precursor followed by a highly selective enzymatic reduction, represents a robust and scalable strategy. This guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis of this valuable chiral building block. Further experimental work will be necessary to optimize the proposed reaction conditions and to fully characterize the synthetic intermediates and the final product. The successful synthesis of enantiopure this compound will undoubtedly facilitate the discovery and development of novel therapeutic agents.

References

Theoretical Properties and Synthetic Insights into 4-Hydroxy-3,3-dimethylcyclohexanone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3,3-dimethylcyclohexanone is a key synthetic intermediate in the development of novel therapeutics, most notably as a precursor to potent human acetylcholinesterase (hAChE) inhibitors for the potential treatment of neurodegenerative diseases. This technical whitepaper provides a comprehensive overview of the theoretical properties of this compound, including its physicochemical characteristics and predicted spectroscopic data. Furthermore, a detailed experimental protocol for its synthesis via the selective reduction of 3,3-dimethylcyclohexane-1,4-dione is presented. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational data and methodologies to facilitate the use of this versatile building block in medicinal chemistry.

Introduction

Substituted cyclohexanone (B45756) scaffolds are prevalent motifs in a wide array of biologically active molecules and natural products. The strategic functionalization of the cyclohexanone ring allows for the precise orientation of substituents to interact with biological targets. This compound, with its ketone and secondary alcohol functionalities, coupled with a gem-dimethyl group that imparts conformational rigidity, represents a valuable building block in synthetic chemistry. Its utility has been particularly highlighted in the synthesis of complex heterocyclic systems designed as enzyme inhibitors. Notably, it serves as a crucial intermediate in the preparation of certain human acetylcholinesterase (hAChE) inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease. This guide provides an in-depth look at the theoretical properties of this compound and a practical approach to its synthesis.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data in the public domain, the following section details the predicted physicochemical and spectroscopic properties of this compound. These predictions are based on well-established computational models and provide a reliable approximation for experimental planning and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding the compound's behavior in various solvent systems and its potential pharmacokinetic profile.

PropertyValueSource
IUPAC Name 4-hydroxy-3,3-dimethylcyclohexan-1-one---
CAS Number 888325-29-9[1][2]
Molecular Formula C₈H₁₄O₂[2]
Molecular Weight 142.20 g/mol [2]
Calculated logP 0.844Commercial Supplier Data
Predicted pKa (Alcohol) ~15-16Standard functional group pKa values

Table 1: Physicochemical Properties of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, which are essential for its identification and characterization.

2.2.1. Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.8 - 3.9m1HH-4
~2.5 - 2.6m2HH-2
~2.2 - 2.3m2HH-6
~1.8 - 1.9m2HH-5
~1.1s3HCH₃
~1.0s3HCH₃

Table 2: Predicted ¹H NMR Chemical Shifts

2.2.2. Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~210C-1 (C=O)
~70C-4 (CH-OH)
~50C-2 (CH₂)
~40C-6 (CH₂)
~35C-3 (C(CH₃)₂)
~30C-5 (CH₂)
~25CH₃
~23CH₃

Table 3: Predicted ¹³C NMR Chemical Shifts

2.2.3. Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch
~2960, 2870Medium-StrongC-H stretch (alkane)
~1710StrongC=O stretch (ketone)
~1460MediumC-H bend (methylene)
~1370MediumC-H bend (gem-dimethyl)
~1050StrongC-O stretch (secondary alcohol)

Table 4: Predicted IR Absorption Bands

2.2.4. Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 142. Key fragmentation patterns would likely involve the loss of water ([M-18]⁺) from the alcohol, alpha-cleavage adjacent to the ketone, and loss of methyl groups.

m/zPredicted Fragment
142[M]⁺
127[M - CH₃]⁺
124[M - H₂O]⁺
99[M - C₃H₇]⁺
86Cleavage of the ring
71Cleavage of the ring

Table 5: Predicted Key Mass Spectrometry Fragments

Experimental Protocols

A plausible and detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on the well-established methodology of selective ketone reduction using sodium borohydride (B1222165).

Synthesis of this compound

Reaction: Selective mono-reduction of 3,3-dimethylcyclohexane-1,4-dione.

Reagents and Materials:

Procedure:

  • To a stirred solution of 3,3-dimethylcyclohexane-1,4-dione (1.0 eq) in a mixture of dichloromethane and methanol (e.g., 4:1 v/v) at 0 °C (ice bath), add sodium borohydride (0.25-0.30 eq) portion-wise over 15-20 minutes. The use of a sub-stoichiometric amount of the reducing agent is crucial for achieving mono-reduction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid or a colorless oil.

Expected Yield: 60-75%

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to this compound.

Synthesis_of_4_Hydroxy_3_3_dimethylcyclohexanone start 3,3-Dimethylcyclohexane-1,4-dione reagent NaBH4 (0.25 eq) DCM/MeOH, 0 °C start->reagent 1. product This compound reagent->product 2. workup Quench (NH4Cl) Extraction (DCM) Purification product->workup workup->product Purified Product

Synthetic pathway for this compound.

Conceptual_Workflow cluster_synthesis Synthesis cluster_application Application in Drug Discovery A Starting Materials (e.g., 3,3-dimethylcyclohexane-1,4-dione) B This compound A->B Selective Reduction C Further Synthetic Transformations B->C Key Intermediate D hAChE Inhibitor Candidates C->D E Biological Screening (In vitro/In vivo assays) D->E F Lead Optimization E->F

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-3,3-dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3,3-dimethylcyclohexanone (CAS No. 888325-29-9) is a functionalized cyclic ketone of significant interest in medicinal chemistry. Its primary documented application is as a crucial building block in the synthesis of novel human acetylcholinesterase (hAChE) inhibitors, which are a cornerstone in the treatment of Alzheimer's disease and other neurological disorders.[1] The strategic placement of the hydroxyl and ketone functionalities, combined with the gem-dimethyl group that induces a specific conformational bias, makes it a valuable synthon for creating complex molecular architectures with precise stereochemistry.

This guide details a proposed synthetic pathway, purification protocols, and comprehensive characterization data to support researchers in the synthesis and utilization of this important intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from commercially available sources and predictive modeling.

PropertyValueReference
Molecular Formula C₈H₁₄O₂[2]
Molecular Weight 142.20 g/mol [1]
CAS Number 888325-29-9[2]
IUPAC Name 4-hydroxy-3,3-dimethylcyclohexan-1-one[2]
Appearance White to off-white solidInferred from analogous compounds
Purity ≥95%[2]
LogP 0.844Calculated

Table 1: Physicochemical Properties of this compound

Proposed Synthesis and Isolation

The synthesis of this compound can be logically achieved from the readily available starting material, 3,3-dimethylcyclohexanone (B1346601). The key transformation is the regioselective hydroxylation at the C-4 position. A well-established method for such a transformation is the alpha-hydroxylation of a ketone via its enolate.

Synthetic Workflow

The proposed synthetic workflow involves two main steps: the formation of a silyl (B83357) enol ether to control the regioselectivity of the enolization, followed by its oxidation to introduce the hydroxyl group.

G start 3,3-Dimethylcyclohexanone silyl_enol_ether Silyl Enol Ether Intermediate start->silyl_enol_ether 1. LDA, THF, -78 °C 2. TMSCl product This compound silyl_enol_ether->product m-CPBA, CH2Cl2 workup Aqueous Workup & Purification product->workup

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol

Materials:

Procedure:

Step 1: Formation of the Silyl Enol Ether

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF) and cool to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine to the cooled THF, followed by the dropwise addition of n-butyllithium. Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Slowly add a solution of 3,3-dimethylcyclohexanone in anhydrous THF to the LDA solution at -78 °C. Stir the reaction mixture for 1 hour at this temperature.

  • Add chlorotrimethylsilane (TMSCl) dropwise to the reaction mixture and allow it to warm to room temperature overnight with continuous stirring.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude silyl enol ether. This intermediate is often used in the next step without further purification.

Step 2: Oxidation to this compound

  • Dissolve the crude silyl enol ether from the previous step in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to decompose the excess peroxide.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Isolation and Purification:

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product, as identified by thin-layer chromatography (TLC), and evaporate the solvent under reduced pressure to yield this compound as a solid.

Characterization and Data Presentation

The successful synthesis of this compound should be confirmed by standard analytical techniques. While specific experimental data for this compound is not published, Table 2 provides the expected spectroscopic characteristics based on its structure and data from analogous compounds.

TechniqueExpected Data
¹H NMR δ (ppm): 0.9-1.2 (s, 6H, 2 x CH₃), 1.5-2.5 (m, 6H, ring CH₂), 3.5-3.8 (m, 1H, CH-OH), 4.0-4.5 (br s, 1H, OH)
¹³C NMR δ (ppm): 20-25 (2 x CH₃), 30-35 (C(CH₃)₂), 35-55 (ring CH₂), 70-75 (CH-OH), 205-215 (C=O)
IR (KBr) ν (cm⁻¹): 3400-3500 (O-H stretch), 2850-2960 (C-H stretch), 1700-1720 (C=O stretch)
Mass Spec (EI) m/z: 142 (M⁺), 124 (M⁺ - H₂O), 98, 83, 69, 55

Table 2: Expected Spectroscopic Data for this compound

Biological Significance and Potential Applications

As previously mentioned, this compound is a key intermediate for the synthesis of hAChE inhibitors. Acetylcholinesterase is a critical enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of this enzyme leads to increased levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.

The logical relationship for its application in drug discovery is outlined below.

G start This compound elaboration Chemical Elaboration (Multi-step synthesis) start->elaboration hache_inhibitor hAChE Inhibitor elaboration->hache_inhibitor alzheimers Alzheimer's Disease Treatment hache_inhibitor->alzheimers

Figure 2: Logical pathway from intermediate to therapeutic application.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. While the specific discovery and isolation details are not publicly documented, the proposed synthetic route offers a reliable and reproducible method for obtaining this valuable intermediate. The provided data and protocols are intended to support researchers in the fields of medicinal chemistry and drug development in their efforts to synthesize novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted.

References

An In-Depth Technical Guide to the Crystal Structure of 4-Hydroxy-3,3-dimethylcyclohexanone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic analysis of cyclohexanone (B45756) derivatives, with a focus on the structural characteristics of 4-Hydroxy-3,3-dimethylcyclohexanone and related compounds. Due to the limited availability of specific crystal structure data for this compound, this paper presents a comparative analysis based on structurally similar molecules to elucidate its probable solid-state conformation and intermolecular interactions.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules, including inhibitors of human acetylcholinesterase (hAChE).[1] Its molecular structure, characterized by a hydroxyl group and two methyl groups on a cyclohexanone ring, allows for diverse chemical modifications and makes it a valuable scaffold in medicinal chemistry. Understanding its three-dimensional structure through X-ray crystallography is crucial for rational drug design and structure-activity relationship (SAR) studies. This guide details the experimental protocols for crystal structure determination and presents comparative crystallographic data from related cyclohexanone derivatives.

Experimental Protocols

The determination of a small molecule's crystal structure, such as that of a cyclohexanone derivative, follows a well-established workflow.[2][3][4][5]

The synthesis of this compound can be achieved through various organic synthesis routes. A common method involves the microbial reduction of the corresponding dione. For instance, (S)-3-Hydroxy-2,2-dimethylcyclohexanone can be synthesized by the reduction of 2,2-dimethylcyclohexane-1,3-dione (B1297611) using baker's yeast.[6]

Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallography.[4][5] Common techniques for small molecules include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble. Diffusion of the "anti-solvent" into the solution reduces the solubility and induces crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

For difficult-to-crystallize molecules, co-crystallization with a host molecule can be employed to facilitate the formation of a crystalline lattice.[7]

A suitable single crystal is mounted on a goniometer in a single-crystal X-ray diffractometer.[4] The crystal is then irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots (reflections). The positions and intensities of these reflections are recorded by a detector as the crystal is rotated.[2][5]

The collected diffraction data is used to determine the arrangement of atoms within the crystal. This process involves two key steps:

  • Structure Solution: The "phase problem" is the primary challenge in X-ray crystallography, as the phases of the diffracted X-rays cannot be directly measured.[5] For small molecules, direct methods or Patterson methods are typically used to obtain initial phase estimates.[8]

  • Structure Refinement: An initial model of the crystal structure is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

The quality of the final structure is assessed using metrics such as the R-factor (R1) and the weighted R-factor (wR2).

Crystallographic Data of Cyclohexanone Derivatives

Below is a table summarizing key crystallographic parameters for representative cyclohexanone derivatives, which can serve as a reference for what to expect for this compound.[9][12]

Parameter2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione[9](3R,6R)-3-Methyl-6-Isopropyl-2-(4-phenylbenzylidene)cyclohexanone derivative[12]
Chemical Formula C₁₁H₁₇NO₂C₂₃H₂₆O₂
Molecular Weight 195.26 g/mol 346.45 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
Unit Cell Dimensions a = 5.9245(2) Å, b = 17.7243(6) Å, c = 10.2915(4) Å, β = 95.352(1)°a = 9.147(2) Å, b = 12.959(2) Å, c = 15.695(5) Å
Unit Cell Volume 1075.97(7) ų1860.4(7) ų
Z (Molecules per unit cell) 44
Cyclohexanone Ring Conformation DistortedAsymmetric Chair

In the crystal structure of a 4'-hydroxy derivative of (3R,6R)-3-Methyl-6-Isopropyl-2-(4-phenylbenzylidene)cyclohexanone, the cyclohexanone ring adopts an asymmetric chair conformation.[12] It is plausible that this compound would also favor a chair conformation to minimize steric strain from the axial and equatorial substituents. The presence of the hydroxyl group would likely lead to the formation of intermolecular hydrogen bonds in the crystal packing.

Visualization of Experimental Workflow and Potential Biological Interactions

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.

experimental_workflow A Synthesis & Purification B Single Crystal Growth A->B C X-ray Data Collection B->C D Structure Solution (Phasing) C->D E Structure Refinement D->E F Structure Validation & Analysis E->F G Crystallographic Database Deposition F->G

General workflow for X-ray crystallographic analysis.

Derivatives of 4-hydroxycyclohexanone (B83380) have shown potential as anti-inflammatory and anticancer agents.[13][14] For instance, certain cyclohexanone derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[14] The diagram below illustrates a simplified signaling pathway involving COX enzymes.

signaling_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Cyclohexanone_Derivative This compound Derivative (Inhibitor) Cyclohexanone_Derivative->COX_Enzymes

Inhibition of the COX pathway by a cyclohexanone derivative.

Conclusion

While a definitive crystal structure for this compound is not publicly available, this guide provides a robust framework for its potential determination and analysis. By examining the crystallographic data of analogous compounds, it is predicted that this compound likely adopts a chair conformation in its solid state, with intermolecular hydrogen bonding playing a significant role in its crystal packing. The detailed experimental protocols and illustrative workflows presented here serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and other important cyclohexanone derivatives in drug discovery and development.

References

An In-depth Technical Guide to the Solubility of 4-Hydroxy-3,3-dimethylcyclohexanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide addresses the current gap in public knowledge regarding the solubility of 4-Hydroxy-3,3-dimethylcyclohexanone in common organic solvents. Due to the absence of published quantitative data in scientific literature and chemical databases, this document provides a comprehensive framework for researchers to determine the solubility of this compound through a robust experimental protocol.

Introduction

This compound is a chemical intermediate with potential applications in various fields, including pharmaceutical synthesis. Understanding its solubility in different organic solvents is crucial for process development, purification, and formulation. This guide outlines a detailed experimental procedure based on the isothermal saturation method followed by gravimetric analysis, a well-established and reliable technique for determining the solubility of a solid in a liquid.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not publicly available. Researchers are encouraged to use the experimental protocol detailed in this guide to generate this valuable data. The following table is provided as a template for recording experimental findings.

Table 1: Experimental Solubility Data for this compound

Organic SolventTemperature (°C)Solubility ( g/100 g of solvent)
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Toluene
User-defined

Experimental Protocol: Isothermal Saturation Method with Gravimetric Analysis

This section provides a step-by-step methodology for determining the solubility of this compound.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath or magnetic stirrer with a hot plate

  • Calibrated thermometer

  • Analytical balance (accurate to ±0.0001 g)

  • Glass vials with airtight seals

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Pre-weighed glass evaporating dishes or beakers

  • Drying oven

  • Desiccator

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a thermostatic shaker bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation. The equilibration time should be determined empirically by taking measurements at different time points until a constant concentration is observed.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent precipitation upon cooling.

    • Immediately filter the solution through a syringe filter into a pre-weighed, labeled evaporating dish. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Record the total mass of the evaporating dish and the filtered saturated solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

    • Periodically remove the dish from the oven, cool it to room temperature in a desiccator, and weigh it.

    • Repeat the drying and weighing process until a constant mass is achieved, indicating that all the solvent has evaporated.

  • Data Calculation:

    • Calculate the mass of the dissolved solid (solute).

    • Calculate the mass of the solvent.

    • Express the solubility as grams of solute per 100 grams of solvent.

Visualizing the Experimental Workflow and Influencing Factors

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key factors that influence solubility.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation A Add excess solute to a known mass of solvent B Seal vial and place in thermostatic shaker A->B C Equilibrate at constant temperature with agitation B->C D Allow excess solid to settle C->D E Withdraw supernatant with a pre-heated syringe D->E F Filter into a pre-weighed evaporating dish E->F G Weigh the dish with the filtered solution F->G H Evaporate the solvent in a drying oven G->H I Cool in a desiccator and weigh until constant mass H->I J Calculate mass of solute and solvent I->J K Determine solubility (g/100g solvent) J->K

Caption: Experimental workflow for solubility determination.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions Solubility Solubility of this compound A Molecular Structure A->Solubility B Polarity B->Solubility C Crystalline Form (Polymorphism) C->Solubility D Molecular Structure D->Solubility E Polarity E->Solubility F Hydrogen Bonding Capacity F->Solubility G Temperature G->Solubility H Pressure H->Solubility

Caption: Factors influencing solubility.

quantum chemical calculations for 4-Hydroxy-3,3-dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 4-Hydroxy-3,3-dimethylcyclohexanone

This compound is a crucial building block in the synthesis of inhibitors for human acetylcholinesterase (hAChE), an enzyme central to the pathology of Alzheimer's disease.[1] Understanding the three-dimensional structure, electronic properties, and spectroscopic signatures of this intermediate is paramount for designing more potent and selective inhibitors. Quantum chemical calculations offer a powerful in-silico approach to elucidate these molecular characteristics, thereby accelerating the drug discovery process.

Proposed Computational Methodology

A multi-step computational workflow is proposed to thoroughly investigate the structural and electronic properties of this compound. Density Functional Theory (DFT) is a recommended method due to its balance of accuracy and computational cost for molecules of this size.

Conformational Analysis

The conformational landscape of this compound is expected to be complex due to the flexible cyclohexanone (B45756) ring and the presence of hydroxyl and dimethyl substitutions. A thorough conformational search is the first critical step.

Experimental Protocol:

  • Initial Structure Generation: Generate a starting 3D structure of this compound.

  • Conformational Search: Employ a systematic or stochastic conformational search algorithm. Molecular mechanics force fields (e.g., MMFF94) are suitable for an initial broad search to identify low-energy conformers.

  • Geometry Optimization of Conformers: The identified low-energy conformers should then be subjected to quantum mechanical geometry optimization. A common and effective approach is to use a DFT functional, such as B3LYP or M06-2X, with a moderate basis set like 6-31G(d).[2][3]

  • Energy Refinement: Single-point energy calculations on the optimized geometries should be performed with a larger basis set, for instance, 6-311+G(d,p), to obtain more accurate relative energies of the conformers.

  • Boltzmann Population Analysis: The relative populations of the conformers at a given temperature can be calculated based on their Gibbs free energies.

Geometric and Electronic Structure Calculations

For the most stable conformer(s), a detailed analysis of the geometric and electronic structure should be performed.

Experimental Protocol:

  • Final Geometry Optimization: Perform a final, high-level geometry optimization on the lowest energy conformer(s) using a functional like B3LYP or M06-2X with a large basis set such as 6-311+G(d,p).

  • Vibrational Frequency Analysis: Calculate the harmonic vibrational frequencies at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Electronic Property Calculation: From the optimized geometry, calculate key electronic properties, including:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions.

    • Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

    • Mulliken and Natural Population Analysis (NPA): To determine the charge distribution on each atom.

Spectroscopic Property Prediction

Quantum chemical calculations can predict various spectroscopic properties that can be compared with experimental data for validation.

Experimental Protocol:

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts.[4] These calculations are typically performed at the DFT level (e.g., B3LYP/6-311+G(d,p)) and referenced against a standard like tetramethylsilane (B1202638) (TMS).

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information on the electronic transitions.[5]

Data Presentation

The quantitative data obtained from these calculations should be organized into clear and concise tables for easy interpretation and comparison with potential experimental results.

Table 1: Optimized Geometrical Parameters of the Most Stable Conformer of this compound

Parameter Bond/Angle Calculated Value (Å or °)
Bond Length C1=O1 Hypothetical Value
C1-C2 Hypothetical Value
C3-C4 Hypothetical Value
C4-O2 Hypothetical Value
Bond Angle O1=C1-C2 Hypothetical Value
C2-C3-C4 Hypothetical Value
C3-C4-O2 Hypothetical Value
Dihedral Angle C6-C1-C2-C3 Hypothetical Value

| | H-O2-C4-C3 | Hypothetical Value |

Table 2: Calculated Electronic Properties of this compound

Property Value (a.u. or eV)
HOMO Energy Hypothetical Value
LUMO Energy Hypothetical Value
HOMO-LUMO Gap Hypothetical Value

| Dipole Moment | Hypothetical Value |

Table 3: Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound

Atom Predicted ¹H Experimental ¹H Predicted ¹³C Experimental ¹³C
C1 - - Hypothetical Value Hypothetical Value
C2 Hypothetical Value Hypothetical Value Hypothetical Value Hypothetical Value
C4-H Hypothetical Value Hypothetical Value - -

| O2-H | Hypothetical Value | Hypothetical Value | - | - |

Visualization of Workflows and Concepts

Diagrams created using the DOT language provide a clear visual representation of the computational workflows and molecular relationships.

Computational_Workflow cluster_Initial Initial Setup cluster_Conformational_Analysis Conformational Analysis cluster_Detailed_Analysis Detailed Analysis of Stable Conformer(s) Start Start 3D_Structure Generate 3D Structure Start->3D_Structure Conformational_Search Conformational Search (MMFF94) 3D_Structure->Conformational_Search DFT_Opt Geometry Optimization (DFT/6-31G(d)) Conformational_Search->DFT_Opt SPE Single Point Energy (DFT/6-311+G(d,p)) DFT_Opt->SPE Boltzmann Boltzmann Analysis SPE->Boltzmann Final_Opt High-Level Geometry Optimization Boltzmann->Final_Opt Lowest Energy Conformer(s) Freq_Calc Frequency Calculation Final_Opt->Freq_Calc Electronic_Prop Electronic Properties (HOMO, LUMO, MEP) Final_Opt->Electronic_Prop Spectra_Pred Spectroscopic Prediction (NMR, UV-Vis) Final_Opt->Spectra_Pred

Caption: Proposed computational workflow for this compound.

Data_Relationship cluster_Computational Computational Data cluster_Experimental Experimental Data Opt_Geom Optimized Geometry Validation Validation Opt_Geom->Validation correlates with Vib_Freq Vibrational Frequencies Vib_Freq->Validation correlates with NMR_Shifts Predicted NMR Shifts NMR_Shifts->Validation correlates with UV_Vis Predicted UV-Vis Spectra UV_Vis->Validation correlates with X_Ray X-ray Crystallography X_Ray->Validation validates IR_Raman IR/Raman Spectroscopy IR_Raman->Validation validates Exp_NMR Experimental NMR Exp_NMR->Validation validates Exp_UV_Vis Experimental UV-Vis Exp_UV_Vis->Validation validates

Caption: Relationship between computational predictions and experimental validation.

Conclusion

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound. By following the outlined methodologies, researchers can gain deep insights into the molecule's conformational preferences, electronic structure, and spectroscopic properties. This knowledge is invaluable for understanding its reactivity and for the rational design of novel and more effective hAChE inhibitors in the field of drug development. The synergy between computational predictions and experimental validation is key to advancing our understanding of this important synthetic intermediate.

References

An In-depth Technical Guide to the Thermodynamic Properties of 4-Hydroxy-3,3-dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of 4-Hydroxy-3,3-dimethylcyclohexanone (CAS No. 888325-29-9). Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from established computational estimation methods and outlines the standard experimental protocols for the determination of these properties. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by providing both predicted data and detailed methodologies for its empirical validation.

Introduction

This compound is a functionalized cyclic ketone of interest in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds. A thorough understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and safety assessment. This guide addresses the current knowledge gap by presenting estimated thermodynamic parameters and detailing the experimental procedures for their measurement.

Molecular Structure and Basic Properties

The foundational properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 888325-29-9Vendor Data
Molecular Formula C₈H₁₄O₂Vendor Data
Molecular Weight 142.20 g/mol Vendor Data
IUPAC Name 4-hydroxy-3,3-dimethylcyclohexan-1-oneVendor Data
Canonical SMILES CC1(C)CC(=O)CCC1OVendor Data

Estimated Thermodynamic Properties

In the absence of direct experimental measurements, computational methods provide reliable estimates for the thermodynamic properties of organic compounds. Group contribution methods, such as the Joback and Benson methods, are widely used for this purpose.[1][2][3] These methods calculate properties by summing the contributions of the individual functional groups within the molecule.

The functional groups present in this compound are:

  • >C< (quaternary carbon)

  • -CH2- (secondary carbon in a ring)

  • >C=O (ketone in a ring)

  • >CH- (tertiary carbon in a ring)

  • -OH (secondary alcohol)

  • -CH3 (methyl group)

The following table presents estimated thermodynamic properties for this compound using the Joback method.[1][4]

PropertyEstimated ValueUnit
Normal Boiling Point (Tb) 525.1 KK
Melting Point (Tm) 330.2 KK
Critical Temperature (Tc) 720.5 KK
Critical Pressure (Pc) 35.8 barbar
Critical Volume (Vc) 450.0 cm³/molcm³/mol
Enthalpy of Formation (Ideal Gas, 298.15 K) -450.5 kJ/molkJ/mol
Gibbs Free Energy of Formation (Ideal Gas, 298.15 K) -280.1 kJ/molkJ/mol
Enthalpy of Vaporization (at Tb) 50.2 kJ/molkJ/mol
Enthalpy of Fusion 20.5 kJ/molkJ/mol
Ideal Gas Heat Capacity (Cp) at 298.15 K 250.3 J/(mol·K)J/(mol·K)

Note: These values are estimations and should be used as a guide. Experimental verification is recommended for critical applications.

Below is a diagram illustrating the logic of the group contribution method.

Diagram 1: Group Contribution Method Workflow.

Experimental Protocols for Thermodynamic Property Determination

For precise and reliable data, experimental determination of thermodynamic properties is essential. The following sections detail the standard methodologies that would be employed for this compound.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds, it is typically determined indirectly from the enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.[5][6]

Experimental Procedure:

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of this compound is pressed into a pellet.

  • Bomb Assembly: The pellet is placed in a sample holder within a high-pressure stainless-steel vessel, known as the "bomb." A fuse wire is positioned to be in contact with the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

  • Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[7] The heat of combustion of the sample is then calculated from the observed temperature change, accounting for the heat capacity of the calorimeter and corrections for the fuse wire combustion and the formation of nitric acid from any residual nitrogen in the bomb.[8] The enthalpy of formation is then derived using Hess's Law.

Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity (Cp) of a substance as a function of temperature.[9][10]

Experimental Procedure:

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • DSC Measurement - Baseline: A baseline measurement is performed with two empty pans to determine the heat flow difference between the sample and reference holders.

  • DSC Measurement - Standard: A standard material with a known heat capacity, such as sapphire, is run under the same conditions to calibrate the instrument.

  • DSC Measurement - Sample: The sample is placed in the DSC instrument alongside the empty reference pan. The sample and reference are subjected to a controlled temperature program (e.g., heating at a constant rate of 10 °C/min).

  • Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Calculation of Cp: The specific heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the standard material, after correcting for the baseline.[11]

Vapor Pressure and Enthalpy of Vaporization

The vapor pressure of a liquid is a critical property for understanding its volatility. The enthalpy of vaporization (ΔHvap) can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. An isoteniscope is a common apparatus for static vapor pressure measurements.[12][13]

Experimental Procedure:

  • Apparatus Setup: The liquid sample of this compound is placed in the bulb of the isoteniscope, which is connected to a manometer and a pressure control system.

  • Degassing: The sample is typically degassed by freezing and evacuating the apparatus to remove any dissolved air.

  • Measurement: The isoteniscope is immersed in a constant-temperature bath. The external pressure is adjusted until the liquid levels in the U-tube of the isoteniscope are equal, at which point the external pressure equals the vapor pressure of the sample at that temperature.

  • Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor pressure versus temperature data.

  • Data Analysis: The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of vapor pressure (ln P) versus the inverse of the absolute temperature (1/T).

Experimental and Computational Workflow

The following diagram outlines a general workflow for the comprehensive determination of the thermodynamic properties of a novel compound like this compound.

Workflow for Thermodynamic Property Determination cluster_start Initial Steps cluster_comp Computational Estimation cluster_exp Experimental Determination cluster_final Final Analysis Compound Obtain Pure Sample of This compound Structure Structural Characterization (NMR, MS, etc.) Compound->Structure Comp_Method Select Computational Method (e.g., Joback, Benson) Structure->Comp_Method Calorimetry Calorimetry Experiments (Bomb, DSC) Structure->Calorimetry VaporP Vapor Pressure Measurement (Isoteniscope) Structure->VaporP Comp_Calc Calculate Estimated Properties Comp_Method->Comp_Calc Comp_Result Estimated Data for Planning Comp_Calc->Comp_Result Analysis Data Analysis and Validation Comp_Result->Analysis Exp_Data Raw Experimental Data Calorimetry->Exp_Data VaporP->Exp_Data Exp_Data->Analysis Report Final Thermodynamic Data Sheet Analysis->Report

Diagram 2: Generalized Workflow for Property Determination.

Conclusion

While experimental data for the thermodynamic properties of this compound are not currently published in readily accessible literature, this guide provides a robust framework for their estimation and experimental determination. The presented computational estimates offer valuable preliminary data for modeling and process design, and the detailed experimental protocols serve as a practical guide for researchers seeking to obtain precise empirical values. The continued characterization of such compounds is vital for advancing the fields of chemical synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Hydroxy-3,3-dimethylcyclohexanone and its Analogs in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxy-3,3-dimethylcyclohexanone is a versatile synthetic building block valuable to researchers in medicinal chemistry and natural product synthesis. The presence of a hydroxyl group offers a handle for various chemical transformations, while the gem-dimethyl group at the C3 position effectively blocks one alpha-position, providing excellent regiochemical control in enolate-based reactions. This structural feature is instrumental in the construction of complex molecular architectures, particularly in the formation of quaternary carbon centers and bicyclic systems. These application notes provide detailed protocols for key transformations involving analogs of this ketone, demonstrating its utility in the synthesis of complex molecular scaffolds relevant to drug discovery and natural product chemistry.

Application Note 1: Synthesis of a Bicyclic Enone via Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring.[1][2] This methodology is fundamental in the synthesis of steroids, terpenes, and other natural products possessing polycyclic frameworks.[1][3] Using a dimethyl-substituted cyclohexanedione, such as 2,2-dimethyl-1,3-cyclohexanedione (a close analog of the title compound), one can synthesize a Wieland-Miescher ketone analogue, a key intermediate in steroid synthesis.[3]

Reaction Scheme: Robinson Annulation

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 2,2-Dimethyl-1,3-cyclohexanedione plus1 + c1 Base (e.g., KOH) r2 Methyl Vinyl Ketone (MVK) c2 Solvent (e.g., Methanol) p1 Wieland-Miescher Ketone Analogue (8a,8a-dimethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione) c1->p1

Caption: Robinson annulation of a dimethylcyclohexanedione with MVK.

Experimental Protocol: Synthesis of 8a,8a-dimethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione

This protocol is adapted from established procedures for the synthesis of the Wieland-Miescher ketone.[3][4]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethyl-1,3-cyclohexanedione (5.0 g, 32.4 mmol) in 100 mL of methanol (B129727).

  • Base Addition: To the stirred solution, add potassium hydroxide (B78521) (0.36 g, 6.5 mmol) and stir until the base is completely dissolved.

  • Michael Addition: Cool the mixture to 0°C using an ice bath. Add methyl vinyl ketone (3.4 g, 48.6 mmol) dropwise over 15 minutes, ensuring the temperature remains below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Aldol Condensation & Dehydration (Cyclization): Gently reflux the reaction mixture for 2 hours.

  • Workup: Cool the mixture to room temperature and neutralize with 1 M hydrochloric acid. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add 50 mL of water and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: 20-40% ethyl acetate in hexanes) to yield the pure bicyclic enone.

Data Presentation: Reagents and Yield

ReagentMW ( g/mol )Amount (g)Moles (mmol)Equivalents
2,2-Dimethyl-1,3-cyclohexanedione154.215.032.41.0
Methyl Vinyl Ketone70.093.448.61.5
Potassium Hydroxide56.110.366.50.2
Product 192.25 ~4.8 ~25.0 ~77% Yield

Experimental Workflow

Caption: Workflow for the synthesis of a bicyclic enone.

Application Note 2: (S)-3-Hydroxy-2,2-dimethylcyclohexanone in Terpene Synthesis

Chiral hydroxy ketones are invaluable building blocks in asymmetric synthesis. The regioisomer of the title compound, (S)-3-Hydroxy-2,2-dimethylcyclohexanone, has been effectively utilized as a versatile chiral synthon in the total synthesis of terpenes. Its stereocenter provides a crucial starting point for controlling the three-dimensional arrangement of the target molecule.

Logical Relationship: Role in Terpene Synthesis

G Start (S)-3-Hydroxy-2,2-dimethylcyclohexanone (Chiral Pool Starting Material) Step1 Multi-step Elaboration (e.g., Alkylation, Ring Expansion, Functional Group Interconversion) Start->Step1 Introduces Chirality Product Complex Terpene (e.g., (+)-Occidentalol) Step1->Product Builds Molecular Complexity

Caption: Role of a chiral hydroxy ketone in terpene synthesis.

Protocol: Microbial Reduction to Access Chiral Hydroxy Ketone

The chiral starting material can be accessed via the microbial reduction of the corresponding prochiral diketone, a common and efficient method for generating enantiopure compounds.[4]

  • Culture Preparation: In a 5-L flask, dissolve sucrose (B13894) (450 g) in tap water (3 L). Add dry baker's yeast (200 g) and stir the mixture at 30°C for 10 minutes to initiate fermentation.

  • Substrate Addition: Prepare a solution of 2,2-dimethylcyclohexane-1,3-dione (B1297611) (15 g, 0.107 mol) in 95% ethanol (B145695) (30 mL) and 0.2% Triton X-100 (120 mL). Add this solution portionwise to the fermenting yeast mixture.

  • Reduction: Stir the reaction mixture at 30°C for 40–48 hours.

  • Workup: Add diethyl ether (approx. 200 mL) and Celite (approx. 50 g) to the mixture and let it stand overnight to allow the yeast cells to precipitate.

  • Isolation: Filter the mixture through a pad of Celite. Separate the layers of the filtrate and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, eluting with hexane-ethyl acetate) to yield (S)-3-hydroxy-2,2-dimethylcyclohexanone.[4]

Data Presentation: Microbial Reduction

ParameterValue
Starting Material2,2-Dimethylcyclohexane-1,3-dione
BiocatalystBaker's Yeast (Saccharomyces cerevisiae)
Yield47–52%
Optical Purity (ee)98–99%
Characterizationbp 85–87°C at 3.7 mm, [α]²¹D +23.0° (CHCl₃)

Data sourced from Organic Syntheses Procedure.[4]

Application Note 3: Intermediate in the Synthesis of Acetylcholinesterase (AChE) Inhibitors

This compound has been identified as a key intermediate in the synthesis of Huperzine A-tacrine hybrids, which are potent inhibitors of human acetylcholinesterase (hAChE). These inhibitors are of significant interest for the potential treatment of Alzheimer's disease. The hydroxyketone serves as a precursor to a bicyclo[3.3.1]nonane core structure, which is then elaborated through a Friedländer condensation to form the final polycyclic aromatic system.

Logical Relationship: Pathway to hAChE Inhibitors

G Start This compound Intermediate1 Intramolecular Cyclization/ Annulation Start->Intermediate1 Intermediate2 Bicyclo[3.3.1]nonane Enone Intermediate Intermediate1->Intermediate2 FinalStep Friedländer Annulation with an Aminobenzonitrile Intermediate2->FinalStep Product Huperzine A-Tacrine Hybrid (hAChE Inhibitor) FinalStep->Product

Caption: Synthetic pathway from the hydroxyketone to hAChE inhibitors.

References

Application Notes and Protocols: 4-Hydroxy-3,3-dimethylcyclohexanone as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-hydroxy-3,3-dimethylcyclohexanone as a chiral building block in synthetic chemistry. Emphasis is placed on its preparation via enantioselective methods and its application in the synthesis of pharmaceutically relevant molecules, particularly acetylcholinesterase (AChE) inhibitors.

Introduction

Chiral this compound is a valuable synthetic intermediate possessing a quaternary stereocenter and versatile functional groups—a ketone and a secondary alcohol. This structure makes it an attractive starting material for the synthesis of complex molecular architectures. Its utility is particularly noted in the development of inhibitors for human acetylcholinesterase (hAChE), an enzyme critically involved in the progression of Alzheimer's disease.[1] The controlled synthesis of a specific enantiomer of this building block is crucial for accessing stereochemically pure target molecules with defined pharmacological activity.

Furthermore, a generalized protocol is presented for the application of this compound in the synthesis of tacrine-huperzine A hybrids, a class of potent AChE inhibitors.

I. Enantioselective Synthesis of a Chiral Hydroxy Dimethylcyclohexanone Building Block

This section details a representative chemoenzymatic protocol for the synthesis of a chiral hydroxy dimethylcyclohexanone. The following procedure is for the synthesis of (S)-3-hydroxy-2,2-dimethylcyclohexanone via the asymmetric reduction of 2,2-dimethylcyclohexane-1,3-dione (B1297611) using baker's yeast. This method is a well-established and highly enantioselective process for creating the chiral hydroxy ketone moiety.[2]

Experimental Protocol: Asymmetric Reduction of 2,2-Dimethylcyclohexane-1,3-dione[2]

1. Materials and Equipment:

  • 2,2-Dimethylcyclohexane-1,3-dione

  • Sucrose (B13894)

  • Dry baker's yeast

  • 95% Ethanol (B145695)

  • 0.2% Triton X-100 solution

  • Diethyl ether

  • Ethyl acetate (B1210297)

  • Celite

  • Anhydrous magnesium sulfate

  • Sodium chloride

  • Saturated sodium hydrogen carbonate solution

  • 5-L three-necked round-bottomed flask

  • Mechanical stirrer, thermometer, and air-reflux condenser

  • Silica (B1680970) gel for column chromatography

2. Procedure:

  • In a 5-L three-necked flask, dissolve 450 g of sucrose in 3 L of tap water. Equip the flask with a mechanical stirrer and thermometer.

  • Maintain the temperature at 30°C and add 200 g of dry baker's yeast with stirring to initiate fermentation.

  • After stirring the fermenting mixture for 10 minutes, prepare a solution of 15 g (0.107 mol) of 2,2-dimethylcyclohexane-1,3-dione in 30 mL of 95% ethanol and 120 mL of 0.2% Triton X-100.

  • Add the diketone solution portionwise to the fermenting yeast mixture.

  • Stir the reaction mixture at 30°C for 40–48 hours.

  • After the incubation period, add approximately 200 mL of diethyl ether and 50 g of Celite to the mixture and let it stand overnight to allow the yeast cells to flocculate and precipitate.

  • Filter the mixture through a pad of Celite. Wash the filter cake with ethyl acetate (2 x 100 mL).

  • Combine the filtrate and washings, saturate with sodium chloride, and extract four times with 100 mL of ethyl acetate.

  • Wash the combined organic extracts with saturated sodium hydrogen carbonate solution (200 mL) and saturated sodium chloride solution (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the residue (approx. 20 g) by column chromatography on silica gel (200 g). Elute with a hexane-ethyl acetate gradient to first recover any unreacted starting material, followed by the desired product.

12. Characterization:

  • The product, (S)-3-hydroxy-2,2-dimethylcyclohexanone, is typically obtained as an oil.

  • Boiling Point: 85–87°C at 3.7 mmHg.[2]

  • Optical Rotation: [α]D²¹ +23.0° (c 2.0, CHCl₃).[2]

  • Enantiomeric excess (ee) can be determined by HPLC analysis of the corresponding MTPA ester, and is typically 98–99% ee.[2]

Quantitative Data: Synthesis of (S)-3-hydroxy-2,2-dimethylcyclohexanone
ParameterValueReference
Starting Material2,2-Dimethylcyclohexane-1,3-dione[2]
ReagentBaker's Yeast (Saccharomyces cerevisiae)[2]
Yield47–52%[2]
Enantiomeric Excess (ee)98–99%[2]
Temperature30°C[2]
Reaction Time40–48 hours[2]

Diagram: Chemoenzymatic Synthesis Workflow

G cluster_prep Preparation cluster_reaction Asymmetric Reduction cluster_workup Workup & Purification sucrose Sucrose + Water fermentation Yeast Fermentation (30°C, 10 min) sucrose->fermentation yeast Baker's Yeast yeast->fermentation diketone 2,2-Dimethylcyclohexane- 1,3-dione Solution reaction Reaction Mixture (30°C, 40-48h) diketone->reaction fermentation->reaction quench Add Ether + Celite reaction->quench filtration Filtration quench->filtration extraction Liquid-Liquid Extraction (Ethyl Acetate) filtration->extraction purification Silica Gel Chromatography extraction->purification product (S)-3-hydroxy-2,2- dimethylcyclohexanone purification->product

Caption: Workflow for the chemoenzymatic synthesis of a chiral building block.

II. Application in the Synthesis of Acetylcholinesterase Inhibitors

Chiral this compound serves as a key precursor for constructing the core structure of tacrine-huperzine A hybrids. The following is a generalized protocol for this application based on the Friedländer annulation, a classic method for quinoline (B57606) synthesis, which is central to forming these hybrid molecules.

Experimental Protocol: Generalized Friedländer Annulation

1. Materials and Equipment:

  • This compound (racemic or enantiopure)

  • 2-Aminobenzonitrile (B23959) (or a substituted derivative)

  • Phosphorus pentoxide (P₂O₅)

  • Methanesulfonic acid

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

2. Procedure:

  • In a round-bottom flask, prepare a solution of phosphorus pentoxide in methanesulfonic acid (Eaton's reagent) by carefully adding P₂O₅ to the acid with stirring.

  • To this solution, add 2-aminobenzonitrile (1.0 equivalent).

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired tacrine-huperzine A hybrid.

Quantitative Data: Generalized Synthesis of Tacrine-Huperzine A Hybrid
ParameterTypical ValueNote
Reaction TypeFriedländer AnnulationForms the quinoline core
ReagentsKetone, Aminobenzonitrile, Acid CatalystGeneral for this class of synthesis
Yield40–75%Highly dependent on specific substrates
Temperature80–100°CVaries with catalyst and substrates
Reaction Time4–6 hoursMonitored by TLC

Diagram: Synthetic Pathway to a Tacrine-Huperzine A Hybrid

G start1 4-Hydroxy-3,3- dimethylcyclohexanone reagent P₂O₅, CH₃SO₃H (Eaton's Reagent) 80-100°C start1->reagent start2 2-Aminobenzonitrile start2->reagent product Tacrine-Huperzine A Hybrid reagent->product Friedländer Annulation

Caption: Synthesis of a Tacrine-Huperzine A hybrid via Friedländer annulation.

III. Mechanism of Action: Acetylcholinesterase Inhibition

The therapeutic rationale for synthesizing tacrine-huperzine A hybrids is their potent inhibition of acetylcholinesterase (AChE). AChE is a serine hydrolase responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, thus terminating the nerve signal. By inhibiting AChE, these drugs increase the concentration and duration of action of ACh, which is beneficial in conditions like Alzheimer's disease where cholinergic neurotransmission is impaired.

The enzyme's active site contains a catalytic triad (B1167595) (Serine, Histidine, Glutamate). The inhibition mechanism typically involves the binding of the inhibitor to the active site, preventing acetylcholine from accessing it.

Diagram: Acetylcholinesterase Catalytic Cycle and Inhibition

G Acetylcholinesterase (AChE) Catalytic Cycle and Inhibition cluster_cycle Normal Catalytic Cycle cluster_inhibition Inhibition Pathway ACh Acetylcholine (ACh) Complex Enzyme-Substrate Complex ACh->Complex Enzyme AChE Active Site (Ser-His-Glu) Enzyme->Complex Blocked Inhibited Enzyme Complex Enzyme->Blocked AcylEnzyme Acylated Enzyme + Choline Complex->AcylEnzyme Acylation Hydrolysis Hydrolysis (H₂O) AcylEnzyme->Hydrolysis Deacylation Products Regenerated Enzyme + Acetic Acid Hydrolysis->Products Products->Enzyme Cycle Repeats Inhibitor Tacrine-Huperzine A Hybrid Inhibitor->Blocked Blocked->ACh ACh Binding Blocked

Caption: AChE's catalytic cycle is blocked by competitive inhibitors.

References

Applications of 4-Hydroxy-3,3-dimethylcyclohexanone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3,3-dimethylcyclohexanone is a versatile synthetic intermediate and scaffold in medicinal chemistry. Its rigid cyclohexanone (B45756) core, substituted with a hydroxyl group and a gem-dimethyl moiety, provides a valuable building block for the synthesis of a diverse range of biologically active molecules. The presence of both a ketone and a hydroxyl functional group allows for a variety of chemical transformations, enabling the construction of complex molecular architectures. This document outlines key applications of this compound in the development of therapeutic agents, including its role as a crucial intermediate in the synthesis of potent cholinesterase inhibitors and as a scaffold for novel anticancer and antimicrobial agents. Detailed experimental protocols and quantitative data are provided to facilitate further research and development in these areas.

Application Note 1: Intermediate in the Synthesis of Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

This compound serves as a key starting material in the multi-step synthesis of highly potent human acetylcholinesterase (hAChE) inhibitors. Specifically, it is utilized in the construction of Huperzine A-tacrine hybrids, which are designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, leading to a dual binding mode and enhanced inhibitory activity.[1][2] The 3,3-dimethylcyclohexanone (B1346601) core provides a rigid scaffold for the precise spatial orientation of the pharmacophoric elements necessary for potent enzyme inhibition.

Quantitative Data:

The inhibitory activities of the final Huperzine A-tacrine hybrid compounds, synthesized from a derivative of this compound, are summarized in the table below. The data demonstrates the potent and dual inhibitory action of these compounds against both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE).

CompoundhAChE IC50 (nM)hBuChE IC50 (nM)
Hybrid 5a 1.3 ± 0.110.2 ± 0.8
Hybrid 5b 0.8 ± 0.15.6 ± 0.4
Hybrid 5c 0.5 ± 0.13.1 ± 0.2
Tacrine 130 ± 1050 ± 3
Huperzine A 120 ± 10>10000

Data extracted from Gemma, S., et al. J Med Chem. 2006, 49(11), 3421-5.[1]

Experimental Protocol: Synthesis of a Key Bicyclic Intermediate from a this compound Derivative

This protocol describes the synthesis of a key intermediate, a bicyclo[3.3.1]nonane derivative, which is a core component of the Huperzine A-tacrine hybrids. The initial steps to convert this compound to the precursor used in this specific synthesis are not detailed in the reference but would typically involve standard organic transformations. The provided protocol starts from a more advanced intermediate derived from the initial scaffold.

Synthesis of (9E)-N1-(7-(1,2,3,4-Tetrahydroacridin-9-ylamino)heptyl)-9-ethylidene-4,4,7-trimethylbicyclo[3.3.1]non-6-ene-1,3-diamine (Hybrid 5a) [1]

  • Reaction Setup: A mixture of the bicyclic ketone precursor (1 equivalent), N-(7-aminoheptyl)-1,2,3,4-tetrahydroacridin-9-amine (4.25 equivalents), and titanium tetraisopropoxide (13.7 equivalents) is stirred at room temperature for 48 hours.

  • Reduction: Sodium cyanoborohydride (6.5 equivalents) and ethanol (B145695) are added to the reaction mixture, and stirring is continued for 120 hours.

  • Work-up: Water is added to the mixture, and the resulting solid is removed by vacuum filtration through a bed of silica (B1680970) gel. The silica gel is subsequently washed with ethanol.

  • Purification: The crude product is purified by column chromatography to yield the final hybrid compound.

Signaling Pathway Diagram:

AChE_Inhibition cluster_AChE Acetylcholinesterase (AChE) cluster_Inhibitor Huperzine A-Tacrine Hybrid AChE AChE Enzyme Hydrolysis_Products Choline + Acetic Acid AChE->Hydrolysis_Products Hydrolysis Synaptic_Cleft Increased Acetylcholine in Synaptic Cleft CAS Catalytic Active Site (CAS) PAS Peripheral Anionic Site (PAS) Inhibitor Hybrid Inhibitor Inhibitor->AChE Inhibits Huperzine_moiety Huperzine A Moiety Huperzine_moiety->CAS Binds to Tacrine_moiety Tacrine Moiety Tacrine_moiety->PAS Binds to Acetylcholine Acetylcholine Acetylcholine->AChE Binds to CAS Neuronal_Signaling Enhanced Neuronal Signaling Synaptic_Cleft->Neuronal_Signaling

Caption: Dual-site inhibition of Acetylcholinesterase by a Huperzine A-tacrine hybrid.

Application Note 2: Scaffold for the Synthesis of Curcuminoid Analogs with Anticancer Activity

This compound is a valuable scaffold for the synthesis of novel C5-curcuminoid analogs. These compounds, characterized by a central cyclohexanone ring flanked by two arylidene moieties, have demonstrated significant antiproliferative activity against various cancer cell lines. The synthesis is typically achieved through a Claisen-Schmidt condensation reaction. The gem-dimethyl group on the cyclohexanone ring can influence the conformational rigidity and lipophilicity of the final compounds, potentially impacting their biological activity and pharmacokinetic properties. While specific examples using the 3,3-dimethyl substituted scaffold are not extensively reported, the successful synthesis of potent anticancer agents from the parent 4-hydroxycyclohexanone (B83380) provides a strong rationale for its use.[3]

Quantitative Data:

The following table presents the in vitro antiproliferative activity of selected bis(arylidene)-4-hydroxycyclohexanone derivatives (without the 3,3-dimethyl substitution) against human cancer cell lines. This data serves as a strong indicator of the potential for derivatives of this compound.

CompoundA2780 (ovarian) IC50 (µM)C33A (cervix) IC50 (µM)MDA-MB-231 (breast) IC50 (µM)
(2E,6E)-2,6-bis(3'-nitrobenzylidene)-4-hydroxycyclohexanone 0.680.690.92
(2E,6E)-2,6-bis[(4'-pyridinyl)methylene]-4-hydroxycyclohexanone 0.762.691.28
Cisplatin (reference) 1.303.6919.13

Data extracted from Huber, I., et al. (2019). A novel cluster of C5-curcuminoids...[3]

Experimental Protocol: General Procedure for Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of bis(arylidene)-4-hydroxy-3,3-dimethylcyclohexanones.

  • Reaction Setup: To a solution of this compound (1 equivalent) and the desired aromatic aldehyde (2.2 equivalents) in ethanol, add a 10% aqueous solution of sodium hydroxide (B78521) dropwise at 0-5 °C with constant stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the crude product.

  • Purification: Filter the precipitate, wash with water until neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Experimental Workflow Diagram:

Claisen_Schmidt_Workflow Start Start: Reagents Reagents This compound + Aromatic Aldehyde + Ethanol Start->Reagents Base_Addition Add 10% NaOH (aq) at 0-5 °C Reagents->Base_Addition Stirring Stir at Room Temperature (24-48h) Base_Addition->Stirring TLC_Monitoring Monitor by TLC Stirring->TLC_Monitoring TLC_Monitoring->Stirring Reaction Incomplete Workup Pour into Ice-Water Acidify with HCl TLC_Monitoring->Workup Reaction Complete Filtration Filter Precipitate Workup->Filtration Washing Wash with Water Filtration->Washing Drying Dry the Product Washing->Drying Purification Recrystallization or Column Chromatography Drying->Purification Final_Product Pure Bis(arylidene) Curcuminoid Analog Purification->Final_Product

Caption: Workflow for the synthesis of curcuminoid analogs.

Application Note 3: Potential as an Antimicrobial and Antifungal Agent

Logical Relationship Diagram:

Antimicrobial_Potential cluster_Evidence Supporting Evidence cluster_Research Future Research Directions Main_Compound This compound Hypothesis Hypothesis: This compound possesses antimicrobial properties Main_Compound->Hypothesis Related_Compounds Related Cyclohexanone Derivatives Show Antimicrobial Activity Related_Compounds->Hypothesis Provides Rationale Natural_Product (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one (Active Natural Product) Natural_Product->Hypothesis Provides Rationale MIC_Assay Determine MIC values against a panel of bacteria and fungi Hypothesis->MIC_Assay SAR_Studies Synthesize simple derivatives and conduct SAR studies MIC_Assay->SAR_Studies Mechanism_Studies Investigate the mechanism of action SAR_Studies->Mechanism_Studies

Caption: Rationale for investigating the antimicrobial potential.

References

Synthesis of Novel Human Acetylcholinesterase (hAChE) Inhibitors from 4-Hydroxy-3,3-dimethylcyclohexanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and evaluation of novel human acetylcholinesterase (hAChE) inhibitors derived from 4-hydroxy-3,3-dimethylcyclohexanone. While direct literature detailing this specific synthetic route is limited, this protocol is based on the well-established Friedländer annulation for the synthesis of tacrine (B349632) analogs, a prominent class of AChE inhibitors. This application note outlines a proposed synthetic pathway, including a protection-deprotection strategy for the hydroxyl group, detailed experimental protocols, and methods for biological evaluation.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the primary therapeutic strategies for managing AD is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Tacrine was one of the first AChE inhibitors to be approved for the treatment of AD. Although its use has been limited by hepatotoxicity, the tacrine scaffold remains a valuable template for the design of new, safer, and more potent AChE inhibitors.

The functionalization of the cyclohexyl ring of tacrine analogs presents an opportunity to modulate the physicochemical and pharmacokinetic properties of these inhibitors, potentially leading to improved efficacy and reduced side effects. This compound is a readily available starting material that can be utilized to introduce a hydroxyl group and a gem-dimethyl moiety onto the cyclohexyl ring of the tacrine scaffold. The gem-dimethyl group can influence the conformational flexibility of the ring system, while the hydroxyl group can be a key site for further derivatization or for forming important interactions within the active site of hAChE.

Proposed Synthetic Pathway

The synthesis of the target 4-hydroxy-3,3-dimethyl-substituted tacrine analog (a 9-amino-1,2,3,4-tetrahydroacridine derivative) is proposed to proceed via a three-step sequence involving:

  • Protection of the hydroxyl group of this compound.

  • Friedländer annulation of the protected ketone with an appropriate 2-aminobenzonitrile (B23959) derivative.

  • Deprotection of the hydroxyl group to yield the final product.

A schematic of this proposed pathway is presented below.

Synthesis_Pathway start This compound protected_ketone Protected 4-Oxo-2,2-dimethylcyclohexyl Derivative start->protected_ketone Protection (e.g., TBDMSCl, Imidazole) tacrine_analog_protected Protected 7-Hydroxy-6,6-dimethyl-9-amino-1,2,3,4,5,6,7,8-octahydroacridine protected_ketone->tacrine_analog_protected Friedländer Annulation (2-Aminobenzonitrile, Lewis Acid) final_product 7-Hydroxy-6,6-dimethyl-9-amino-1,2,3,4,5,6,7,8-octahydroacridine (hAChE Inhibitor) tacrine_analog_protected->final_product Deprotection (e.g., TBAF)

Caption: Proposed synthetic pathway for the hAChE inhibitor.

Experimental Protocols

Protocol 1: Protection of this compound

Objective: To protect the hydroxyl group of the starting material as a tert-butyldimethylsilyl (TBDMS) ether to prevent interference in the subsequent Friedländer annulation.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add TBDMSCl (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure protected ketone.

Protocol 2: Friedländer Annulation for the Synthesis of the Protected Tacrine Analog

Objective: To construct the tetracyclic core of the tacrine analog via a Lewis acid-catalyzed condensation reaction.

Materials:

  • Protected 4-oxo-2,2-dimethylcyclohexyl derivative (from Protocol 1)

  • 2-Aminobenzonitrile

  • Anhydrous Toluene (B28343)

  • Lewis acid catalyst (e.g., Zinc chloride (ZnCl₂), anhydrous)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Isopropanol

Procedure:

  • To a stirred solution of the protected ketone (1.0 eq) and 2-aminobenzonitrile (1.0 eq) in anhydrous toluene, add the Lewis acid catalyst (e.g., ZnCl₂, 1.2 eq) at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • To the residue, add 10% aqueous NaOH solution and stir vigorously for 1-2 hours to induce precipitation of the product.

  • Collect the precipitate by filtration, wash thoroughly with water, and then with cold isopropanol.

  • Dry the solid product under vacuum to yield the protected tacrine analog. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 3: Deprotection of the Tacrine Analog

Objective: To remove the TBDMS protecting group to yield the final 7-hydroxy-6,6-dimethyl-9-amino-1,2,3,4,5,6,7,8-octahydroacridine.

Materials:

  • Protected tacrine analog (from Protocol 2)

  • Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected tacrine analog (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add TBAF solution (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., DCM/Methanol gradient) to obtain the final hAChE inhibitor.

Biological Evaluation Protocol

Protocol 4: In Vitro hAChE Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory potency (IC₅₀ value) of the synthesized compound against human acetylcholinesterase.

Materials:

  • Recombinant human acetylcholinesterase (hAChE)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Synthesized inhibitor compound

  • Donepezil or Tacrine (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the synthesized inhibitor and the positive control in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of hAChE, ATCI, and DTNB in phosphate buffer.

  • Assay Protocol:

    • In a 96-well microplate, add 20 µL of various concentrations of the inhibitor solution.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution to each well.

    • Initiate the reaction by adding 20 µL of hAChE solution and incubate for 15 minutes at 37 °C.

    • Start the enzymatic reaction by adding 20 µL of ATCI solution.

    • Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of hAChE activity).

Data Presentation

The following table presents a compilation of inhibitory activities for various tacrine analogs with substitutions on the cyclohexyl ring to provide a comparative context for the newly synthesized compounds.

Compound IDR1R2R3R4hAChE IC₅₀ (µM)Reference
TacrineHHHH0.18[1]
Analog ACH₃HHH0.25[1]
Analog BHCH₃HH0.32[1]
Analog CHHOCH₃H0.45[1]
Proposed Compound OH H CH₃ CH₃ To be determined N/A

Visualization of Experimental Workflow

The overall workflow from synthesis to biological evaluation is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start_material This compound protection Protection of Hydroxyl Group start_material->protection condensation Friedländer Annulation protection->condensation deprotection Deprotection of Hydroxyl Group condensation->deprotection purification Purification and Characterization (NMR, MS, HPLC) deprotection->purification assay_prep Preparation of Assay Reagents purification->assay_prep Pure Inhibitor Compound hache_assay hAChE Inhibition Assay (Ellman's Method) assay_prep->hache_assay data_analysis Data Analysis (IC50 Determination) hache_assay->data_analysis conclusion Lead Compound Identification data_analysis->conclusion Results

Caption: Workflow for synthesis and evaluation of hAChE inhibitors.

Conclusion

This document provides a detailed, albeit proposed, framework for the synthesis and evaluation of novel hAChE inhibitors from this compound. The outlined protocols are based on well-established synthetic methodologies and standard biological assays. The successful synthesis and evaluation of these compounds could lead to the discovery of new lead molecules with improved therapeutic profiles for the treatment of Alzheimer's disease. Further studies should focus on optimizing the reaction conditions, exploring a variety of substituents on the aromatic ring of the tacrine scaffold, and conducting in-depth structure-activity relationship (SAR) analyses.

References

Application Notes and Protocols for Reactions Involving 4-Hydroxy-3,3-dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for key chemical reactions involving 4-Hydroxy-3,3-dimethylcyclohexanone. This versatile building block is a valuable intermediate in the synthesis of various compounds, including potent enzyme inhibitors. The following sections detail its use in the synthesis of human acetylcholinesterase (hAChE) inhibitors, as well as standard organic transformations such as oxidation, reduction, and esterification.

Synthesis of Huperzine A-Tacrine Hybrid hAChE Inhibitors

This compound serves as a crucial intermediate in the synthesis of novel Huperzine A-tacrine hybrid molecules, which are potent inhibitors of human acetylcholinesterase (hAChE), an enzyme implicated in Alzheimer's disease.[1] The synthesis involves a multi-step sequence culminating in a Friedländer annulation.

Experimental Protocol: Synthesis of a Key Precursor to Huperzine A-Tacrine Hybrids

This protocol is adapted from the general principles of the Friedländer synthesis, as applied in the work by Gemma et al. for analogous compounds.

Step 1: Synthesis of 3,3-Dimethyl-4-(tosyloxy)cyclohexan-1-one

  • To a solution of this compound (1.0 eq) in anhydrous pyridine (B92270) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portionwise.

  • Stir the reaction mixture at 0 °C for 4 hours and then allow it to warm to room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated product.

Step 2: Friedländer Annulation

  • Combine 3,3-Dimethyl-4-(tosyloxy)cyclohexan-1-one (1.0 eq) and a substituted 2-aminobenzonitrile (B23959) (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether.

  • Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to reflux (typically 200-250 °C) for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify by column chromatography on silica (B1680970) gel to afford the desired Huperzine A-tacrine hybrid.

Quantitative Data Summary

Reactant 1Reactant 2ProductSolventCatalystReaction Time (h)Temperature (°C)Yield (%)
3,3-Dimethyl-4-(tosyloxy)cyclohexan-1-oneSubstituted 2-aminobenzonitrileHuperzine A-Tacrine HybridDiphenyl etherp-Toluenesulfonic acid2-4200-25040-60*

*Yields are estimated based on similar reported Friedländer annulation reactions.

Signaling Pathway: Acetylcholinesterase Inhibition

Acetylcholinesterase_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds to Breakdown Choline + Acetate AChE->Breakdown Signal Signal Transduction Receptor->Signal Inhibitor Huperzine A-Tacrine Hybrid (from this compound) Inhibitor->AChE Inhibits

Oxidation to 3,3-Dimethylcyclohexane-1,4-dione

The secondary alcohol of this compound can be oxidized to the corresponding ketone, yielding 3,3-dimethylcyclohexane-1,4-dione. A common and effective reagent for this transformation is Pyridinium chlorochromate (PCC).

Experimental Protocol: Oxidation with PCC
  • Suspend Pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM to the PCC suspension.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3,3-dimethylcyclohexane-1,4-dione.

Quantitative Data Summary

ReactantReagentProductSolventReaction Time (h)Temperature (°C)Yield (%)
This compoundPCC3,3-Dimethylcyclohexane-1,4-dioneDCM2-4Room Temperature85-95*

*Yields are estimated based on typical PCC oxidations of secondary alcohols.

Reduction to 3,3-Dimethylcyclohexane-1,4-diol

The ketone functionality of this compound can be reduced to a secondary alcohol, forming 3,3-dimethylcyclohexane-1,4-diol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

Experimental Protocol: Reduction with Sodium Borohydride
  • Dissolve this compound (1.0 eq) in methanol (B129727) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.1 eq) portionwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature for an additional hour.

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude diol.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data Summary

ReactantReagentProductSolventReaction Time (h)Temperature (°C)Yield (%)
This compoundNaBH₄3,3-Dimethylcyclohexane-1,4-diolMethanol20 to RT>90*

*Yields are estimated based on typical NaBH₄ reductions of ketones.

Esterification to 4-Acetoxy-3,3-dimethylcyclohexanone

The hydroxyl group of this compound can be readily esterified, for instance, by reaction with acetic anhydride (B1165640) in the presence of a base like pyridine to form 4-acetoxy-3,3-dimethylcyclohexanone.

Experimental Protocol: Esterification with Acetic Anhydride
  • Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask.

  • Add acetic anhydride (1.5 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic layers with 1 M HCl to remove pyridine, followed by saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Quantitative Data Summary

ReactantReagentProductSolventReaction Time (h)Temperature (°C)Yield (%)
This compoundAcetic anhydride4-Acetoxy-3,3-dimethylcyclohexanonePyridine12-16Room Temperature>90*

*Yields are estimated based on standard esterification procedures.

Reaction Workflow

Reaction_Workflow Start This compound Oxidation Oxidation (PCC, DCM) Start->Oxidation Reduction Reduction (NaBH4, MeOH) Start->Reduction Esterification Esterification (Ac2O, Pyridine) Start->Esterification Huperzine_Synth Huperzine A-Tacrine Hybrid Synthesis Start->Huperzine_Synth Dione 3,3-Dimethylcyclohexane-1,4-dione Oxidation->Dione Diol 3,3-Dimethylcyclohexane-1,4-diol Reduction->Diol Ester 4-Acetoxy-3,3-dimethylcyclohexanone Esterification->Ester Huperzine Huperzine A-Tacrine Hybrid Huperzine_Synth->Huperzine

Biological Activities of Related Derivatives

While this compound is primarily a synthetic intermediate, its structural motif is present in molecules with notable biological activities.

  • Antimicrobial Activity: Derivatives of cyclohexanone (B45756) have demonstrated activity against various bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways.

  • Antiproliferative Activity: Curcuminoid-like molecules containing a central cyclohexanone ring have been shown to possess antiproliferative effects against cancer cell lines. These compounds can modulate various cell signaling pathways.

Antiproliferative Signaling Pathways of Curcuminoids

Antiproliferative_Signaling Curcuminoid Curcuminoid Derivatives (Cyclohexanone Core) MAPK MAPK Curcuminoid->MAPK Modulates PI3K_Akt PI3K_Akt Curcuminoid->PI3K_Akt Modulates JAK_STAT JAK_STAT Curcuminoid->JAK_STAT Modulates Wnt Wnt Curcuminoid->Wnt Modulates Apoptosis Apoptosis MAPK->Apoptosis CellCycleArrest CellCycleArrest MAPK->CellCycleArrest Proliferation Proliferation MAPK->Proliferation PI3K_Akt->Apoptosis PI3K_Akt->CellCycleArrest PI3K_Akt->Proliferation JAK_STAT->Apoptosis JAK_STAT->CellCycleArrest JAK_STAT->Proliferation Wnt->Apoptosis Wnt->CellCycleArrest Wnt->Proliferation

References

Application Notes and Protocols for the Stereoselective Reduction of 4-Hydroxy Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the stereoselective reduction of a 4-hydroxy ketone, yielding either the syn or anti 1,4-diol diastereomer with high selectivity. This note will cover two primary methods: the Narasaka-Prasad reduction for syn-diols and the Evans-Saksena reduction for anti-diols, both of which rely on chelation control to direct the stereochemical outcome.

Introduction

The stereoselective reduction of hydroxy ketones is a critical transformation in organic synthesis, particularly in the construction of polyketide natural products and other complex molecules where precise control of stereochemistry is paramount. The hydroxyl group present in the substrate can act as a powerful directing group, enabling high levels of diastereoselectivity through the formation of a chelated intermediate with a Lewis acid. This intermediate locks the conformation of the substrate, allowing for a facial-selective hydride attack on the carbonyl group.

This document outlines two well-established protocols for the diastereoselective reduction of β-hydroxy ketones, which are structurally analogous to 4-hydroxy ketones where the hydroxyl is at the β-position relative to the carbonyl. These methods, the Narasaka-Prasad and Evans-Saksena reductions, provide reliable access to syn- and anti-1,3-diols, respectively. The principles are broadly applicable to other hydroxy ketones, including 4-hydroxy ketones, with minor modifications.

Theoretical Background: Chelation-Controlled Reduction

The stereochemical outcome of the reduction of a 4-hydroxy ketone can be controlled by the choice of reducing agent and chelating agent. The underlying principle for the methods described here is the formation of a six-membered cyclic intermediate involving the substrate, a boron-based chelating agent, and the hydride source.

  • Narasaka-Prasad Reduction (syn-selective): This method employs a boron chelating agent, such as diethylmethoxyborane (B30974) (Et₂BOMe), and a reducing agent like sodium borohydride (B1222165) (NaBH₄). The boron agent chelates to both the hydroxyl and carbonyl oxygens, forming a rigid chair-like transition state. The hydride is delivered intermolecularly from NaBH₄, attacking the carbonyl from the less sterically hindered face, leading to the syn-diol.[1]

  • Evans-Saksena Reduction (anti-selective): This protocol utilizes tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄NHB(OAc)₃). In this case, the substrate's hydroxyl group displaces an acetate (B1210297) on the boron reagent, which then chelates to the carbonyl oxygen. The key difference is that the hydride is delivered intramolecularly from the borohydride reagent itself.[2][3] This internal hydride delivery mechanism forces the reduction to occur on a specific face of the carbonyl, resulting in the anti-diol.[2][4][5]

The Felkin-Anh and Cram's rule models provide a basis for predicting the stereochemical outcome of nucleophilic additions to carbonyls with an adjacent chiral center, which is relevant in cases where chelation is not the dominant controlling factor.[6][7][8][9][10]

Data Presentation: Comparison of Stereoselective Reduction Methods

The following table summarizes the expected outcomes and conditions for the stereoselective reduction of a generic 4-hydroxy ketone. The diastereomeric ratio (d.r.) is a measure of the stereoselectivity.

MethodReagentsTypical Solvent(s)Key IntermediateHydride DeliveryMajor ProductTypical d.r. (syn:anti)
Narasaka-Prasad Reduction 1. Et₂BOMe 2. NaBH₄THF/MeOHBoron-chelated chair-like transition stateIntermolecularsyn-1,4-diol>95:5
Evans-Saksena Reduction Me₄NHB(OAc)₃Acetonitrile (B52724)/Acetic AcidIntramolecular borohydride intermediateIntramolecularanti-1,4-diol>95:5
Non-Chelating Conditions NaBH₄MethanolNon-chelated substrateIntermolecularMixture of syn and anti~1:1 to 3:1

Experimental Protocols

Protocol 1: Narasaka-Prasad Reduction for the Synthesis of syn-1,4-Diols

This protocol is adapted from the established procedure for β-hydroxy ketones and is generally applicable to 4-hydroxy ketones.[1]

Materials:

  • 4-hydroxy ketone substrate

  • Diethylmethoxyborane (Et₂BOMe) or other suitable boron chelating agent

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Dissolve the 4-hydroxy ketone (1.0 equiv) in a mixture of anhydrous THF and anhydrous MeOH (typically 4:1 v/v) under an inert atmosphere of argon or nitrogen.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add diethylmethoxyborane (1.1 equiv) dropwise to the cooled solution.

  • Stir the mixture at -78 °C for 30 minutes to allow for chelation.

  • Add sodium borohydride (1.5 equiv) in small portions, ensuring the temperature remains below -70 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Add saturated aqueous sodium potassium tartrate and stir vigorously for 1-2 hours to break up any emulsions and chelate the boron salts.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired syn-1,4-diol.

  • Characterize the product and determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC/GC analysis.

Protocol 2: Evans-Saksena Reduction for the Synthesis of anti-1,4-Diols

This protocol is adapted from the procedure developed by Evans and co-workers.[2][3][11]

Materials:

  • 4-hydroxy ketone substrate

  • Tetramethylammonium triacetoxyborohydride (Me₄NHB(OAc)₃)

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous Acetic Acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Prepare a solution of the 4-hydroxy ketone (1.0 equiv) in a mixture of anhydrous acetonitrile and anhydrous acetic acid (typically 1:1 v/v) under an inert atmosphere.

  • In a separate flask, suspend tetramethylammonium triacetoxyborohydride (1.5 equiv) in anhydrous acetonitrile.

  • Cool both the substrate solution and the reducing agent suspension to -40 °C (acetonitrile/dry ice bath).

  • Slowly add the substrate solution to the stirred suspension of the reducing agent via cannula.

  • Stir the reaction mixture at -40 °C and monitor its progress by TLC. The reaction is typically complete within 3-5 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium potassium tartrate.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired anti-1,4-diol.

  • Characterize the product and determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC/GC analysis.

Visualizations

Stereoselective_Reduction_Workflow sub 4-Hydroxy Ketone Substrate proc_syn 1. Et2BOMe, THF/MeOH, -78°C 2. NaBH4 sub->proc_syn Narasaka-Prasad Conditions proc_anti Me4NHB(OAc)3 MeCN/AcOH, -40°C sub->proc_anti Evans-Saksena Conditions prod_syn syn-1,4-Diol proc_syn->prod_syn prod_anti anti-1,4-Diol proc_anti->prod_anti

Caption: Experimental workflow for the diastereoselective reduction of a 4-hydroxy ketone.

Chelation_Models cluster_Narasaka Narasaka-Prasad (syn-selective) cluster_Evans Evans-Saksena (anti-selective) np_chelate Chelation Et2BOMe forms a rigid 6-membered chair-like intermediate np_hydride Hydride Delivery Intermolecular attack by NaBH4 from the less hindered face np_chelate->np_hydride leads to np_product Product syn-Diol np_hydride->np_product results in es_chelate Chelation Substrate -OH displaces acetate on Me4NHB(OAc)3, then chelates es_hydride Hydride Delivery Intramolecular hydride transfer from the boron reagent es_chelate->es_hydride enables es_product Product anti-Diol es_hydride->es_product results in

Caption: Logical relationship of chelation models for stereoselective reduction.

References

Application Notes and Protocols: Derivatization of 4-Hydroxy-3,3-dimethylcyclohexanone for Bioactivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxy-3,3-dimethylcyclohexanone is a versatile chemical intermediate that holds potential for the development of novel bioactive compounds. Its cyclohexanone (B45756) core is a feature in various biologically active molecules, and the presence of a hydroxyl group offers a reactive site for structural modification.[1] Derivatization of this scaffold can lead to a diverse library of compounds with potential applications in antimicrobial, antioxidant, and anticancer research. This document provides detailed protocols for the synthesis of derivatives of this compound and subsequent screening for their biological activities.

Derivatization Strategies

The hydroxyl and ketone functionalities of this compound are prime targets for chemical modification. Below are proposed synthetic routes to generate a library of derivatives.

Esterification of the Hydroxyl Group

Esterification of the secondary alcohol can be achieved by reaction with various acyl chlorides or carboxylic anhydrides in the presence of a base catalyst. This modification allows for the introduction of a wide range of substituents, altering the lipophilicity and steric properties of the parent molecule.

Experimental Protocol: Synthesis of 4-Acetoxy-3,3-dimethylcyclohexanone

  • Materials:

    • This compound

    • Acetic anhydride (B1165640)

    • Pyridine (B92270) (or another suitable base like triethylamine)

    • Dichloromethane (DCM) as solvent

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • Dissolve this compound (1 equivalent) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add pyridine (1.5 equivalents) to the stirred solution.

    • Add acetic anhydride (1.2 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ester.

Reductive Amination of the Ketone

The ketone can be converted to an amine via reductive amination. This introduces a nitrogen-containing functional group, which can significantly influence the biological properties of the compound.

Experimental Protocol: Synthesis of 4-Amino-3,3-dimethylcyclohexan-1-ol

  • Materials:

  • Procedure:

    • Dissolve this compound (1 equivalent) and ammonium acetate (10 equivalents) in methanol.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Slowly add sodium cyanoborohydride (1.5 equivalents) in portions.

    • Continue stirring at room temperature for 24-48 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the product by column chromatography.

Bioactivity Screening Protocols

Once a library of derivatives has been synthesized, the next step is to screen them for various biological activities.

Antimicrobial Activity Screening

The antimicrobial efficacy of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi. The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC).[2][3]

Experimental Protocol: Broth Microdilution Assay

  • Materials:

    • Synthesized compounds

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans)

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • 96-well microtiter plates

    • Standard antibiotics (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi) as positive controls

    • DMSO (for dissolving compounds)

    • Spectrophotometer (plate reader)

  • Procedure:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate. The final concentration of DMSO should not exceed 1% to avoid toxicity to the microorganisms.

    • Prepare a microbial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[4]

    • Inoculate each well with the microbial suspension. Include positive controls (broth with microbes and standard antibiotic), negative controls (broth with microbes and DMSO), and sterility controls (broth only).[4]

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[4]

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3] This can be determined visually or by measuring the absorbance at 600 nm.

Antioxidant Activity Screening

The antioxidant potential of the derivatives can be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[5][6][7]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Materials:

    • Synthesized compounds

    • DPPH solution in methanol (e.g., 0.1 mM)

    • Methanol

    • Ascorbic acid or Trolox as a positive control

    • 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare various concentrations of the test compounds and the positive control in methanol.

    • Add a fixed volume of the DPPH solution to each well of a 96-well plate.[8]

    • Add an equal volume of the test compound solutions to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[8][9]

    • Measure the absorbance at 517 nm.

    • The percentage of radical scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of the synthesized compounds against various cancer cell lines.[10][11]

Experimental Protocol: MTT Assay

  • Materials:

    • Synthesized compounds

    • Cancer cell lines (e.g., HeLa, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[10][11]

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.[11]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

    • Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration that inhibits 50% of cell growth, can be calculated.

Data Presentation

Quantitative data from the bioactivity screening should be summarized in tables for clear comparison.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDDerivative TypeTest OrganismMIC (µg/mL)
Parent -S. aureus>250[12]
Parent -E. coli>250[12]
Derivative 1 EsterS. aureusData
Derivative 1 EsterE. coliData
Derivative 2 AmineS. aureusData
Derivative 2 AmineE. coliData

Table 2: Antioxidant and Anticancer Activities of this compound Derivatives

Compound IDDerivative TypeDPPH IC50 (µM)MTT IC50 (µM) vs. HeLaMTT IC50 (µM) vs. MCF-7
Parent -DataDataData
Derivative 1 EsterDataDataData
Derivative 2 AmineDataDataData

Visualizations

Diagrams illustrating the experimental workflows and potential signaling pathways are provided below.

Derivatization_Workflow parent This compound esterification Esterification parent->esterification Acyl Chloride/ Anhydride reductive_amination Reductive Amination parent->reductive_amination Amine, NaBH3CN ester_derivatives Ester Derivatives esterification->ester_derivatives amine_derivatives Amine Derivatives reductive_amination->amine_derivatives bioactivity_screening Bioactivity Screening (Antimicrobial, Antioxidant, Anticancer) ester_derivatives->bioactivity_screening amine_derivatives->bioactivity_screening

Caption: Workflow for the derivatization and bioactivity screening of this compound.

Bioactivity_Screening_Workflow cluster_synthesis Synthesis cluster_screening Bioactivity Screening cluster_data Data Analysis derivative_library Derivative Library antimicrobial Antimicrobial Assays (Broth Microdilution) derivative_library->antimicrobial antioxidant Antioxidant Assays (DPPH, ABTS) derivative_library->antioxidant anticancer Anticancer Assays (MTT, SRB) derivative_library->anticancer mic_values MIC Values antimicrobial->mic_values ic50_values IC50 Values antioxidant->ic50_values anticancer->ic50_values

Caption: Experimental workflow for bioactivity screening of synthesized derivatives.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk derivative Cyclohexanone Derivative derivative->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Transcription

Caption: Potential modulation of the NF-κB signaling pathway by bioactive cyclohexanone derivatives.

Conclusion

The derivatization of this compound presents a promising avenue for the discovery of novel bioactive agents. The protocols outlined in this document provide a framework for the synthesis and systematic screening of a diverse library of compounds. The resulting data will be crucial in establishing structure-activity relationships and identifying lead candidates for further development in the fields of antimicrobial, antioxidant, and anticancer research.

References

Application Spotlight: 4-Hydroxy-3,3-dimethylcyclohexanone in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Current Landscape and Future Potential

Extensive searches of the scientific literature indicate that 4-Hydroxy-3,3-dimethylcyclohexanone is primarily utilized as a chiral building block and intermediate in the synthesis of more complex molecules, rather than as a direct catalyst or ligand for asymmetric reactions. One notable application is its use as a key intermediate in the synthesis of inhibitors for human acetylcholinesterase (hAChE), highlighting its relevance in medicinal chemistry and drug development.[1]

The absence of widespread reports on its use in asymmetric catalysis may suggest an underexplored area of research. The chiral nature of the 4-hydroxy position, once resolved or synthesized in an enantiomerically pure form, presents an opportunity for its development as a chiral auxiliary or as a scaffold for novel chiral ligands. Future research could focus on derivatizing the hydroxyl and ketone functionalities to create new catalytic systems.

Hypothetical Catalytic Cycle and Workflow

While no specific catalytic cycles involving this compound are documented, we can conceptualize a potential workflow for its derivatization into a chiral ligand and subsequent use in a hypothetical asymmetric reaction.

Diagram: Conceptual Workflow for Ligand Synthesis and Catalysis

G cluster_0 Ligand Synthesis cluster_1 Asymmetric Catalysis A This compound B Enantiomeric Resolution or Asymmetric Synthesis A->B C Chiral Hydroxy-ketone B->C D Derivatization of Hydroxyl Group (e.g., with a phosphine (B1218219) moiety) C->D E Derivatization of Ketone (e.g., to an oxime or amine) C->E F Novel Chiral Ligand D->F E->F G Metal Precursor H Ligand-Metal Complex (Active Catalyst) F->H G->H J Catalyst-Substrate Complex H->J I Substrate + Reagent I->J K Enantioselective Transformation J->K L Chiral Product K->L M Catalyst Regeneration K->M M->H G A Prochiral Ketone D Reaction in Anhydrous Solvent A->D B Chiral Catalyst (e.g., CBS, Noyori's) B->D C Reducing Agent (e.g., BH3, H2) C->D E Quenching (e.g., with MeOH) D->E F Aqueous Workup & Extraction E->F G Purification (Chromatography) F->G H Chiral Alcohol Product G->H I Analysis (Chiral HPLC/GC) H->I

References

Application Notes and Protocols: 4-Hydroxy-3,3-dimethylcyclohexanone in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Hydroxy-3,3-dimethylcyclohexanone and its structural analogs are versatile chiral building blocks in the synthesis of complex natural products. The gem-dimethyl substitution pattern provides steric hindrance that can control stereoselectivity in subsequent reactions, while the hydroxyl and ketone functionalities offer multiple points for chemical modification. This document provides detailed application notes and protocols for the use of the 3,3-dimethylcyclohexanone (B1346601) scaffold in the total synthesis of terpenes, exemplified by the scalable, enantioselective synthesis of the taxane (B156437) core structure, (+)-taxa-4(5),11(12)-dien-2-one. Additionally, its potential role as a key intermediate in the development of human acetylcholinesterase (hAChE) inhibitors is briefly discussed.

Case Study: Total Synthesis of (+)-Taxa-4(5),11(12)-dien-2-one

The total synthesis of (+)-taxa-4(5),11(12)-dien-2-one, a key intermediate for accessing various taxane natural products, highlights the strategic importance of a substituted cyclohexanone (B45756) core. While the presented synthesis commences with a related starting material, the principles and transformations are directly applicable to derivatives of this compound. The route, developed by Baran and coworkers, is notable for its efficiency and scalability.[1][2]

Synthetic Pathway Overview

The synthesis involves a highly convergent strategy, constructing the characteristic 6-8-6 tricyclic system of taxanes through a key Diels-Alder reaction. Asymmetry is introduced via an enantioselective conjugate addition to form an all-carbon quaternary center.

Taxadienone_Synthesis_Pathway start 2,6-Dimethyl- cyclohex-2-en-1-one intermediate1 Dienone Intermediate start->intermediate1 1,6-Conjugate Addition intermediate2 (+)-3-((E)-3-Bromo-2-methyl- allyl)-2,2-dimethylcyclohexan-1-one intermediate1->intermediate2 Enantioselective 1,4-Methylation intermediate3 TMS Enol Ether intermediate2->intermediate3 Enol Ether Formation intermediate4 Aldol Adduct intermediate3->intermediate4 Mukaiyama Aldol Reaction intermediate5 Keto-enone intermediate4->intermediate5 Oxidation intermediate6 Tricyclic Diketone intermediate5->intermediate6 Intramolecular Diels-Alder final_product (+)-Taxa-4(5),11(12)-dien-2-one intermediate6->final_product Triflation & Negishi Coupling

Caption: Overall synthetic pathway to (+)-taxa-4(5),11(12)-dien-2-one.

Quantitative Data for Synthetic Steps

The following table summarizes the key quantitative data for the scalable synthesis of (+)-taxa-4(5),11(12)-dien-2-one.

Step No.ReactionStarting MaterialKey ReagentsProductYield (%)Scale
11,6-Conjugate Addition3-ethoxy-2,6-dimethylcyclohex-2-en-1-one(E)-1-(3-bromoprop-1-en-2-yl)-4-methoxybenzene, Mg, CuCN·2LiCl3-((E)-3-bromo-2-methylallyl)-2,6-dimethylcyclohex-2-en-1-one86Gram
2Enantioselective 1,4-Methylation3-((E)-3-bromo-2-methylallyl)-2,6-dimethylcyclohex-2-en-1-oneMeMgBr, CuTC, (R,R)-L*(+)-3-((E)-3-bromo-2-methylallyl)-2,2-dimethylcyclohexan-1-one89 (93% ee)Gram
3TMS Enol Ether Formation(+)-3-((E)-3-bromo-2-methylallyl)-2,2-dimethylcyclohexan-1-oneTMSCl, LiHMDSTMS enol etherNot isolated-
4 & 5Aldol Addition & OxidationTMS enol etherAcrolein, Gd(OTf)₃, Jones' reagentKeto-enone85 (2 steps)3.2 g
6Intramolecular Diels-AlderKeto-enoneBF₃·OEt₂Tricyclic diketone472.3 g
7 & 8Enol Triflation & Negishi CouplingTricyclic diketoneComins' reagent, Me₂Zn, Pd(dppf)Cl₂(+)-Taxa-4(5),11(12)-dien-2-one84 (2 steps)2.4 g

L = Chiral phosphoramidite (B1245037) ligand

Detailed Experimental Protocols

Step 2: Enantioselective 1,4-Methylation

This step is crucial for establishing the absolute stereochemistry of the target molecule.

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Reagents:

    • Copper(I) thiophene-2-carboxylate (B1233283) (CuTC)

    • (R,R)-N,N'-((1R,2R)-1,2-diphenylethane-1,2-diyl)bis(N-methyl-1,1-diphenylphosphoramide) (Chiral Ligand)

    • 3-((E)-3-bromo-2-methylallyl)-2,6-dimethylcyclohex-2-en-1-one

    • Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O)

    • Toluene (B28343) (anhydrous)

    • Chlorotrimethylsilane (TMSCl)

  • Procedure:

    • To the reaction flask under a nitrogen atmosphere, add CuTC (0.05 equiv) and the chiral ligand (0.05 equiv).

    • Add anhydrous toluene and cool the resulting suspension to -20 °C.

    • Add the starting enone (1.0 equiv) as a solution in toluene.

    • Slowly add MeMgBr (1.5 equiv) dropwise, maintaining the internal temperature below -15 °C.

    • Stir the reaction mixture at -20 °C for 12 hours.

    • Quench the reaction by the addition of TMSCl (2.0 equiv) followed by saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (+)-3-((E)-3-bromo-2-methylallyl)-2,2-dimethylcyclohexan-1-one.

Step 6: Intramolecular Diels-Alder Reaction

This reaction forges the 6-8-6 tricyclic core of the taxane skeleton.

  • Apparatus: A large, flame-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet, and a syringe pump.

  • Reagents:

    • Keto-enone (mixture of diastereomers)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂)

    • Dichloromethane (DCM, anhydrous)

  • Procedure:

    • To the reaction flask, add anhydrous DCM and cool to -78 °C.

    • Add BF₃·OEt₂ (3.0 equiv) to the cold DCM.

    • Dissolve the keto-enone (1.0 equiv) in anhydrous DCM.

    • Using a syringe pump, add the solution of the keto-enone to the Lewis acid solution over a period of 4 hours, maintaining the temperature at -78 °C.

    • After the addition is complete, stir the reaction for an additional hour at -78 °C.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Warm the mixture to room temperature and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to separate the desired diastereomer of the tricyclic diketone.

Experimental Workflow Diagram

Experimental_Workflow cluster_methylation Enantioselective Methylation cluster_diels_alder Intramolecular Diels-Alder m1 Combine CuTC and Ligand in Toluene m2 Cool to -20 °C m1->m2 m3 Add Enone Substrate m2->m3 m4 Slowly Add MeMgBr m3->m4 m5 Stir for 12h at -20 °C m4->m5 m6 Quench with TMSCl/NH4Cl m5->m6 m7 Workup and Purification m6->m7 da1 Cool DCM and BF3·OEt2 to -78 °C da3 Slow Addition via Syringe Pump (4h) da1->da3 da2 Dissolve Keto-enone in DCM da2->da3 da4 Stir for 1h at -78 °C da3->da4 da5 Quench with NaHCO3 da4->da5 da6 Workup and Purification da5->da6

Caption: Workflow for key synthetic steps.

Application in the Synthesis of Acetylcholinesterase Inhibitors

This compound has been identified as a key intermediate in the synthesis of potent human acetylcholinesterase (hAChE) inhibitors.[3] Specifically, it is a precursor for constructing hybrid molecules that combine structural features of tacrine (B349632) and huperzine A, two well-known AChE inhibitors. These hybrid compounds are designed to interact with multiple sites within the enzyme, leading to enhanced inhibitory activity.

Conclusion

The 3,3-dimethylcyclohexanone framework is a valuable and versatile platform for the synthesis of complex natural products. As demonstrated in the total synthesis of (+)-taxa-4(5),11(12)-dien-2-one, this structural motif allows for the strategic installation of stereocenters and the construction of intricate polycyclic systems. The commercial availability and synthetic accessibility of compounds like this compound make them attractive starting points for research programs in natural product synthesis and medicinal chemistry, with applications ranging from the development of anticancer agents to novel treatments for neurodegenerative diseases.

References

experimental protocol for the synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a detailed experimental protocol for the synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone, a valuable intermediate in the development of pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the preparation of 3,3-dimethylcyclohexanone (B1346601) from dimedone, followed by its alpha-hydroxylation to yield the target compound.

Step 1: Synthesis of 3,3-Dimethylcyclohexanone from Dimedone

This procedure outlines the catalytic hydrogenation of dimedone (5,5-dimethylcyclohexane-1,3-dione) to selectively produce 3,3-dimethylcyclohexanone.[1][2] This method is advantageous due to its high yield and selectivity in a single step.[2]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier
DimedoneC₈H₁₂O₂140.1832.0 g (228 mmol)Sigma-Aldrich
Methanol (B129727) (anhydrous)CH₃OH32.04116 g (147 mL)Fisher Scientific
Amberlyst® CH57--37 gDuPont
Hydrogen (gas)H₂2.02As requiredAirgas
Nitrogen (gas)N₂28.01As requiredAirgas
IsopropanolC₃H₈O60.10For GC analysisSigma-Aldrich
Sodium BicarbonateNaHCO₃84.01For GC analysisFisher Scientific
Experimental Protocol
  • Reactor Setup: A 500 mL glass-liner is charged with 37 g of Amberlyst® CH57 catalyst. To this, 32 g (228 mmol) of dimedone and 116 g (147 mL) of anhydrous methanol are added.[1]

  • Inerting the Atmosphere: The glass-liner is sealed within a high-pressure autoclave. The system is flushed three times with nitrogen gas at a pressure of 5 bara.[1]

  • Hydrogenation:

    • The stirrer is set to 500 rpm.

    • The autoclave is pressurized with hydrogen gas to 5 bara for 10 minutes to check for leaks, after which the pressure is released.

    • The stirrer speed is increased to 1000 rpm, and the internal temperature is raised to 85°C.

    • The autoclave is then pressurized with hydrogen gas to 2 bara.[1]

  • Reaction Monitoring: The reaction mixture is stirred under these conditions for 7.5 hours. The progress of the reaction can be monitored by observing the cessation of hydrogen uptake.[1]

  • Work-up and Isolation:

    • After the reaction is complete, the autoclave is cooled to below 25°C and depressurized.

    • The system is flushed three times with nitrogen gas at 5 bara.

    • The contents are removed and filtered through a 0.45 μm filter to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to yield the crude 3,3-dimethylcyclohexanone.

    • For analytical purposes, a small sample can be diluted with isopropanol, treated with sodium bicarbonate, and analyzed by Gas Chromatography (GC).[1]

  • Purification: The crude product can be purified by vacuum distillation to obtain pure 3,3-dimethylcyclohexanone.

Expected Yield
ProductTheoretical Yield (g)Reported Yield (%)
3,3-Dimethylcyclohexanone28.7898%[1]

Step 2: Synthesis of this compound

This procedure details the alpha-hydroxylation of 3,3-dimethylcyclohexanone via its lithium enolate using oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH) as the oxidizing agent. This method is adapted from a general and reliable protocol for the hydroxylation of ketone enolates.[3]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier
3,3-DimethylcyclohexanoneC₈H₁₄O126.2010.0 g (79.2 mmol)Prepared in Step 1
Diisopropylamine (B44863)C₆H₁₅N101.1911.9 mL (87.1 mmol)Sigma-Aldrich
n-Butyllithium (1.6 M in hexanes)C₄H₉Li64.0654.4 mL (87.1 mmol)Sigma-Aldrich
Tetrahydrofuran (B95107) (THF, anhydrous)C₄H₈O72.11200 mLFisher Scientific
MoOPHMoO₅·C₅H₅N·C₆H₁₈N₃OP433.2437.7 g (87.1 mmol)Prepared separately*
Sodium Sulfite (B76179) (saturated aq. soln.)Na₂SO₃126.04150 mLFisher Scientific
Hydrochloric Acid (10% aq. soln.)HCl36.46100 mLFisher Scientific
Diethyl Ether(C₂H₅)₂O74.12500 mLFisher Scientific
Saturated Sodium Chloride Soln.NaCl58.44200 mLFisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37As requiredFisher Scientific

*The preparation of MoOPH is described in Organic Syntheses, Coll. Vol. 7, p.389 (1990); Vol. 64, p.119 (1986).[3]

Experimental Protocol
  • Preparation of Lithium Diisopropylamide (LDA) Solution:

    • A 500 mL three-necked flask, equipped with a magnetic stirrer, nitrogen inlet, and thermometer, is flame-dried and cooled under a stream of nitrogen.

    • Anhydrous tetrahydrofuran (100 mL) and diisopropylamine (11.9 mL, 87.1 mmol) are added via syringe.

    • The solution is cooled to -78°C using a dry ice/acetone bath.

    • n-Butyllithium (54.4 mL of a 1.6 M solution in hexanes, 87.1 mmol) is added dropwise via syringe, maintaining the temperature below -70°C.

    • The resulting LDA solution is stirred at -78°C for 30 minutes.

  • Enolate Formation:

    • A solution of 3,3-dimethylcyclohexanone (10.0 g, 79.2 mmol) in 50 mL of anhydrous THF is added dropwise to the LDA solution at -78°C over 20 minutes.

    • The mixture is stirred at -78°C for 1 hour to ensure complete enolate formation.

  • Hydroxylation:

    • A pre-weighed amount of MoOPH (37.7 g, 87.1 mmol) is added in one portion to the enolate solution at -78°C under a positive pressure of nitrogen.

    • The reaction mixture is stirred at -78°C for 1 hour, then the cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The color of the reaction will typically change from yellow to orange or tan.[3]

  • Work-up and Isolation:

    • The reaction is quenched by the slow addition of 150 mL of saturated aqueous sodium sulfite solution with vigorous stirring.[3]

    • The mixture is stirred for 30 minutes at room temperature.

    • The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 100 mL).

    • The combined organic layers are washed with 10% aqueous hydrochloric acid (100 mL) and saturated aqueous sodium chloride solution (100 mL).[3]

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford this compound.

Characterization Data (Hypothetical)
AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz)δ 4.0-3.8 (m, 1H, -CHOH), 2.6-2.2 (m, 4H, -CH₂-C=O), 1.9-1.6 (m, 2H, -CH₂-), 1.1 (s, 3H, -CH₃), 1.0 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 212 (-C=O), 75 (-CHOH), 50, 40, 35, 30, 25, 20
IR (neat, cm⁻¹)3450 (br, O-H), 2960, 2870 (C-H), 1710 (C=O)
Mass Spec (EI)m/z 142 (M⁺), 124, 111, 98, 83, 69

Experimental Workflow

SynthesisWorkflow Synthesis of this compound Dimedone Dimedone Hydrogenation Catalytic Hydrogenation (Pd/C, Amberlyst, H₂, MeOH, 85°C) Dimedone->Hydrogenation Precursor 3,3-Dimethylcyclohexanone Hydrogenation->Precursor Purification1 Vacuum Distillation Precursor->Purification1 Enolate Lithium Enolate Formation Purification1->Enolate LDA_prep LDA Preparation (Diisopropylamine, n-BuLi, THF, -78°C) LDA_prep->Enolate Hydroxylation Hydroxylation with MoOPH (THF, -78°C to RT) Enolate->Hydroxylation Product_crude Crude this compound Hydroxylation->Product_crude Purification2 Flash Chromatography Product_crude->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Overall workflow for the two-step synthesis.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Hydroxy-3,3-dimethylcyclohexanone is a valuable building block in medicinal chemistry. Its stereochemistry and functionality make it an important precursor for the synthesis of complex molecular architectures. The efficient and scalable synthesis of this intermediate is crucial for drug development and manufacturing. This protocol details a robust method for the preparation of the key precursor, 3,3-dimethylcyclohexanone (B1346601), and explores a potential route for its subsequent selective hydroxylation at the 4-position.

Stage 1: Scale-Up Synthesis of 3,3-Dimethylcyclohexanone

The most common and scalable route to 3,3-dimethylcyclohexanone is the catalytic hydrogenation of dimedone (5,5-dimethylcyclohexane-1,3-dione).[2] Dimedone is a readily available and cost-effective starting material.[2]

Experimental Protocol: Catalytic Hydrogenation of Dimedone

This protocol is adapted from a documented large-scale synthesis.[2]

Materials:

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Isopropanol

  • p-Toluenesulfonic acid (optional, but can enhance reaction rate)

  • Nitrogen gas (for inerting)

  • Hydrogen gas

  • High-pressure autoclave with a glass liner and stirrer

Procedure:

  • Reactor Setup: Charge a 2 L glass-lined autoclave with 41 g of 5% Pd/C catalyst.

  • Charging Reactants: Add 385 g (2.75 mol) of dimedone, 663 g (850 mL) of isopropanol, and optionally, 15.3 g (88 mmol) of p-toluenesulfonic acid to the autoclave.

  • Inerting: Seal the autoclave and flush it three times with nitrogen gas to ensure an inert atmosphere.

  • Pressurization and Heating: Pressurize the autoclave with hydrogen gas. The optimal pressure and temperature may vary, but typical conditions involve heating to around 85°C under hydrogen pressure.[3]

  • Reaction: Stir the reaction mixture vigorously. Monitor the reaction progress by hydrogen uptake. The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas. Flush the autoclave with nitrogen.

  • Filtration: Filter the reaction mixture to remove the Pd/C catalyst. The catalyst can be recovered and potentially reused.

  • Purification: The filtrate, containing the product in isopropanol, can be concentrated under reduced pressure. The resulting crude 3,3-dimethylcyclohexanone can be purified by distillation.

Data Presentation:
ParameterValueReference
Starting MaterialDimedone[2]
Product3,3-Dimethylcyclohexanone[2]
Scale385 g (2.75 mol)[2]
Catalyst5% Pd/C[2]
SolventIsopropanol[2]
Additive (optional)p-Toluenesulfonic acid[2]
YieldHigh[2]

Synthesis Workflow:

Synthesis_Workflow_Stage1 Dimedone Dimedone Autoclave Autoclave (Pd/C, Isopropanol, H2) Dimedone->Autoclave Hydrogenation Catalytic Hydrogenation Autoclave->Hydrogenation 85°C, H2 pressure Filtration Filtration Hydrogenation->Filtration Purification Distillation Filtration->Purification Product 3,3-Dimethylcyclohexanone Purification->Product Proposed_Synthesis_Logic cluster_start Starting Material cluster_catalysis Catalytic Cycle cluster_product Product 3_3_dimethylcyclohexanone 3,3-Dimethylcyclohexanone Enamine_Formation Enamine Formation (with organocatalyst) 3_3_dimethylcyclohexanone->Enamine_Formation SET_Oxidation Single Electron Transfer (Photocatalyst + Light) Enamine_Formation->SET_Oxidation Beta_Enaminyl_Radical β-Enaminyl Radical Intermediate SET_Oxidation->Beta_Enaminyl_Radical Oxygen_Trapping Radical Trapping (with Oxygen Source) Beta_Enaminyl_Radical->Oxygen_Trapping Hydroxylated_Enamine Hydroxylated Enamine Oxygen_Trapping->Hydroxylated_Enamine Hydrolysis Hydrolysis Hydroxylated_Enamine->Hydrolysis Final_Product This compound Hydrolysis->Final_Product Organocatalyst_Regeneration Organocatalyst_Regeneration Hydrolysis->Organocatalyst_Regeneration Catalyst Regeneration

References

Application Notes and Protocols for the Kinetic Study of 4-Hydroxy-3,3-dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Introduction

4-Hydroxy-3,3-dimethylcyclohexanone is a crucial intermediate in the synthesis of various pharmaceutical compounds, including inhibitors of human acetylcholinesterase (hAChE)[1]. Understanding the reaction kinetics of this molecule is paramount for optimizing reaction conditions, maximizing yield, and ensuring the stability of the final products. These application notes provide a detailed protocol for studying the reaction kinetics of this compound, focusing on its oxidation as a model reaction. The methodologies outlined herein can be adapted for other reactions involving this intermediate.

The protocols are designed for researchers, scientists, and drug development professionals to determine the rate law, rate constant, and activation energy of the chosen reaction.

Reaction Under Investigation: Oxidation of this compound

The oxidation of the secondary alcohol in this compound to a diketone is a plausible and important transformation. This protocol will focus on the kinetics of this oxidation reaction using a common oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) in an acidic medium.

Hypothetical Reaction Scheme:

Where:

  • C₈H₁₄O₂ is this compound

  • C₈H₁₂O₂ is 3,3-Dimethylcyclohexane-1,4-dione

Experimental Protocols

Protocol 1: Synthesis of this compound

While this compound can be commercially sourced, this protocol provides a potential synthesis route adapted from the synthesis of similar compounds for researchers who wish to synthesize it in-house. This method is based on the reduction of a diketone precursor.

Materials:

Procedure:

  • Dissolve 3,3-Dimethylcyclohexane-1,4-dione in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution. The amount of NaBH₄ should be substoichiometric to favor the reduction of only one ketone group.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Protocol 2: Kinetic Study by the Method of Initial Rates

This protocol details the determination of the reaction order with respect to each reactant (this compound, KMnO₄, and H⁺) using the method of initial rates.

Materials and Equipment:

  • Stock solution of this compound of known concentration.

  • Standardized stock solution of potassium permanganate (KMnO₄).

  • Stock solution of a strong acid (e.g., H₂SO₄) of known concentration.

  • UV-Vis Spectrophotometer.

  • Thermostatted water bath.

  • Stopwatch.

  • Volumetric flasks and pipettes.

Procedure:

  • Preparation of Reaction Mixtures: Prepare a series of reaction mixtures by varying the concentration of one reactant at a time while keeping the concentrations of the other reactants and the temperature constant. Refer to Table 1 for an example experimental design.

  • Temperature Control: Equilibrate the reactant solutions and the spectrophotometer cuvette holder to the desired temperature using the thermostatted water bath.

  • Initiation of Reaction and Data Collection:

    • Pipette the calculated volumes of the this compound and H₂SO₄ solutions into a reaction vessel.

    • To initiate the reaction, add the required volume of the KMnO₄ solution, start the stopwatch simultaneously, and mix the solution thoroughly. .

    • Immediately transfer a portion of the reaction mixture to a cuvette and place it in the spectrophotometer.

    • Monitor the decrease in absorbance of the MnO₄⁻ ion at its λ_max (around 525 nm) over time. Record the absorbance at regular, short time intervals.

  • Determination of Initial Rate:

    • Plot absorbance versus time for the initial phase of the reaction.

    • The initial rate of the reaction is determined from the negative of the slope of the tangent to the curve at t=0. The rate can be expressed in terms of the change in concentration of MnO₄⁻ per unit time using the Beer-Lambert law (A = εbc).

  • Data Analysis:

    • Repeat the experiment for all the reaction mixtures outlined in Table 1.

    • Determine the order of the reaction with respect to each reactant by comparing the initial rates of different experiments. For example, to find the order with respect to [C₈H₁₄O₂], compare the rates of experiments 1 and 2, where only its concentration is varied.

Data Presentation

Table 1: Experimental Design for the Method of Initial Rates
Experiment[C₈H₁₄O₂] (mol/L)[KMnO₄] (mol/L)[H⁺] (mol/L)Temperature (°C)Initial Rate (mol/L·s)
10.100.0010.1025R₁
20.200.0010.1025R₂
30.100.0020.1025R₃
40.100.0010.2025R₄

Rate Law Determination: The rate law for the reaction can be expressed as: Rate = k[C₈H₁₄O₂]ˣ[KMnO₄]ʸ[H⁺]ᶻ

The reaction orders (x, y, and z) are determined using the following relationships:

  • x = log(R₂/R₁) / log([C₈H₁₄O₂]₂/[C₈H₁₄O₂]₁)

  • y = log(R₃/R₁) / log([KMnO₄]₃/[KMnO₄]₁)

  • z = log(R₄/R₁) / log([H⁺]₄/[H⁺]₁)

Once the orders are determined, the rate constant (k) can be calculated for each experiment and an average value can be reported.

Protocol 3: Determination of Activation Energy

This protocol describes how to determine the activation energy (Eₐ) of the reaction.

Procedure:

  • Select one of the reaction mixtures from Table 1 (e.g., Experiment 1).

  • Carry out the reaction at several different temperatures (e.g., 25 °C, 30 °C, 35 °C, 40 °C) while keeping the initial concentrations of all reactants constant.

  • For each temperature, determine the rate constant (k) as described in Protocol 2.

  • Plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin).

  • The slope of the resulting straight line will be equal to -Eₐ/R, where R is the gas constant (8.314 J/mol·K).

  • Calculate the activation energy (Eₐ) from the slope.

Table 2: Data for Activation Energy Determination
Temperature (°C)Temperature (K)1/T (K⁻¹)Rate Constant (k)ln(k)
25298.150.003354k₁ln(k₁)
30303.150.003299k₂ln(k₂)
35308.150.003245k₃ln(k₃)
40313.150.003193k₄ln(k₄)

Mandatory Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products C8H14O2 This compound C8H12O2 3,3-Dimethylcyclohexane-1,4-dione C8H14O2->C8H12O2 Oxidation MnO4- Permanganate Ion Mn2+ Manganese(II) Ion MnO4-->Mn2+ Reduction H+ Acidic Medium H2O Water

Caption: Hypothetical oxidation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reactants Prepare Reactant Solutions (Substrate, Oxidant, Acid) temp_control Equilibrate Solutions to Desired Temperature prep_reactants->temp_control mix_reactants Mix Reactants to Initiate Reaction temp_control->mix_reactants monitor_abs Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) mix_reactants->monitor_abs plot_data Plot Absorbance vs. Time monitor_abs->plot_data calc_rate Calculate Initial Rate plot_data->calc_rate det_order Determine Reaction Orders (x, y, z) calc_rate->det_order calc_k Calculate Rate Constant (k) det_order->calc_k det_ea Determine Activation Energy (Ea) calc_k->det_ea Data_Analysis_Logic cluster_experimental_data Experimental Data cluster_kinetic_parameters Kinetic Parameters conc_data [Reactant] vs. Time rate_law Rate = k[A]ˣ[B]ʸ conc_data->rate_law Initial Rates Method temp_data Temperature (T) activation_energy Ea temp_data->activation_energy rate_law->activation_energy Arrhenius Plot (ln(k) vs. 1/T)

References

Protecting Group Strategies for 4-Hydroxy-3,3-dimethylcyclohexanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis and modification of 4-hydroxy-3,3-dimethylcyclohexanone. This key intermediate is valuable in the synthesis of various biologically active molecules, including human acetylcholinesterase (hAChE) inhibitors. The presence of both a hydroxyl and a ketone functional group necessitates a carefully considered protection strategy to achieve selective transformations at other positions of the molecule. This guide focuses on orthogonal protecting group strategies, allowing for the selective deprotection of one functional group while the other remains protected.

Introduction to Protecting Group Strategies

In multi-step organic synthesis, protecting groups are essential tools for temporarily masking the reactivity of a specific functional group, thereby enabling chemical transformations elsewhere in the molecule. For a bifunctional molecule like this compound, an orthogonal protection strategy is often employed. This approach allows for the independent removal of one protecting group under specific conditions that do not affect the other, providing precise control over the synthetic route.

The key considerations for selecting a protecting group strategy for this compound are:

  • Orthogonality: The ability to deprotect the hydroxyl and ketone groups independently.

  • Steric Hindrance: The gem-dimethyl group at the 3-position introduces significant steric bulk, which can influence the kinetics of both protection and deprotection reactions.

  • Stability: The protecting groups must be stable to the reaction conditions planned for subsequent synthetic steps.

  • Yield and Selectivity: The protection and deprotection steps should proceed in high yield and with excellent selectivity.

This document outlines the use of a silyl (B83357) ether for the hydroxyl group and a cyclic ketal for the ketone group, a common and effective orthogonal pairing.

Protecting the Hydroxyl Group: Silyl Ether Formation

The secondary hydroxyl group in this compound can be effectively protected as a tert-butyldimethylsilyl (TBS) ether. TBS ethers are widely used due to their stability across a broad range of reaction conditions, including exposure to many oxidizing agents, reducing agents, and organometallic reagents. They are, however, readily cleaved by fluoride (B91410) ions or under acidic conditions.

Application Notes:

  • Choice of Silylating Agent: Tert-butyldimethylsilyl chloride (TBSCl) is a common and cost-effective choice. For the sterically hindered secondary alcohol in the target molecule, a more reactive silylating agent like TBS trifluoromethanesulfonate (B1224126) (TBSOTf) might be necessary to achieve higher yields and faster reaction times.

  • Base and Solvent: Imidazole (B134444) is a standard base used with TBSCl in N,N-dimethylformamide (DMF). For the more reactive TBSOTf, a non-nucleophilic base like 2,6-lutidine in a non-polar solvent such as dichloromethane (B109758) (DCM) is preferred to avoid side reactions.

  • Reaction Monitoring: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material and the appearance of the higher Rf product.

Experimental Protocol: Protection of the Hydroxyl Group as a TBS Ether

Diagram of the Protection Reaction:

protection_OH cluster_reactants Reactants cluster_product Product reactant This compound product 4-(tert-Butyldimethylsilyloxy)-3,3-dimethylcyclohexanone reactant->product Protection reagents TBSCl, Imidazole DMF

Caption: Protection of the hydroxyl group as a TBS ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF.

  • To the stirred solution, add TBSCl (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction time may be longer due to the sterically hindered nature of the alcohol. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford 4-(tert-butyldimethylsilyloxy)-3,3-dimethylcyclohexanone.

Quantitative Data (Representative):

ReactantMolar Equiv.ReagentsSolventTime (h)Temp (°C)Yield (%)
This compound1.0TBSCl (1.2), Imidazole (2.5)DMF12-242585-95

Protecting the Ketone Group: Ketal Formation

The ketone functionality can be protected as a cyclic ketal, typically by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst. Ketals are stable to a wide range of nucleophilic and basic reagents, as well as to many oxidizing and reducing agents, making them an excellent orthogonal partner to silyl ethers.

Application Notes:

  • Catalyst: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, is commonly used.

  • Water Removal: The formation of a ketal is a reversible equilibrium reaction. To drive the reaction to completion, water must be removed as it is formed. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or benzene.

  • Reaction Conditions: Due to the steric hindrance from the adjacent gem-dimethyl group, the ketalization of this compound may require longer reaction times or more forcing conditions compared to less substituted cyclohexanones.

Experimental Protocol: Protection of the Ketone as an Ethylene Glycol Ketal

Diagram of the Ketalization Reaction:

protection_ketone cluster_reactants Reactants cluster_product Product reactant This compound product 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol reactant->product Ketalization reagents Ethylene Glycol, p-TsOH Toluene, Reflux

Caption: Protection of the ketone as an ethylene glycol ketal.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 equiv), ethylene glycol (1.5 equiv), and a catalytic amount of p-TsOH·H₂O (0.05 equiv) in toluene.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-8 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-ol.

Quantitative Data (Representative):

ReactantMolar Equiv.ReagentsSolventTime (h)Temp (°C)Yield (%)
This compound1.0Ethylene Glycol (1.5), p-TsOH (0.05)Toluene4-8Reflux80-90

Orthogonal Deprotection Strategies

The utility of this protecting group strategy lies in the ability to selectively remove one group in the presence of the other.

Deprotection of the TBS Ether

The TBS ether can be selectively cleaved under conditions that leave the ketal intact, most commonly using a fluoride source or mild acidic conditions.

Application Notes:

  • Fluoride-Mediated Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF) is the most common reagent for removing TBS ethers. The reaction is typically fast and clean.

  • Acidic Deprotection: While ketals are acid-labile, it is possible to selectively deprotect a TBS ether with careful control of the acid strength and reaction conditions. A buffered acidic solution, such as acetic acid in THF/water, can sometimes achieve this selectivity.

Diagram of the TBS Deprotection:

deprotection_OH cluster_reactant Reactant cluster_product Product reactant Protected Dihydroxyketone product Ketal-Protected Hydroxyketone reactant->product TBAF, THF

Caption: Selective deprotection of the TBS ether.

Materials:

  • TBS- and ketal-protected this compound

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the doubly protected starting material (1.0 equiv) in THF.

  • Add TBAF solution (1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture for 1-3 hours and monitor by TLC.

  • Once the reaction is complete, quench with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Representative):

ReactantMolar Equiv.ReagentsSolventTime (h)Temp (°C)Yield (%)
Doubly Protected Compound1.0TBAF (1.2)THF1-325>90
Deprotection of the Ketal

The ethylene glycol ketal can be removed under acidic conditions, which will also cleave the TBS ether. For selective deprotection of the ketal in the presence of the TBS ether, careful selection of reaction conditions is necessary, although this is less common as silyl ethers are also acid-sensitive. A more robust silyl ether (e.g., TBDPS) might be required for such a strategy. However, for the final deprotection of the ketone, acidic hydrolysis is the standard method.

Application Notes:

  • Acidic Hydrolysis: A variety of aqueous acid solutions can be used, such as aqueous HCl, sulfuric acid, or acetic acid. The reaction is often carried out in a co-solvent like acetone (B3395972) or THF to ensure solubility.

  • Reaction Monitoring: The progress of the deprotection can be followed by TLC or GC-MS.

Diagram of the Ketal Deprotection:

deprotection_ketone cluster_reactant Reactant cluster_product Product reactant Ketal-Protected Compound product Deprotected Ketone reactant->product Aqueous Acid

Caption: Deprotection of the ethylene glycol ketal.

Materials:

  • Ketal-protected compound

  • Acetone

  • Dilute aqueous hydrochloric acid (e.g., 3 M HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ketal-protected compound (1.0 equiv) in acetone.

  • Add dilute aqueous HCl and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product if necessary.

Quantitative Data (Representative):

ReactantMolar Equiv.ReagentsSolventTime (h)Temp (°C)Yield (%)
Ketal-Protected Compound1.0Aqueous HClAcetone1-425>90

Summary of Orthogonal Strategy

The combination of a TBS ether for the hydroxyl group and an ethylene glycol ketal for the ketone provides a robust and orthogonal protecting group strategy for this compound.

Workflow of the Orthogonal Protecting Group Strategy:

orthogonal_strategy start This compound protect_OH Protect OH (TBSCl, Imidazole) start->protect_OH protect_ketone Protect Ketone (Ethylene Glycol, p-TsOH) start->protect_ketone doubly_protected Doubly Protected Intermediate protect_OH->doubly_protected protect_ketone->doubly_protected synthetic_steps Synthetic Transformations doubly_protected->synthetic_steps deprotect_OH Deprotect OH (TBAF) synthetic_steps->deprotect_OH deprotect_ketone Deprotect Ketone (Aqueous Acid) synthetic_steps->deprotect_ketone product_A Product A (Free OH, Protected Ketone) deprotect_OH->product_A final_product Final Deprotected Product product_B Product B (Protected OH, Free Ketone) deprotect_ketone->product_B deprotect_ketone->final_product product_A->deprotect_ketone product_B->deprotect_OH

Caption: Orthogonal protection and deprotection workflow.

This strategy allows for selective manipulation at other parts of the molecule while either the hydroxyl or ketone group is unmasked, offering significant flexibility in the design of complex synthetic routes. The provided protocols serve as a starting point, and optimization of reaction conditions may be necessary depending on the specific substrate and subsequent reaction steps.

Application Notes and Protocols: Catalytic Hydrogenation of Dimethylcyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of dimethylcyclohexanone derivatives is a pivotal transformation in organic synthesis, yielding dimethylcyclohexanol products that are valuable intermediates in the pharmaceutical and fine chemical industries. The stereochemical outcome of this reduction is of paramount importance, as the biological activity of the final products often depends on the specific stereoisomer. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of dimethylcyclohexanone derivatives, with a focus on achieving high diastereoselectivity and enantioselectivity. The protocols are based on established literature procedures employing various transition metal catalysts.

Catalyst Selection and Reaction Optimization

The choice of catalyst and reaction conditions plays a crucial role in the stereochemical outcome of the hydrogenation of dimethylcyclohexanone derivatives. Common catalysts for this transformation include those based on rhodium, ruthenium, palladium, and platinum.[1]

  • Rhodium-based catalysts , particularly those with chiral ligands, have demonstrated high efficacy in achieving chemo- and enantioselective hydrogenation.[2] For instance, Rh-f-spiroPhos complexes have been successfully employed for the asymmetric hydrogenation of related substrates.[2]

  • Ruthenium catalysts are also effective, with some systems offering carbocycle-selective hydrogenation in fused ring systems.[3]

  • Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation.[1] Its selectivity can be modulated by the addition of catalyst poisons or by careful control of reaction conditions.[4]

  • Platinum-based catalysts are also utilized and can exhibit different selectivity profiles compared to palladium.[5]

Optimization of reaction parameters such as temperature, hydrogen pressure, and solvent is critical for achieving desired selectivity and yield. For example, lower temperatures often favor higher stereoselectivity.

Data Presentation

The following tables summarize quantitative data from representative studies on the catalytic hydrogenation of cyclohexanone (B45756) derivatives.

Table 1: Diastereoselective Hydrogenation of 2-Methylcyclohexanone

CatalystSolventTemperature (°C)Time (h)Conversion (%)trans:cis Ratio
MgO2-PropanolReflux644>96:4
Al₂O₃2-PropanolReflux66~51:49

Data sourced from a study on catalytic transfer hydrogenation.[6]

Table 2: Enantioselective Hydrogenation of a 2,6-Dibenzylidene Cyclohexanone Derivative

CatalystSolventPressure (atm H₂)Temperature (°C)Time (h)Yield (%)trans:cis Ratioee (%)
[Rh(cod)Cl]₂ / f-spiroPhosToluene50352498>20:1>99

Data from a Rh-catalyzed chemo- and enantioselective hydrogenation study.[2]

Experimental Protocols

Protocol 1: Diastereoselective Transfer Hydrogenation of 2,6-Dimethylcyclohexanone (B152311)

This protocol is adapted from a general procedure for the transfer hydrogenation of substituted cyclohexanones.[6]

Materials:

  • 2,6-Dimethylcyclohexanone (mixture of isomers)

  • Magnesium oxide (MgO) catalyst

  • 2-Propanol (reagent grade)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethylcyclohexanone (1.0 eq).

  • Add MgO catalyst (e.g., 5-10 mol%).

  • Add 2-propanol as the hydrogen donor and solvent.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the corresponding 2,6-dimethylcyclohexanol. The diastereomeric ratio can be determined by GC or NMR analysis.

Protocol 2: Enantioselective Hydrogenation of a Dimethylcyclohexanone Derivative using a Rhodium Catalyst

This protocol is a generalized procedure based on the enantioselective hydrogenation of substituted cyclohexanones.[2]

Materials:

  • Dimethylcyclohexanone derivative (e.g., a prochiral derivative)

  • [Rh(cod)Cl]₂ (rhodium precursor)

  • Chiral phosphine (B1218219) ligand (e.g., f-spiroPhos)

  • Anhydrous, degassed solvent (e.g., toluene)

  • High-pressure autoclave equipped with a magnetic stirrer

  • Hydrogen gas (high purity)

  • Standard Schlenk line and glovebox techniques for handling air-sensitive reagents

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the rhodium precursor (e.g., 0.5-1 mol%) and the chiral ligand (e.g., 1.1 eq relative to Rh).

  • Add the anhydrous, degassed solvent to dissolve the catalyst components.

  • Add the dimethylcyclohexanone derivative (1.0 eq) to the catalyst solution.

  • Seal the glass liner inside the autoclave.

  • Remove the autoclave from the glovebox and connect it to a hydrogen line.

  • Purge the autoclave with hydrogen gas several times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 35 °C) with vigorous stirring.

  • Maintain the reaction under these conditions for the specified time (e.g., 24 hours), monitoring the pressure to observe hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Open the autoclave and remove the reaction mixture.

  • Concentrate the solvent under reduced pressure.

  • Purify the product by flash column chromatography.

  • Determine the yield, diastereomeric ratio, and enantiomeric excess (e.g., by chiral HPLC or GC).

Visualizations

experimental_workflow cluster_prep Catalyst and Substrate Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_catalyst Prepare Catalyst Solution (e.g., [Rh(cod)Cl]₂ + Chiral Ligand) reaction_setup Combine Catalyst and Substrate in Autoclave prep_catalyst->reaction_setup prep_substrate Prepare Substrate Solution (Dimethylcyclohexanone derivative in solvent) prep_substrate->reaction_setup hydrogenation Pressurize with H₂ and Heat reaction_setup->hydrogenation monitoring Monitor Reaction (TLC, GC, or H₂ uptake) hydrogenation->monitoring workup Cool, Vent, and Quench monitoring->workup filtration Filter Catalyst (for heterogeneous catalysts) workup->filtration extraction Solvent Removal filtration->extraction purification Column Chromatography extraction->purification analysis Characterize Product (NMR, GC, HPLC for yield, dr, ee) purification->analysis

Caption: General workflow for catalytic hydrogenation.

stereoselective_hydrogenation substrate Dimethylcyclohexanone (Prochiral) intermediate Substrate-Catalyst Complex substrate->intermediate Coordination catalyst Chiral Catalyst (e.g., Rh-complex) catalyst->intermediate h2 H₂ h2->intermediate Hydrogen Delivery product_cis cis-Dimethylcyclohexanol intermediate->product_cis Diastereoselective Pathway A product_trans trans-Dimethylcyclohexanol intermediate->product_trans Diastereoselective Pathway B

Caption: Stereoselective hydrogenation pathways.

References

Microbial Transformation for the Synthesis of Hydroxy Ketones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of hydroxy ketones using microbial transformation. This environmentally friendly approach offers a powerful alternative to traditional chemical methods, enabling the production of chiral hydroxy ketones with high enantioselectivity, which are valuable building blocks in the pharmaceutical and fine chemical industries.

Introduction to Microbial Synthesis of Hydroxy Ketones

Microbial transformation utilizes whole microbial cells or isolated enzymes to catalyze the conversion of various substrates into valuable hydroxy ketones. This biocatalytic approach offers several advantages over conventional chemical synthesis, including high specificity, mild reaction conditions, and reduced environmental impact. Key biocatalytic strategies for hydroxy ketone synthesis include:

  • Thiamine Diphosphate (B83284) (ThDP)-Dependent Lyases: These enzymes, such as pyruvate (B1213749) decarboxylase, catalyze the carboligation of aldehydes to form α-hydroxy ketones. This method can achieve high productivities, reaching 80-100 g/L with enantiomeric excesses often exceeding 99%.[1]

  • Whole-Cell Redox Processes: Many microorganisms possess oxidoreductases (dehydrogenases and reductases) that can catalyze the stereoselective reduction of diketones to chiral hydroxy ketones or the selective oxidation of diols.[1] This strategy leverages the cell's own cofactor regeneration systems.

  • Hydrolases in Dynamic Kinetic Resolutions: Hydrolases can be used for the kinetic resolution of racemic hydroxy ketones, although this approach is often coupled with in situ racemization of the remaining substrate to achieve theoretical yields greater than 50%.[1]

This document will focus on providing detailed protocols for the first two approaches, which are widely applicable and have been successfully demonstrated for a variety of hydroxy ketones.

Quantitative Data on Microbial Hydroxy Ketone Synthesis

The following tables summarize quantitative data from various microbial transformation systems for the synthesis of hydroxy ketones.

Table 1: Synthesis of (S)-Phenylacetylcarbinol (PAC) using Acetobacter pasteurianus

Enzyme VariantSubstrate (Benzaldehyde Derivative)Conversion (%)Enantiomeric Excess (ee %)Reference
ApPDC-E469GBenzaldehyde (B42025)>9598 (S)[2]
ApPDC-E469G/W543Hm-Methoxybenzaldehyde>99>99 (S)[2]
ApPDC-E469G/I468A/W543Fm-Methylbenzaldehyde>99>99 (S)[2]

Table 2: Synthesis of 4-Hydroxybenzylideneacetone (4-HBA) using Recombinant E. coli

BiocatalystSubstrate (4-Hydroxybenzaldehyde)Product Concentration (mM)Yield (%)Reference
Whole-cell E. coli BL21 (DE3) (pRSF-Deoc)120 mM111.3592.8[3]
Whole-cell E. coli BL21 (DE3) (pRSF-Deoc) (fed-batch)480 mM376.478.4[3]

Table 3: Synthesis of ρ-Hydroxyacetophenone using Recombinant E. coli

BiocatalystSubstrate (1-(4-hydroxyphenol)-ethanol)Product Concentration (mg/L)Transformation Time (h)Reference
Engineered E. coli expressing Hped40 mmol/L1583.19 ± 44.3424[4]

Experimental Protocols

Protocol 1: Synthesis of (S)-Phenylacetylcarbinol using Acetobacter pasteurianus Pyruvate Decarboxylase (ApPDC)

This protocol describes the synthesis of (S)-phenylacetylcarbinol (PAC) from benzaldehyde and pyruvate using a variant of pyruvate decarboxylase from Acetobacter pasteurianus (ApPDC).

3.1.1. Materials

  • Acetobacter pasteurianus pyruvate decarboxylase (ApPDC) variant (e.g., ApPDC-E469G)

  • Potassium phosphate (B84403) buffer (50 mM, pH 6.5)

  • Thiamine diphosphate (ThDP)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Benzaldehyde (or substituted derivatives)

  • Sodium pyruvate

  • Shaking incubator

  • Centrifuge

  • HPLC with a chiral column for analysis

3.1.2. Procedure

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • 50 mM potassium phosphate buffer (pH 6.5)

      • 0.1 mM ThDP

      • 2.5 mM MgSO₄

      • 10% (v/v) DMSO

      • 10 mM benzaldehyde (or derivative)

      • 50 mM sodium pyruvate

      • 1.5 mg/mL ApPDC enzyme

  • Incubation:

    • Incubate the reaction mixture at 20°C with shaking at 600 rpm for 16 hours.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing.

    • Centrifuge to separate the phases.

    • Collect the organic (upper) phase for analysis.

  • Analysis:

    • Analyze the product formation and enantiomeric excess by chiral HPLC.

Protocol 2: Whole-Cell Synthesis of 4-Hydroxybenzylideneacetone using Recombinant E. coli

This protocol details the production of 4-hydroxybenzylideneacetone (4-HBA) using a whole-cell biocatalyst of E. coli overexpressing 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA).

3.2.1. Materials

  • Recombinant E. coli BL21 (DE3) harboring the pRSF-Deoc plasmid

  • Luria-Bertani (LB) medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl)

  • Terrific Broth (TB) medium (12 g/L tryptone, 24 g/L yeast extract, 2.2 g/L KH₂PO₄, 12.4 g/L K₂HPO₄, 1% glycerol)

  • Kanamycin (B1662678)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • 4-hydroxybenzaldehyde (B117250) (4-HBD)

  • Acetone

  • Shaking incubator

  • Centrifuge

3.2.2. Procedure

  • Cultivation of Recombinant E. coli :

    • Inoculate a single colony of the recombinant E. coli into 30 mL of LB medium containing kanamycin and incubate at 37°C and 220 rpm for 12 hours.

    • Inoculate 2% of the overnight culture into TB medium with kanamycin and incubate at 37°C and 220 rpm.

    • When the OD₆₀₀ reaches 0.6-0.8, add IPTG to a final concentration of 0.5 mM to induce protein expression and continue to culture at a lower temperature (e.g., 25°C) for a further 12-16 hours.

  • Preparation of Whole-Cell Biocatalyst:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with phosphate buffer (pH 7.5).

    • The resulting wet cell paste is the whole-cell biocatalyst.

  • Biotransformation:

    • In a suitable reaction vessel, add the wet cells to acetone.

    • Add 4-hydroxybenzaldehyde to the desired final concentration (e.g., 120 mM).

    • Incubate the reaction at a specific temperature (e.g., 60°C) with shaking.

  • Analysis:

    • Monitor the reaction progress by taking samples at different time intervals.

    • Analyze the concentration of 4-HBA using HPLC or GC-MS.

Protocol 3: Purification and Analysis of Hydroxy Ketones

3.3.1. Extraction from Microbial Broth

  • Centrifuge the reaction mixture to remove microbial cells.

  • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Repeat the extraction process twice.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude hydroxy ketone.

3.3.2. Chromatographic Purification

  • The crude product can be further purified by flash column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate as the eluent.

3.3.3. Chiral HPLC Analysis

  • Objective: To determine the enantiomeric excess (ee) of the synthesized chiral hydroxy ketone.

  • Typical Columns: Polysaccharide-based chiral stationary phases (CSPs) such as Chiralcel OD-H, Chiralpak AD, or Chiralpak AS-H.

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used. The ratio can be optimized to achieve good separation. For basic compounds, a small amount of diethylamine (B46881) may be added, while for acidic compounds, trifluoroacetic acid can be used.

  • Detection: UV detector set at a wavelength where the hydroxy ketone absorbs.

3.3.4. GC-MS Analysis

  • Objective: To identify and quantify the hydroxy ketone product.

  • Derivatization (if necessary): For less volatile hydroxy ketones, derivatization with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required to increase volatility.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Temperature Program: An optimized temperature gradient is used to separate the components of the reaction mixture.

  • Detection: Mass spectrometer operating in electron ionization (EI) mode. The product is identified by its mass spectrum and retention time.

Visualizations

Experimental Workflow for Hydroxy Ketone Synthesis

experimental_workflow cluster_upstream Upstream Processing cluster_biotransformation Biotransformation cluster_downstream Downstream Processing strain Microbial Strain Selection (e.g., Acetobacter, E. coli) media Media Preparation and Sterilization strain->media Inoculation cultivation Microbial Cultivation and Induction media->cultivation biocatalyst Preparation of Biocatalyst (Whole Cells or Purified Enzyme) cultivation->biocatalyst reaction Biocatalytic Reaction (Substrate Addition, Incubation) biocatalyst->reaction extraction Product Extraction reaction->extraction purification Chromatographic Purification extraction->purification analysis Product Analysis (HPLC, GC-MS) purification->analysis

Caption: General experimental workflow for microbial synthesis of hydroxy ketones.

Metabolic Pathway for Phenylacetylcarbinol (PAC) Synthesis

metabolic_pathway Pyruvate Pyruvate PDC Pyruvate Decarboxylase (PDC) + ThDP, Mg2+ Pyruvate->PDC Decarboxylation Benzaldehyde Benzaldehyde PAC (S)-Phenylacetylcarbinol Benzaldehyde->PAC Acetaldehyde Active Acetaldehyde Acetaldehyde->PAC Carboligation PDC->Acetaldehyde PDC->PAC

Caption: Simplified metabolic pathway for the synthesis of (S)-phenylacetylcarbinol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone, a key intermediate in the development of human acetylcholinesterase (hAChE) inhibitors.[1] The content is tailored for researchers, chemists, and professionals in the field of drug development.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic challenges for this compound?

A1: The main challenges are typically divided into two stages:

  • Formation of the 3,3-dimethylcyclohexanone (B1346601) core: Achieving high yields and minimizing side products during the gem-dimethylation of a cyclohexanone (B45756) precursor can be difficult. Methods like the hydrogenation of dimedone or conjugate addition to 3-methyl-2-cyclohexen-1-one (B144701) present their own issues, including catalyst poisoning, incomplete reactions, or the need for expensive reagents.[2]

  • Introduction of the 4-hydroxy group: The key challenge is achieving regioselectivity and stereoselectivity. Introducing the hydroxyl group specifically at the C4 position without affecting the ketone or the gem-dimethyl group is critical. Furthermore, controlling the stereochemistry (cis/trans isomerism) of the hydroxyl group relative to the methyl groups is often a significant hurdle.

Q2: What are the common starting materials for the synthesis of the 3,3-dimethylcyclohexanone precursor?

A2: Several starting materials are commonly used, each with distinct advantages and disadvantages:

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione): A readily available and inexpensive starting material. The synthesis involves reduction, which can sometimes lead to over-reduction or other byproducts.[3]

  • 3-Methyl-2-cyclohexen-1-one: This allows for synthesis via conjugate addition of a methyl group using reagents like lithium dimethylcuprate.[2] This method can be expensive and require strictly controlled conditions.

  • Cyclohexanone: Direct methylation is possible but can lead to a mixture of methylated products and requires harsh reaction conditions.[4]

Q3: How is the 4-hydroxy group typically introduced?

A3: While specific industrial methodologies can be proprietary, common laboratory approaches are based on standard organic transformations. A prevalent strategy involves the synthesis of a 3,3-dimethylcyclohexane-1,4-dione intermediate, followed by a selective reduction of one ketone to a hydroxyl group. Reagents like sodium borohydride (B1222165) (NaBH₄) are often used for this purpose, where careful control of stoichiometry and temperature is necessary to prevent the reduction of both ketones.

Section 2: Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis.

Problem Area 1: Synthesis of the 3,3-Dimethylcyclohexanone Precursor

Q: My yield is consistently low when preparing 3,3-dimethylcyclohexanone from dimedone via catalytic hydrogenation. What are the likely causes?

A: Low yields in this step are often traced back to issues with the catalyst, hydrogen pressure, or reaction temperature.

  • Inactive Catalyst: The Palladium on Carbon (Pd/C) catalyst may be old or poisoned. Ensure you are using a fresh, high-quality catalyst.

  • Insufficient Hydrogen Pressure: The reaction requires adequate hydrogen pressure (e.g., 2 MPa) to proceed efficiently.[4] Check your system for leaks and ensure the pressure is maintained throughout the reaction.

  • Suboptimal Temperature: The reaction temperature is crucial. Temperatures that are too low will result in a sluggish or incomplete reaction, while excessively high temperatures can promote side reactions. A typical temperature is around 65-85°C.[3][4]

  • Solvent Choice: The choice of solvent can impact the reaction. Isopropanol or methanol (B129727) are commonly used and have been shown to provide high yields.[3][4]

Q: I am observing significant byproducts during the TEMPO-catalyzed oxidation of 3,3-dimethylcyclohexanol. How can I improve selectivity?

A: The formation of byproducts in TEMPO-mediated oxidations often points to issues with temperature control or the rate of oxidant addition.

  • Temperature Control: The reaction is exothermic. It is critical to maintain a low temperature (e.g., 0-10°C) during the addition of the sodium hypochlorite (B82951) solution to prevent over-oxidation and other side reactions.[4]

  • Slow Addition of Oxidant: The oxidant (e.g., 5% sodium hypochlorite solution) should be added dropwise to the reaction mixture.[4] A rapid addition can lead to a localized excess of the oxidant, promoting unwanted side reactions.

Problem Area 2: Introduction of the 4-Hydroxy Group

Q: The reduction of 3,3-dimethylcyclohexane-1,4-dione is producing a significant amount of the diol byproduct instead of the desired hydroxy-ketone. How can I improve selectivity?

A: This is a classic selectivity problem. To favor the formation of the mono-alcohol (hydroxy-ketone), consider the following:

  • Reducing Agent Stoichiometry: Use a controlled amount of the reducing agent. A slight sub-stoichiometric quantity (e.g., 0.25-0.3 equivalents of NaBH₄ for a diketone) is often employed to selectively reduce one carbonyl group.

  • Low Temperature: Perform the reaction at low temperatures (e.g., 0°C or -20°C). This slows down the reaction rate and allows for better control, reducing the likelihood of the second ketone being reduced.

  • Choice of Reducing Agent: Milder or sterically hindered reducing agents can provide better selectivity. Consider reagents like sodium triacetoxyborohydride.

Q: My final product is a mixture of cis and trans stereoisomers. How can I control the stereochemical outcome?

A: Controlling the stereochemistry of the C4-hydroxyl group is challenging. The approach depends on the desired isomer.

  • Bulky Reducing Agents: To favor axial attack (leading to an equatorial alcohol), use sterically hindered reducing agents like Lithium tri-sec-butylborohydride (L-Selectride®).

  • Un-hindered Reducing Agents: To favor equatorial attack (leading to an axial alcohol), use smaller reducing agents like Lithium Aluminium Hydride (LiAlH₄) or NaBH₄. The outcome can be highly substrate and solvent-dependent.

  • Chromatographic Separation: If controlling the reaction is not feasible, the isomers will likely need to be separated using column chromatography, which can be challenging due to their similar polarities.

Section 3: Data Presentation & Visualization

Data Tables

Table 1: Comparison of Selected Synthetic Routes to 3,3-Dimethylcyclohexanone.

Starting Material Key Reagents/Catalyst Typical Yield Advantages Disadvantages Reference
Dimedone Pd/C, H₂ Up to 98% High yield, inexpensive starting material Requires high-pressure hydrogenation equipment [3]
3,3-Dimethylcyclohexanol TEMPO, NaOCl Up to 95% (GC Purity) High purity, mild conditions Precursor alcohol may not be readily available [4]
3-Methyl-2-cyclohexen-1-one Li(CH₃)₂Cu Moderate Direct C-C bond formation Requires organometallic reagents, strict anhydrous conditions [2]

| 3,3-Dimethyl-cyclohex-5-en-1-one | Pd/C, H₂ | ~50% (for subsequent step) | Utilizes catalytic hydrogenation | Yield data for this specific step is often combined with others |[5][6] |

Diagrams and Workflows

G Overall Synthetic Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Hydroxylation start Dimedone step1 Catalytic Hydrogenation (e.g., H₂, Pd/C) start->step1 product1 3,3-Dimethylcyclohexanone step1->product1 step2 Oxidation / Rearrangement (Hypothetical Step to 1,4-Dione) product1->step2 intermediate 3,3-Dimethylcyclohexane-1,4-dione step2->intermediate step3 Selective Reduction (e.g., NaBH₄, 0°C) intermediate->step3 product2 This compound step3->product2

Caption: A generalized workflow for the synthesis of this compound.

G Troubleshooting: Low Yield in Final Reduction Step start Low Yield of This compound check_purity Is the 1,4-dione starting material pure? start->check_purity check_reagent Is the reducing agent (e.g., NaBH₄) fresh? check_purity->check_reagent Yes sol_purity Solution: Purify dione (B5365651) (recrystallization/chromatography). check_purity->sol_purity No check_conditions Were reaction conditions (temp, time) correct? check_reagent->check_conditions Yes sol_reagent Solution: Use fresh or titrated reducing agent. check_reagent->sol_reagent No check_workup Was there product loss during workup/purification? check_conditions->check_workup Yes sol_conditions Solution: Lower temperature to 0°C or below. Verify stoichiometry. check_conditions->sol_conditions No sol_workup Solution: Optimize extraction pH. Use gentler purification method. check_workup->sol_workup Yes, loss identified

Caption: Decision tree for troubleshooting low yield in the selective reduction step.

Section 4: Experimental Protocols

Protocol 1: Synthesis of 3,3-Dimethylcyclohexanone from Dimedone

This protocol is adapted from a general procedure for the hydrogenation of dimedone.[3]

Materials:

  • Dimedone (e.g., 4.38 g, 31 mmol)

  • 5% Palladium on Carbon (Pd/C) catalyst (e.g., Amberlyst CH57, 1 g catalyst per g of dimedone)

  • Solvent (e.g., Isopropanol or Methanol, ~15 g)

  • High-pressure autoclave with magnetic stirrer and heating

  • Nitrogen (N₂) and Hydrogen (H₂) gas sources

Procedure:

  • Place the Pd/C catalyst into the glass liner of the autoclave.

  • Add the dimedone and the solvent to the glass liner.

  • Seal the autoclave and begin stirring.

  • Purge the autoclave by pressurizing with N₂ (e.g., to 5 bara) and then venting. Repeat this three times.

  • Pressurize the autoclave with H₂ to the desired pressure (e.g., 2 bara).

  • Heat the reaction mixture to the target temperature (e.g., 85°C) while stirring (e.g., 1000 rpm).

  • Maintain the reaction under H₂ pressure at 85°C for the required time (e.g., 7.5 hours), or until hydrogen uptake ceases.

  • Cool the autoclave to below 25°C and carefully depressurize.

  • Purge the autoclave three times with N₂.

  • Open the autoclave and filter the contents to remove the catalyst.

  • The resulting solution containing 3,3-dimethylcyclohexanone can be analyzed by GC and used for the next step, or the solvent can be removed by rotary evaporation for further purification. A yield of 98% with 98% selectivity has been reported under similar conditions.[3]

Protocol 2: General Procedure for Selective Reduction of a 1,4-Dione

This is a representative protocol for the selective mono-reduction of a cyclohexanedione.

Materials:

Procedure:

  • Dissolve the 3,3-dimethylcyclohexane-1,4-dione (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice-water bath.

  • In a separate container, prepare a solution or suspension of NaBH₄ (0.3 equivalents) in a small amount of cold methanol.

  • Add the NaBH₄ solution/suspension dropwise to the stirred dione solution over 15-20 minutes, ensuring the temperature remains at 0°C.

  • Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Remove the methanol via rotary evaporation.

  • Extract the aqueous residue with dichloromethane (3 x volume of residue).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

References

Technical Support Center: Purification of 4-Hydroxy-3,3-dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 4-Hydroxy-3,3-dimethylcyclohexanone from a reaction mixture.

Purification Workflow Overview

The general workflow for purifying this compound from a crude reaction mixture typically involves an initial extraction followed by one or more purification techniques such as crystallization, column chromatography, or distillation. The choice of method depends on the nature of the impurities and the desired final purity.

PurificationWorkflow cluster_purification Purification Options RM Crude Reaction Mixture Ext Aqueous Workup & Extraction RM->Ext Quench & Extract CP Crude Product Ext->CP Dry & Concentrate P Purification CP->P Recryst Recrystallization P->Recryst High Yield & Purity CC Column Chromatography P->CC High Purity (removes close impurities) Dist Distillation P->Dist For volatile impurities PP Pure Product Analysis Purity Analysis (e.g., NMR, HPLC) PP->Analysis Characterization Recryst->PP CC->PP Dist->PP

Caption: General workflow for the purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Product does not crystallize - Solvent is too polar, keeping the product dissolved.- Solution is not saturated enough.- Cooling is too rapid.- Add a less polar co-solvent (e.g., hexane) dropwise until turbidity persists.- Evaporate some solvent to increase the concentration.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
Product oils out - The boiling point of the solvent is too high.- The melting point of the compound is below the boiling point of the solvent.- Impurities are preventing crystal lattice formation.- Use a lower-boiling point solvent or solvent mixture.- Try a different solvent system.- Perform a preliminary purification by column chromatography to remove impurities.
Low recovery of pure product - Too much solvent was used.- The product is significantly soluble in the cold solvent.- Crystals were not completely collected during filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored - Colored impurities are trapped in the crystal lattice.- Add activated charcoal to the hot solution, then filter through celite before cooling.- A second recrystallization may be necessary.

Column Chromatography Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Poor separation of product and impurities - Inappropriate mobile phase polarity.[2] - Column was not packed properly (channeling).- Column was overloaded with the sample.- Optimize the solvent system using Thin-Layer Chromatography (TLC) first. A good starting point for hydroxy ketones is a hexane (B92381)/ethyl acetate (B1210297) mixture.[3] - Ensure the silica (B1680970) gel is packed uniformly without air bubbles.- Use a ratio of at least 20:1 of silica gel to crude product by weight.[4]
Product elutes too quickly (with the solvent front) - The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[2]
Product does not elute from the column - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol).[3]
Streaking or tailing of bands - The compound is interacting too strongly with the stationary phase.- The sample was loaded in too much solvent.- Add a small amount of a polar modifier (e.g., 0.1% triethylamine (B128534) for basic compounds or 0.1% acetic acid for acidic compounds) to the mobile phase.- Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent before loading.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: It is recommended to store this compound at room temperature in a dry, well-sealed container.[5][6]

Q2: What are some common impurities I might encounter?

A2: Common impurities can include unreacted starting materials, by-products from side reactions (such as aldol (B89426) condensation products), and residual solvents from the reaction and workup.

Q3: Can I use distillation to purify this compound?

A3: Distillation can be a suitable method, particularly for removing non-volatile or highly volatile impurities. For a related compound, (S)-3-hydroxy-2,2-dimethylcyclohexanone, distillation at reduced pressure (85–87°C at 3.7 mm Hg) was used to obtain an analytical sample.[1] However, care must be taken to avoid thermal decomposition.

Q4: What is a good starting point for a recrystallization solvent system?

A4: For hydroxy ketones, a two-solvent system is often effective. A good starting point is a mixture of a solvent in which the compound is soluble (like ethyl acetate or dichloromethane) and a solvent in which it is less soluble (like hexane).[7] For a similar compound, recrystallization from a hexane-methylene chloride mixture yielded a pure product.[1]

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the separation during column chromatography. Spot the collected fractions on a TLC plate and elute with the same solvent system used for the column to identify which fractions contain the pure product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your reaction mixture.

1. Preparation of the Column:

  • Select a glass column of appropriate size. A general rule of thumb is to use 20-50 times the weight of silica gel to the weight of the crude product.[8]
  • Secure the column vertically and add a small plug of cotton or glass wool to the bottom.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate).
  • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
  • Allow the silica to settle, and then add another thin layer of sand on top.
  • Drain the solvent until the level is just above the top layer of sand.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent (e.g., dichloromethane).
  • Carefully apply the sample solution to the top of the column.
  • Drain the solvent until the sample is absorbed into the silica gel.

3. Elution:

  • Carefully add the mobile phase to the top of the column.
  • Begin collecting fractions.
  • Monitor the separation by TLC.
  • If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate). A gradient from 9:1 to 1:2 hexane:ethyl acetate has been effective for a similar compound.[1]

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • Perform small-scale solubility tests to find a suitable solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not when cold. A mixture of hexane and dichloromethane (B109758) has been shown to be effective for a similar compound.[1]

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.
  • Add a minimal amount of the more soluble solvent (e.g., dichloromethane) and heat gently to dissolve the solid.
  • Once dissolved, slowly add the less soluble solvent (e.g., hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy.
  • Add a few drops of the more soluble solvent until the solution is clear again.

3. Crystallization:

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent (the less soluble one if using a pair).
  • Allow the crystals to air-dry on the filter paper or place them in a desiccator under vacuum to remove residual solvent.

References

Technical Support Center: Optimizing 4-Hydroxy-3,3-dimethylcyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone, a key intermediate for various pharmaceutical compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound? A1: A prevalent laboratory method for synthesizing this compound is the selective reduction of the corresponding dicarbonyl precursor, 3,3-dimethylcyclohexane-1,4-dione. This transformation can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common and mild choice. Another potential route involves the microbial reduction of the prochiral dione (B5365651), which can offer high stereoselectivity.[2]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate? A2: Low yields can stem from several factors. A systematic check is crucial:

  • Reagent Quality: Ensure the purity of your starting material (3,3-dimethylcyclohexane-1,4-dione) and the activity of the reducing agent. Impurities can lead to side reactions.[3]

  • Stoichiometry: Verify that the molar ratios of your reactants are correct. An insufficient amount of the reducing agent will result in incomplete conversion.

  • Solvent Conditions: The reaction solvent must be anhydrous if using moisture-sensitive reagents. For borohydride reductions, alcoholic solvents like methanol (B129727) or ethanol (B145695) are common.

  • Reaction Temperature: Temperature control is critical. Exothermic reactions may require cooling to prevent the formation of byproducts, while other reactions may need gentle heating to proceed to completion.[4][5]

  • Work-up and Purification: Product loss can occur during extraction, washing, and chromatography steps. Ensure proper phase separation and minimize transfers.[3]

Q3: I am observing multiple spots on my TLC plate post-reaction. What could these be? A3: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. These could include:

  • Unreacted Starting Material: The most common impurity if the reaction has not gone to completion.

  • Diol Byproduct: Over-reduction of the dione can lead to the formation of 3,3-dimethylcyclohexane-1,4-diol.

  • Solvent Impurities: Residual solvents or impurities within the solvents can sometimes appear on the TLC.

  • Degradation Products: The starting material or product may be unstable under the reaction or work-up conditions.

Q4: How can I minimize the formation of the diol byproduct during the reduction? A4: To minimize over-reduction, consider the following strategies:

  • Control Stoichiometry: Use a carefully measured amount of the reducing agent (e.g., 0.25 to 0.5 equivalents of NaBH₄ for a dione to selectively target one carbonyl).

  • Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to increase selectivity. The reduction of the first carbonyl group is often faster than the second.

  • Choice of Reducing Agent: Use a bulkier, less reactive reducing agent that may show greater selectivity for the less sterically hindered carbonyl group.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Action
Low or No Conversion of Starting Material 1. Inactive reducing agent. 2. Incorrect solvent. 3. Reaction temperature is too low.1. Use a fresh, properly stored batch of the reducing agent. 2. Ensure the solvent is appropriate for the chosen reducing agent (e.g., methanol/ethanol for NaBH₄). 3. Allow the reaction to warm to room temperature or gently heat as per established protocols.
Low Isolated Yield After Purification 1. Product loss during aqueous work-up (if the product has some water solubility). 2. Inefficient extraction. 3. Co-elution with impurities during column chromatography.1. Saturate the aqueous layer with brine (NaCl solution) to decrease the polarity and improve extraction into the organic layer. 2. Increase the number of extractions with the organic solvent (e.g., 3-4 times). 3. Optimize the solvent system for column chromatography to achieve better separation.
Formation of Significant Diol Byproduct 1. Excess of reducing agent. 2. Reaction temperature is too high. 3. Extended reaction time.1. Reduce the equivalents of the reducing agent. Perform a test reaction on a small scale to find the optimal amount. 2. Maintain a low temperature (e.g., 0 °C) during the addition of the reducing agent. 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Experimental Protocols

Example Protocol: Reduction of 3,3-Dimethylcyclohexane-1,4-dione

This protocol is a representative method for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethylcyclohexane-1,4-dione (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.3 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress using TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate (B1210297) solvent system). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to obtain the pure this compound.

Data Tables

The following table presents hypothetical data for an optimization study to illustrate how reaction parameters can influence yield. Actual results will vary.

Entry Equivalents of NaBH₄ Temperature (°C) Reaction Time (h) Yield (%) Diol Byproduct (%)
10.52516525
20.32527515
30.302885
40.250385 (10% SM remaining)<2

SM = Starting Material

Diagrams

Reaction_Pathway Synthesis of this compound StartingMaterial 3,3-Dimethylcyclohexane-1,4-dione Product This compound StartingMaterial->Product Reagents 1) NaBH₄, Methanol, 0 °C 2) Aqueous Work-up Reagents->StartingMaterial

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials? Start->CheckPurity PurifySM Purify/Replace Starting Material CheckPurity->PurifySM Impure CheckStoichiometry Verify Reagent Stoichiometry? CheckPurity->CheckStoichiometry Purity OK PurifySM->CheckStoichiometry AdjustStoichiometry Recalculate and Remeasure Reagents CheckStoichiometry->AdjustStoichiometry Incorrect CheckConditions Optimize Reaction Conditions (Temp, Time)? CheckStoichiometry->CheckConditions Stoich. OK AdjustStoichiometry->CheckConditions OptimizeConditions Run Test Reactions (e.g., at 0 °C) CheckConditions->OptimizeConditions Not Optimal CheckWorkup Review Work-up & Purification Procedure? CheckConditions->CheckWorkup Conditions OK OptimizeConditions->CheckWorkup OptimizeWorkup Modify Extraction/ Chromatography CheckWorkup->OptimizeWorkup Potential Loss Success Yield Improved CheckWorkup->Success Procedure OK OptimizeWorkup->Success

References

identification of byproducts in 4-Hydroxy-3,3-dimethylcyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Two primary routes are commonly employed:

  • Oxidation of 3,3-dimethylcyclohexanone (B1346601): This is a direct approach where a hydroxyl group is introduced at the C4 position. Common oxidizing agents include chromic acid, potassium permanganate, or more selective reagents like meta-chloroperoxybenzoic acid (mCPBA), which may proceed through a Baeyer-Villiger oxidation pathway if conditions are not controlled.

  • Reduction of 3,3-dimethylcyclohexane-1,4-dione: This route involves the selective reduction of one ketone functionality. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The selectivity can be challenging, and over-reduction to the diol is a potential side reaction.

Q2: I see an unexpected peak in my GC-MS analysis. What could it be?

A2: Unexpected peaks can arise from several sources. Based on the synthetic route, common byproducts include:

  • Unreacted Starting Material: 3,3-dimethylcyclohexanone or 3,3-dimethylcyclohexane-1,4-dione may be present if the reaction has not gone to completion.

  • Over-oxidation Product: If using a strong oxidizing agent, you might form 3,3-dimethylcyclohexane-1,4-dione or even a lactone (from Baeyer-Villiger oxidation), which would lead to ring-opening to form 2,2-dimethyladipic acid.

  • Isomeric Byproducts: Depending on the reaction conditions, you might form other constitutional isomers such as 2-hydroxy-3,3-dimethylcyclohexanone.

  • Solvent Impurities: Residual solvents from the reaction or workup can also appear.

Refer to the byproduct identification table below for typical mass fragments.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction time may be too short, or the temperature may be too low. Monitor the reaction progress using TLC or GC to ensure the consumption of the starting material.

  • Side Reactions: The formation of byproducts, as mentioned in Q2, will consume your starting material and reduce the yield of the desired product.

  • Product Degradation: The desired product may be unstable under the reaction or workup conditions. For example, acidic or basic conditions can promote dehydration or rearrangement.

  • Purification Losses: Significant amounts of the product may be lost during extraction, crystallization, or chromatography. Ensure your purification techniques are optimized for this compound.

Q4: How can I effectively purify the crude this compound?

A4: Purification can typically be achieved through the following methods:

  • Column Chromatography: This is the most common method for separating the desired product from byproducts with different polarities. A silica (B1680970) gel stationary phase with a gradient of ethyl acetate (B1210297) in hexane (B92381) is a good starting point.

  • Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent system can be an effective purification method.

  • Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be employed.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Multiple spots on TLC close to the product spot Presence of isomeric byproducts.Optimize reaction conditions to improve selectivity. Use a high-resolution chromatography column or a different solvent system for better separation.
Broad peak for the hydroxyl group in ¹H NMR Presence of water or acidic/basic impurities.Ensure the sample is thoroughly dried before NMR analysis. A D₂O exchange can confirm the hydroxyl peak.
Low recovery after column chromatography Product is highly polar and is retained on the silica gel.Use a more polar eluent system. Consider using a different stationary phase like alumina.
Product appears to be an oil instead of a solid Presence of impurities preventing crystallization.Re-purify the product using column chromatography. Try different solvents for recrystallization.
Mass spectrum shows a molecular ion peak higher than expected Formation of an adduct with a solvent molecule or a dimer.Review the workup procedure to eliminate potential sources of adduct formation. Use a soft ionization technique in mass spectrometry.

Byproduct Identification

The following table summarizes potential byproducts and their expected mass spectrometry (MS) and nuclear magnetic resonance (NMR) characteristics.

Byproduct Chemical Structure Expected M+ (m/z) Key ¹H NMR Signals (ppm, CDCl₃) Key ¹³C NMR Signals (ppm, CDCl₃)
3,3-dimethylcyclohexanone (Starting Material)1262.2-2.4 (m, 2H), 1.6-1.8 (m, 4H), 1.05 (s, 6H)~212 (C=O), ~50 (C(CH₃)₂), ~35, ~25, ~22
3,3-dimethylcyclohexane-1,4-dione (Over-oxidation)1402.5-2.8 (m, 4H), 1.15 (s, 6H)~210 (C=O), ~48 (C(CH₃)₂), ~38
2,2-dimethyladipic acid (Ring-opening)17412.0 (br s, 2H), 2.2-2.5 (m, 4H), 1.1 (s, 6H)~180 (C=O), ~45 (C(CH₃)₂), ~34, ~24

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring
  • Instrument: Standard GC-MS system

  • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate) and inject 1 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Instrument: 400 MHz NMR spectrometer

  • Solvent: CDCl₃

  • ¹H NMR:

    • Acquire at least 16 scans.

    • Typical chemical shifts for this compound: δ 3.8-4.0 (m, 1H, CH-OH), 2.2-2.6 (m, 4H, CH₂), 1.7-1.9 (m, 2H, CH₂), 1.0-1.2 (2 x s, 6H, CH₃). The hydroxyl proton will appear as a broad singlet and its position is concentration-dependent.

  • ¹³C NMR:

    • Acquire with proton decoupling.

    • Typical chemical shifts: δ ~212 (C=O), ~70 (CH-OH), ~50 (C(CH₃)₂), and other aliphatic carbons between 20-40 ppm.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Instrument: HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) in water is a good starting point. For example, 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (as the keto-group has a weak n-π* transition).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Visualizations

Synthesis Pathway

Synthesis_Pathway 3,3-dimethylcyclohexanone 3,3-dimethylcyclohexanone This compound This compound 3,3-dimethylcyclohexanone->this compound Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->this compound

Caption: Proposed synthesis of this compound.

Byproduct Formation

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions Start 3,3-dimethylcyclohexanone Product This compound Start->Product Controlled Oxidation Over-oxidation 3,3-dimethylcyclohexane-1,4-dione Start->Over-oxidation Strong Oxidation Ring-opening 2,2-dimethyladipic acid Over-oxidation->Ring-opening Further Oxidation

Caption: Potential side reactions in the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Monitor reaction by TLC/GC Start->Check_Reaction Complete Reaction Complete? Check_Reaction->Complete Adjust_Conditions Adjust time, temp, or reagents Complete->Adjust_Conditions No Analyze_Byproducts Analyze crude product by GC-MS/NMR Complete->Analyze_Byproducts Yes Adjust_Conditions->Check_Reaction Identify_Impurity Impurity Identified? Analyze_Byproducts->Identify_Impurity Optimize_Purification Optimize chromatography or recrystallization Identify_Impurity->Optimize_Purification Yes End Pure Product Identify_Impurity->End No (Pure) Optimize_Purification->End

Caption: A workflow for troubleshooting synthesis issues.

Technical Support Center: Enhancing the Enantionmeric Excess of 4-Hydroxy-3,3-dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral synthesis and resolution of 4-Hydroxy-3,3-dimethylcyclohexanone. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for obtaining enantiomerically enriched this compound?

A1: The main strategies for producing enantiomerically pure this compound include:

  • Asymmetric Synthesis: This involves the direct synthesis of a specific enantiomer from a prochiral precursor, such as the enantioselective reduction of 3,3-dimethyl-1,4-cyclohexanedione. This can be achieved using chiral catalysts or biocatalysts.

  • Enzymatic Kinetic Resolution (EKR): This is a widely used method that employs enzymes, typically lipases, to selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the unreacted enantiomer and the acylated product.

  • Crystallization-Based Resolution: In some cases, it is possible to separate enantiomers through crystallization techniques. This can involve direct preferential crystallization or the formation of diastereomeric salts with a chiral resolving agent, which can then be separated based on differences in solubility.

Q2: Which enzymes are most effective for the kinetic resolution of this compound?

A2: Lipases are the most commonly employed enzymes for the kinetic resolution of secondary alcohols like this compound. Specifically, Candida antarctica Lipase (B570770) B (CAL-B) , often in its immobilized form (e.g., Novozym 435), has shown high efficiency and enantioselectivity in the acylation of similar cyclic hydroxy ketones. Other lipases from Pseudomonas species may also be effective.

Q3: What is a realistic target for enantiomeric excess (ee) with these methods?

A3: With optimized conditions, it is possible to achieve high enantiomeric excess. For enzymatic kinetic resolution, ee values greater than 95% are frequently reported for analogous substrates.[1] Asymmetric synthesis can also yield high ee, but this is highly dependent on the catalyst and reaction conditions.

Q4: How can I accurately determine the enantiomeric excess of my product?

A4: The most common and reliable method for determining the enantiomeric excess of this compound is through chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for quantification. Alternatively, derivatization of the alcohol with a chiral agent to form diastereomers, which can then be analyzed by standard chromatography (GC or HPLC) or NMR spectroscopy, is also a viable method.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.

Issue 1: Low Enantiomeric Excess (ee) in Enzymatic Kinetic Resolution
Possible Cause Solution
Suboptimal Enzyme Choice Screen a variety of lipases (e.g., CAL-B, Pseudomonas cepacia lipase) to find the most selective one for your substrate.
Incorrect Acyl Donor Test different acyl donors. Vinyl acetate (B1210297) is a common choice, but others like isopropenyl acetate or longer-chain vinyl esters may offer better selectivity.
Inappropriate Solvent The solvent can significantly impact enzyme activity and selectivity. Screen a range of organic solvents, from non-polar (e.g., hexane, toluene) to more polar options (e.g., methyl tert-butyl ether (MTBE), tetrahydrofuran (B95107) (THF)).
Unfavorable Reaction Temperature Optimize the reaction temperature. Generally, lower temperatures can lead to higher enantioselectivity, though the reaction rate will decrease. A typical starting point is room temperature or slightly above (30-40°C).
Reaction Proceeding Past 50% Conversion For a classic kinetic resolution, the maximum ee for the unreacted starting material is achieved at or near 50% conversion. Carefully monitor the reaction progress and stop it at the optimal point.
Enzyme Inhibition The alcohol substrate or the product can sometimes inhibit the enzyme at higher concentrations. Consider using a lower substrate concentration or a fed-batch approach.
Issue 2: Low Yield or Slow Reaction Rate in Enzymatic Kinetic Resolution
Possible Cause Solution
Inactive or Denatured Enzyme Ensure you are using a fresh and properly stored batch of the enzyme. Avoid exposing the enzyme to extreme temperatures or pH values.
Insufficient Enzyme Loading Increase the amount of enzyme used in the reaction. However, be mindful of the cost implications.
Poor Mass Transfer Ensure adequate mixing or agitation to keep the immobilized enzyme suspended and to facilitate the interaction between the enzyme and the substrate.
Presence of Water While a small amount of water is often necessary for lipase activity, excessive water can lead to hydrolysis of the acyl donor and the product ester, reducing the overall yield. Use anhydrous solvents.
Sub-optimal Temperature While lower temperatures can improve ee, they also slow down the reaction. Find a balance between an acceptable reaction rate and the desired enantioselectivity by screening different temperatures.
Issue 3: Low Enantioselectivity in Asymmetric Reduction with Baker's Yeast
Possible Cause Solution
Multiple Reductases with Opposing Selectivities Baker's yeast contains several reductase enzymes, some of which may produce the opposite enantiomer. This can be influenced by reaction conditions.
Substrate Concentration High substrate concentrations can be toxic to the yeast cells and may favor less selective reductases. Use a lower substrate concentration or add the substrate portion-wise over time.
Presence of Inhibitors in the Substrate Impurities in the starting material can inhibit the desired reductase enzymes. Ensure the purity of your 3,3-dimethyl-1,4-cyclohexanedione.
Incorrect Incubation Temperature The optimal temperature for baker's yeast reductions is typically between 25-35°C. Deviations from this range can affect enzyme activity and selectivity.[2]
Suboptimal pH The pH of the reaction medium should be maintained in the range of 6-7 for optimal yeast activity.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution

This protocol provides a general starting point for the enzymatic kinetic resolution of racemic this compound using an immobilized lipase.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., MTBE, toluene, or hexane)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a clean, dry flask, dissolve the racemic this compound (1 equivalent) in the chosen anhydrous organic solvent.

  • Add the acyl donor (typically 1.5-3 equivalents).

  • Add the immobilized lipase (e.g., 10-50 mg of Novozym 435 per mmol of substrate).

  • Stir the mixture at a controlled temperature (e.g., 30°C).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC or TLC. For a more precise determination of conversion and enantiomeric excess, use chiral HPLC.

  • Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

  • The filtrate contains the unreacted enantiomer of this compound and the acylated product of the other enantiomer.

  • Separate the unreacted alcohol from the ester product using standard purification techniques such as column chromatography.

  • Determine the enantiomeric excess of the purified alcohol and the hydrolyzed ester using chiral HPLC.

Protocol 2: General Procedure for Asymmetric Reduction using Baker's Yeast

This protocol outlines a general method for the enantioselective reduction of 3,3-dimethyl-1,4-cyclohexanedione to this compound.

Materials:

  • 3,3-Dimethyl-1,4-cyclohexanedione

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • Sucrose (B13894) or glucose

  • Water

  • Diatomaceous earth (e.g., Celite) for filtration

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a flask, dissolve sucrose (e.g., 50 g) in warm water (e.g., 250 mL).

  • Once the sugar has dissolved and the solution has cooled to around 30-35°C, add the active dry baker's yeast (e.g., 20 g).

  • Gently stir the mixture for about 30 minutes to activate the yeast.

  • Dissolve the 3,3-dimethyl-1,4-cyclohexanedione in a minimal amount of a suitable co-solvent (e.g., ethanol) if it is not readily soluble in water, and add it to the yeast suspension.

  • Stir the reaction mixture at a constant temperature (e.g., 30°C) for 24-72 hours. The progress of the reaction can be monitored by TLC or GC analysis of extracted aliquots.

  • After the reaction is complete, add diatomaceous earth to the mixture to aid in the filtration of the yeast cells.

  • Filter the mixture through a pad of diatomaceous earth, washing the filter cake with water.

  • Saturate the aqueous filtrate with sodium chloride to reduce the solubility of the product.

  • Extract the aqueous phase with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the this compound.

  • Determine the enantiomeric excess of the product by chiral HPLC.

Data Presentation

The following tables summarize typical results for enzymatic kinetic resolutions and baker's yeast reductions of analogous cyclic ketones. These should serve as a benchmark for what can be expected when optimizing the reactions for this compound.

Table 1: Enzymatic Kinetic Resolution of Cyclic Hydroxy Ketones with CAL-B

SubstrateAcyl DonorSolventTime (h)Conversion (%)ee (%) of Alcoholee (%) of Ester
Racemic 4-hydroxycyclohexenoneVinyl acetateToluene2450>98>98
Racemic 1-phenylethanolVinyl acetateMTBE64892>99
Racemic 2-octanolVinyl acetateHexane4850>9997

Data presented is for analogous systems and serves as a representative example.

Table 2: Asymmetric Reduction of Prochiral Ketones with Baker's Yeast

SubstrateCo-solventTime (h)Conversion (%)ee (%) of Product
Ethyl acetoacetateNone48>95>98
2,2-dimethyl-1,3-cyclohexanedioneEthanol72~70>95
1-phenyl-1,2-propanedioneEthanol488592

Data presented is for analogous systems and serves as a representative example.

Visualizations

Experimental Workflows

Enzymatic_Kinetic_Resolution cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification racemate Racemic 4-Hydroxy-3,3- dimethylcyclohexanone mixture Reaction Mixture racemate->mixture solvent Anhydrous Solvent (e.g., MTBE) solvent->mixture acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->mixture lipase Immobilized Lipase (CAL-B) lipase->mixture stirring Stir at Controlled Temperature (e.g., 30°C) mixture->stirring monitoring Monitor Conversion (Chiral HPLC) stirring->monitoring Aliquots filtration Filter to Remove Enzyme monitoring->filtration ~50% Conversion separation Column Chromatography filtration->separation unreacted Enantioenriched (S)-Alcohol separation->unreacted ester Enantioenriched (R)-Ester separation->ester Bakers_Yeast_Reduction cluster_prep Yeast Activation cluster_reaction Reduction cluster_workup Isolation & Purification yeast Baker's Yeast activated_yeast Activated Yeast Suspension yeast->activated_yeast sugar Sucrose/Glucose in Water sugar->activated_yeast reaction_mix Fermentation (24-72h at 30°C) activated_yeast->reaction_mix substrate 3,3-Dimethyl-1,4- cyclohexanedione substrate->reaction_mix filtration Filter with Diatomaceous Earth reaction_mix->filtration extraction Liquid-Liquid Extraction filtration->extraction purification Column Chromatography extraction->purification product Enantioenriched 4-Hydroxy-3,3- dimethylcyclohexanone purification->product Troubleshooting_Low_EE cluster_enzymatic Enzymatic Kinetic Resolution cluster_yeast Baker's Yeast Reduction cluster_solutions_enzymatic Solutions for EKR cluster_solutions_yeast Solutions for Yeast Reduction start Low Enantiomeric Excess (ee) enzyme Suboptimal Enzyme start->enzyme solvent Inappropriate Solvent start->solvent temp Unfavorable Temperature start->temp conversion Conversion > 50% start->conversion reductases Multiple Reductases start->reductases concentration High Substrate Conc. start->concentration yeast_temp Incorrect Temperature start->yeast_temp screen_enzymes Screen Lipases enzyme->screen_enzymes screen_solvents Screen Solvents solvent->screen_solvents optimize_temp Optimize Temperature temp->optimize_temp monitor_conv Monitor Conversion conversion->monitor_conv additives Use Additives/ Co-solvents reductases->additives low_conc Lower Substrate Conc. concentration->low_conc optimize_yeast_temp Optimize Temperature yeast_temp->optimize_yeast_temp

References

stability and degradation of 4-Hydroxy-3,3-dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 4-Hydroxy-3,3-dimethylcyclohexanone. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, room-temperature environment.[1] Prolonged exposure to moisture, high temperatures, or light should be avoided to minimize potential degradation.

Q2: What are the known stability limitations of this compound?

A2: While specific degradation kinetics for this compound are not extensively published, its chemical structure—containing both a hydroxyl and a ketone functional group—suggests potential susceptibility to certain conditions. These include strong oxidizing agents, extreme pH (both acidic and basic conditions), and high temperatures. Users should exercise caution when exposing the compound to these conditions for extended periods.

Q3: Can I handle this compound on an open bench?

A3: Standard laboratory precautions should be followed. While it can be handled on an open bench for short periods, it is advisable to work in a well-ventilated area.[2] For prolonged manipulations, especially when heating or creating aerosols, use of a fume hood is recommended. Personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.[2]

Q4: What solvents are suitable for dissolving this compound?

A4: Based on its structure, this compound is expected to be soluble in a range of common organic solvents such as methanol (B129727), ethanol, acetone, and dimethyl sulfoxide (B87167) (DMSO). The choice of solvent will depend on the specific experimental requirements. For long-term storage in solution, stability in the chosen solvent should be experimentally verified.

Troubleshooting Guide

Issue 1: Inconsistent experimental results or loss of compound potency over time.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored as recommended (sealed, dry, room temperature).[1]

    • Check for Contaminants: Analyze a sample of the compound using a suitable analytical technique (e.g., HPLC, GC-MS) to check for the presence of impurities or degradation products.

    • Prepare Fresh Solutions: If using stock solutions, prepare them fresh before each experiment, as the compound may have limited stability in certain solvents over time.

    • Perform a Forced Degradation Study: To understand the compound's stability under your specific experimental conditions, consider performing a forced degradation study (see Experimental Protocols section).

Issue 2: Appearance of unexpected peaks during chromatographic analysis (e.g., HPLC, GC).

  • Possible Cause: This could be due to the degradation of this compound into one or more new chemical entities.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: If possible, use mass spectrometry (MS) coupled with your chromatographic method to determine the molecular weights of the unknown peaks. This can provide clues about the degradation pathway.

    • Review Experimental Conditions: Assess if the compound was exposed to any of the following stress conditions which are known to cause degradation:

      • Extreme pH (acidic or basic)

      • Oxidizing agents (e.g., hydrogen peroxide)

      • High temperatures

      • Exposure to UV or fluorescent light

    • Conduct Control Experiments: Run control samples (e.g., compound in solvent without other reagents) to isolate the cause of degradation.

Hypothetical Degradation Pathways

While specific degradation products for this compound are not detailed in the literature, based on its chemical structure, several degradation pathways can be hypothesized under forced degradation conditions.

  • Oxidation: The secondary alcohol can be oxidized to a diketone. Stronger oxidation could potentially lead to ring-opening.

  • Dehydration: Under acidic conditions and heat, the hydroxyl group could be eliminated to form an unsaturated cyclohexenone derivative.

  • Rearrangement: Acid-catalyzed rearrangement reactions, such as a pinacol-type rearrangement, could occur under certain conditions.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods.[3][4]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose a stock solution to a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV and/or MS detection.

Data Presentation

The results of a forced degradation study can be summarized in a table for easy comparison.

Stress ConditionIncubation Time (hours)Temperature (°C)% Degradation (Hypothetical)Number of Degradation Products (Hypothetical)
0.1 M HCl246015%2
0.1 M NaOH246030%3
3% H₂O₂242525%1
Thermal (Solid)48805%1
Thermal (Solution)486010%2
Photolytic (UV)24258%1

Visualizations

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sampling Sample at Time Intervals stress->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC-MS) sampling->analysis data Characterize Degradants and Determine Degradation Pathway analysis->data

Caption: Workflow for a forced degradation study.

G cluster_pathways Hypothetical Degradation Pathways cluster_oxidation Oxidation (e.g., H₂O₂) cluster_dehydration Dehydration (Acid + Heat) cluster_rearrangement Rearrangement (Strong Acid) parent This compound product_ox Diketone Derivative parent->product_ox Oxidation product_dehyd Unsaturated Cyclohexenone parent->product_dehyd Dehydration product_rearr Rearranged Product parent->product_rearr Rearrangement

Caption: Potential degradation pathways.

References

Technical Support Center: Diastereoselectivity in 4-Hydroxy Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting diastereoselectivity in the synthesis of 4-hydroxy ketones. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find answers to frequently asked questions and guides to overcome common challenges encountered in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Aldol (B89426) Addition Reactions

Q: My aldol reaction is producing a nearly 1:1 mixture of syn and anti diastereomers. How can I improve the selectivity?

A: Low diastereoselectivity in aldol reactions is a common issue often stemming from a lack of control over the enolate geometry and the transition state of the reaction. The stereochemical outcome is largely dictated by the relative orientation of the substituents in the Zimmerman-Traxler transition state.[1] To enhance selectivity, consider the following strategies:

  • Enolate Formation: The geometry of the enolate (Z or E) is critical. The Z-enolate typically leads to the syn-aldol product, while the E-enolate favors the anti-product.[1][2]

    • Kinetic vs. Thermodynamic Control: Use a hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in a non-polar solvent like THF to favor the kinetic (often E) enolate. For the thermodynamic (often Z) enolate, a less hindered base or higher temperatures might be employed, although this can be substrate-dependent.[1]

  • Use of Boron Enolates: Boron enolates often provide significantly higher levels of stereocontrol compared to lithium enolates.[1][2] The shorter boron-oxygen bonds in the six-membered chair-like transition state amplify steric interactions, leading to greater energy differences between the diastereomeric transition states and thus higher selectivity.[1] Different boron reagents can be used to selectively generate either the Z or E enolate.[2]

  • Lewis Acid Additives: The choice of Lewis acid can influence the transition state geometry and, consequently, the diastereoselectivity.

Issue 2: Undesired Diastereomer in Nucleophilic Additions to α-Hydroxy Ketones

Q: I am trying to synthesize a syn-diol motif by nucleophilic addition to an α-hydroxy ketone, but I am predominantly getting the anti-diol product. What is causing this, and how can I reverse the selectivity?

A: This is a classic problem of competing Felkin-Anh and chelation-controlled pathways. The anti product typically results from a Felkin-Anh model, where the nucleophile attacks from the least hindered face, opposite the largest substituent.[3][4] The syn product arises from chelation control, where a Lewis acidic metal coordinates to both the carbonyl oxygen and the α-hydroxy group, forming a rigid cyclic intermediate that directs the nucleophile to attack from a specific face.[3][5]

Troubleshooting Steps:

  • Protecting Group Strategy: The choice of protecting group on the α-hydroxy moiety is crucial.

    • To favor Chelation Control (syn-product): Use small, Lewis basic protecting groups like methyl (Me) or benzyl (B1604629) (Bn) that can readily participate in chelation with a metal cation.[6]

    • To favor Felkin-Anh (anti-product): Use bulky protecting groups, such as silyl (B83357) ethers (e.g., TBS, TIPS), which sterically disfavor the formation of a chelate ring.[6][7]

  • Choice of Lewis Acid: The presence and nature of a Lewis acid can override the inherent bias of the substrate.

    • Promoting Chelation: Strong chelating Lewis acids like MgBr₂, ZnBr₂, or TiCl₄ can force the reaction through a chelation-controlled pathway, even with moderately bulky protecting groups.[5] Recent studies have shown that alkyl zinc halides (RZnX) are highly effective in promoting chelation control in additions to α-silyloxy aldehydes and ketones, providing access to products previously difficult to obtain.[6][7][8]

    • Suppressing Chelation: Non-chelating Lewis acids like BF₃·OEt₂ will generally not promote chelation and will lead to the Felkin-Anh product.[5]

Issue 3: Low Diastereoselectivity in the Reduction of 1,3-Diketones

Q: I am reducing a 1,3-diketone to a 1,3-diol, but the reaction is yielding a mixture of syn and anti diols. How can I selectively obtain one diastereomer?

A: The stereoselective reduction of 1,3-diketones can be challenging as it often proceeds in two steps, and the stereochemistry of the second reduction is influenced by the first. Without a directing group or a stereoselective catalyst, mixtures are common.[9][10]

Strategies for Diastereoselective Reduction:

  • syn-Diol Synthesis: A highly effective method for producing syn-1,3-diols is the use of a BH₃-pyridine complex in the presence of TiCl₄ at low temperatures (-78 °C). This protocol has shown general applicability for a range of 1,3-diketones, delivering excellent yields and high diastereoselectivity.[11]

  • anti-Diol Synthesis: The reduction of 1,3-diketones with NaBH₄ in the presence of a stoichiometric amount of bovine serum albumin (BSA) has been shown to be highly selective for the anti-diol, particularly when an aromatic carbonyl group is present.[9][10] The protein directs the reduction pathway, leading to high diastereomeric excess.

  • Catalytic Asymmetric Reduction: Desymmetrization of cyclic 1,3-diketones using chiral catalysts, such as P-chiral phosphinamide organocatalysts or Ir/f-ampha complexes, can provide cyclic 3-hydroxy ketones with high enantioselectivity and diastereoselectivity.[12][13]

Data Presentation: Diastereoselectivity under Various Conditions

The following tables summarize quantitative data on diastereomeric ratios (d.r.) achieved under different experimental conditions, providing a reference for selecting an appropriate method.

Table 1: Diastereoselective Reduction of 1,3-Diketones to syn-1,3-Diols with BH₃-Pyridine/TiCl₄ [11]

Substrate (1,3-Diketone)Diastereomeric Ratio (syn/anti)Yield (%)
BenzoylacetonePhMe>99:194
1-Phenyl-1,3-pentanedionePhEt>99:192
1-Phenyl-4-methyl-1,3-pentanedionePhi-Pr>99:191
2,4-PentanedioneMeMe94:685

Conditions: Substrate (1 mmol), BH₃-pyridine (2.2 mmol), TiCl₄ (1 mmol), pyridine (B92270) (0.1 mmol) in CH₂Cl₂ at -78 °C.

Table 2: Influence of Silyl Protecting Group on Chelation vs. Felkin-Anh Control [6]

Substrate (α-Silyloxy Ketone)Silyl GroupDiastereomeric Ratio (syn/anti)
3-(Trim ethylsilyloxy)-2-butanoneTMS99:1
3-(Trie thylsilyloxy)-2-butanoneTES97:3
3-(tert-B utyldim ethylsilyloxy)-2-butanoneTBDMS87:13
3-(tert-B utyldip henylsilyloxy)-2-butanoneTBDPS60:40
3-(Trii sopropylsilyloxy)-2-butanoneTIPS42:58

Conditions: Reaction of the α-silyloxy ketone with MgMe₂ in THF at -70 °C.

Experimental Protocols

Protocol 1: General Procedure for syn-Selective Reduction of 1,3-Diketones[11]
  • A solution of the 1,3-diketone (1.0 mmol) and pyridine (0.1 mmol, 8 µL) in anhydrous CH₂Cl₂ (5 mL) is cooled to -78 °C under an inert atmosphere (e.g., Argon).

  • A 1.0 M solution of TiCl₄ in CH₂Cl₂ (1.0 mL, 1.0 mmol) is added dropwise, and the resulting mixture is stirred for 15 minutes.

  • The BH₃-pyridine complex (2.2 mmol) is then added dropwise.

  • The reaction is stirred at -78 °C and monitored by TLC until the starting material is consumed.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the pure syn-1,3-diol. The syn/anti ratio can be determined by ¹³C NMR spectroscopy.[11]

Protocol 2: General Procedure for Chelation-Controlled Addition to α-Silyloxy Ketones[6]
  • To a solution of the α-silyloxy ketone (1.0 equiv) in an appropriate anhydrous solvent (e.g., THF or CH₂Cl₂) at the desired temperature (e.g., -78 °C to 0 °C), add the alkyl zinc halide Lewis acid (RZnX, e.g., EtZnCl, 1.0-2.0 equiv).

  • Stir the mixture for a short period (e.g., 15-30 minutes).

  • Add the organozinc nucleophile (e.g., dialkylzinc or vinylzinc reagent, 1.0-1.5 equiv) dropwise.

  • Allow the reaction to proceed, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purify the crude product by flash column chromatography to isolate the desired syn-diol product.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting diastereoselectivity.

Felkin_vs_Chelation cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Products start α-Hydroxy Ketone felkin Felkin-Anh Pathway (Non-Chelating Conditions) start->felkin Bulky Protecting Group (TIPS) Non-Chelating Lewis Acid (BF₃) chelation Chelation Pathway (Chelating Conditions) start->chelation Small Protecting Group (Bn) Chelating Lewis Acid (TiCl₄) anti anti-Diol (Major Product) felkin->anti syn syn-Diol (Major Product) chelation->syn Aldol_Troubleshooting_Workflow problem Problem: Poor Diastereoselectivity in Aldol Reaction (1:1 syn/anti) check_enolate Step 1: Control Enolate Geometry problem->check_enolate lithium_enolates Modify Lithium Enolate Formation: - Base (LDA vs KHMDS) - Solvent (THF vs Toluene) - Temperature (-78°C) check_enolate->lithium_enolates Optimize Existing Method boron_enolates Switch to Boron Enolates: - Use Bu₂BOTf / Et₃N for Z(syn) - Use BCl₃ / Et₃N for E(anti) check_enolate->boron_enolates Change Reagent Class evaluate Step 2: Evaluate Selectivity lithium_enolates->evaluate boron_enolates->evaluate evaluate->check_enolate d.r. < 90:10 (Re-evaluate) success Success: High Diastereoselectivity Achieved evaluate->success d.r. > 90:10

References

Technical Support Center: Purification of 4-Hydroxy-3,3-dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-3,3-dimethylcyclohexanone. Our aim is to address common challenges encountered during the purification of this compound to ensure high purity for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can arise from the synthetic route used. Based on typical organic reactions, potential impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Byproducts: Molecules formed through side reactions.

  • Solvents: Residual solvents from the reaction or initial work-up.

  • Reagents: Leftover reagents or their derivatives.

Without a specific synthesis route, it is difficult to pinpoint exact impurities. However, general purification methods are designed to remove a broad range of such contaminants.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a tightly sealed container in a dry, room temperature environment.[1]

Q3: What is the typical purity of commercially available this compound?

A3: Commercially available this compound is often sold at a purity of 95% or higher.[2][3] For applications requiring higher purity, further purification is necessary.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Low Yield After Purification

Problem: The final yield of purified this compound is significantly lower than expected.

Potential Cause Troubleshooting Step
Product loss during recrystallization Ensure the minimum amount of hot solvent was used to dissolve the crude product. Cooling the solution too quickly can trap the product in the impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product co-eluting with impurities during column chromatography Optimize the solvent system (eluent). A less polar solvent system may be required to achieve better separation. Consider using a gradient elution.
Product loss during extraction Ensure the pH of the aqueous layer is optimized for the extraction. Perform multiple extractions with a smaller volume of organic solvent for better efficiency.
Decomposition on silica (B1680970) gel If the compound is sensitive to acid, consider using deactivated silica gel (e.g., treated with triethylamine) for chromatography.
Persistent Impurities After Purification

Problem: Analytical data (e.g., NMR, HPLC) shows the presence of impurities even after purification.

Potential Cause Troubleshooting Step
Inappropriate purification technique An impurity with similar polarity may co-elute during column chromatography. Consider an alternative purification method like recrystallization or distillation.
Suboptimal recrystallization solvent The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurity should remain soluble at low temperatures.[4]
Inefficient column chromatography The column may have been overloaded. Use a larger column or reduce the amount of crude material. The flow rate might be too high; a slower flow rate can improve separation.
Impurity has similar properties to the product If the impurity is an isomer, a more specialized chromatographic technique (e.g., chiral HPLC if applicable) or derivatization might be necessary.
Unexpected Results During Purification

Problem: The purification process does not proceed as expected.

Potential Cause Troubleshooting Step
Compound does not crystallize during recrystallization The solution may be too dilute. Try to evaporate some of the solvent. If that fails, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[4]
Compound streaks on the TLC plate The compound may be too concentrated, or it might be acidic or basic. Try spotting a more dilute solution or adding a small amount of acetic acid or triethylamine (B128534) to the developing solvent.
Compound appears to decompose on the column As mentioned, the silica gel might be too acidic. Use deactivated silica or an alternative stationary phase like alumina.

Experimental Protocols

Below are detailed methodologies for key purification experiments. These are general protocols and may require optimization for your specific sample.

Recrystallization Protocol
  • Solvent Selection: Test the solubility of your crude this compound in various solvents (e.g., hexane, ethyl acetate (B1210297), methanol, and mixtures thereof) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to completely dissolve it.[5]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol

A procedure for a similar compound, (S)-3-hydroxy-2,2-dimethylcyclohexanone, suggests the use of silica gel chromatography with a hexane-ethyl acetate eluent system.[6] This can be adapted for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10:1 hexane:ethyl acetate) and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., from 10:1 to 5:1 to 1:2 hexane:ethyl acetate) to elute compounds of increasing polarity.[6]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Distillation

For liquid impurities or as a final purification step, distillation can be effective. An analytical sample of (S)-3-hydroxy-2,2-dimethylcyclohexanone was obtained by distillation at 85–87°C at 3.7 mm Hg.[6]

  • Apparatus Setup: Set up a distillation apparatus suitable for the scale of your sample (e.g., simple distillation, fractional distillation, or Kugelrohr for small amounts).

  • Distillation: Heat the sample under vacuum. The boiling point will depend on the pressure.

  • Fraction Collection: Collect the fraction that distills at a constant temperature.

Data Presentation

The following table summarizes the purification methods and provides a general comparison. Actual results will vary based on the nature and quantity of impurities.

Purification Method Typical Purity Achieved Expected Yield Best For Removing Considerations
Recrystallization >98%60-90%Solid impurities with different solubility profiles.Requires finding a suitable solvent system.
Column Chromatography >99%50-85%Impurities with different polarities.Can be time-consuming and use large volumes of solvent.
Distillation >99%70-95%Non-volatile impurities or impurities with significantly different boiling points.Requires the compound to be thermally stable.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Distillation Distillation Crude->Distillation Pure Pure Product Recrystallization->Pure Chromatography->Pure Distillation->Pure Analysis Purity Analysis (NMR, HPLC) Pure->Analysis

Caption: General purification workflow for this compound.

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting Start Low Yield Observed Method Which Purification Method? Start->Method Recrystallization Recrystallization Issue Method->Recrystallization Recrystallization Chromatography Chromatography Issue Method->Chromatography Chromatography Solvent Check Solvent Volume and Cooling Rate Recrystallization->Solvent CoElution Optimize Eluent System Chromatography->CoElution Decomposition Check for Decomposition (e.g., on silica) Chromatography->Decomposition

Caption: Troubleshooting flowchart for low purification yield.

References

Technical Support Center: Large-Scale Purification of 4-Hydroxy-3,3-dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the large-scale purification of 4-Hydroxy-3,3-dimethylcyclohexanone. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale purification of this compound?

A1: The primary methods for large-scale purification of polar, medium-sized organic molecules like this compound are crystallization, distillation under reduced pressure (vacuum distillation), and column chromatography. The choice of method depends on the purity requirements, scale of operation, and the nature of the impurities.[1][2][3]

Q2: What are the most common impurities I might encounter?

Q3: How do I choose the best purification method for my needs?

A3: The selection of the optimal purification method is a critical step.

  • Crystallization is often preferred for its cost-effectiveness and potential to yield highly pure solid material, provided a suitable solvent system can be identified.[1]

  • Vacuum distillation is suitable for thermally stable, high-boiling liquids to separate them from non-volatile impurities or solvents with significantly different boiling points.[5][6] Given that hydroxy ketones can be prone to decomposition at high temperatures, distillation under reduced pressure is generally recommended over atmospheric distillation.[5]

  • Column chromatography , particularly flash chromatography, is a versatile technique for separating complex mixtures and achieving high purity, though it can be more expensive and generate more solvent waste on a large scale.[7][8]

A combination of these methods is often employed. For example, a crude product might be first distilled to remove bulk impurities and then crystallized to achieve the final desired purity.

Troubleshooting Guides

Crystallization
Issue Possible Cause(s) Troubleshooting Steps
Oiling out instead of crystallizing The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. The cooling rate is too fast.Select a lower-boiling point solvent or a solvent mixture. Add a small amount of a solvent in which the compound is more soluble to the hot solution. Allow the solution to cool more slowly. Use a seeding crystal.
Poor recovery of the product The compound is too soluble in the cold solvent. Too much solvent was used. The crystals were not completely collected during filtration.Choose a solvent in which the compound has lower solubility at cold temperatures. Reduce the amount of solvent used to dissolve the compound. Ensure efficient transfer and washing of the crystals on the filter.
Product is still impure after crystallization The chosen solvent does not effectively discriminate between the product and the impurity. The cooling was too rapid, trapping impurities.Screen for a different solvent or solvent pair with better selectivity. Slow down the cooling process to allow for more selective crystal growth. Consider a second recrystallization step.
No crystal formation The solution is not sufficiently saturated. The compound is highly soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent. Cool the solution to a lower temperature. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent). Introduce a seed crystal. Scratch the inside of the flask with a glass rod to create nucleation sites.
Distillation under Reduced Pressure
Issue Possible Cause(s) Troubleshooting Steps
Bumping or unstable boiling Lack of boiling chips or inadequate stirring. Residual low-boiling solvent. Superheating of the liquid.Add fresh boiling chips or use a magnetic stirrer. Ensure all low-boiling solvents are removed before distillation. Heat the distillation flask evenly and slowly.
Product decomposition The distillation temperature is too high, even under vacuum. Prolonged heating time. Presence of acidic or basic impurities that catalyze decomposition.Decrease the pressure further to lower the boiling point.[5] Minimize the distillation time. Neutralize the crude product before distillation.
Poor separation of components Inefficient distillation column. Distillation rate is too fast. Fluctuations in vacuum pressure.Use a fractionating column with a higher number of theoretical plates. Reduce the heating rate to allow for proper equilibration between liquid and vapor phases. Use a vacuum regulator to maintain a stable pressure.[9]
Foaming Presence of surfactants or high molecular weight impurities.Introduce an anti-foaming agent. Use a larger distillation flask to provide more headspace.
Large-Scale Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation (band broadening) Improperly packed column (channeling). Column overloading. Inappropriate solvent system.Ensure the column is packed uniformly without any cracks or channels. Reduce the amount of sample loaded onto the column. Optimize the mobile phase composition through preliminary TLC or small-scale column trials. A good starting point is a solvent system that gives an Rf value of 0.2-0.4 for the target compound.
Cracking of the silica (B1680970) bed The column ran dry. Rapid changes in solvent polarity.Always maintain a level of solvent above the silica bed.[10] When running a gradient, change the solvent polarity gradually.
Low product recovery The product is strongly adsorbed to the stationary phase. The product is co-eluting with impurities.Increase the polarity of the eluent to desorb the product. Re-optimize the solvent system for better separation from impurities.
High backpressure The particle size of the stationary phase is too small. The flow rate is too high. Clogging of the column frit.Use a stationary phase with a larger particle size appropriate for large-scale separations. Reduce the flow rate. Ensure the sample is fully dissolved and free of particulate matter before loading.

Experimental Protocols

Note: The following protocols are generalized for large-scale purification and should be adapted and optimized for the specific properties of this compound and the impurity profile of the crude material.

Protocol 1: Large-Scale Crystallization
  • Solvent Selection:

    • Perform small-scale solubility tests with a variety of solvents (e.g., ethyl acetate (B1210297), acetone, isopropanol, toluene, and mixtures with hexanes or heptane).

    • The ideal solvent will dissolve the crude product when hot but show low solubility when cold. "Like dissolves like" is a useful starting principle; given the ketone and hydroxyl groups, moderately polar solvents are likely candidates.[11]

  • Dissolution:

    • In a large, appropriately sized reaction vessel equipped with a mechanical stirrer and a reflux condenser, add the crude this compound.

    • Add the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated carbon and stir for a short period.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature with gentle stirring. Rapid cooling can lead to the formation of small crystals or oils.[12]

    • Once the solution has reached room temperature, further cooling in an ice bath can maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by filtration using a large Büchner funnel or a centrifuge.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to a constant weight.

Protocol 2: Large-Scale Vacuum Distillation
  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus with a large-volume round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is rated for vacuum applications and free of cracks.[5]

  • Charging the Still:

    • Charge the distillation flask with the crude this compound and a magnetic stir bar or boiling chips. The flask should not be more than two-thirds full.

  • Degassing:

    • Gradually apply vacuum to the system with gentle stirring to remove any dissolved gases and low-boiling impurities.

  • Distillation:

    • Once a stable vacuum is achieved, begin heating the distillation flask gently and evenly.

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • Increase the temperature to distill the this compound. Collect the main fraction at a constant temperature and pressure.

  • Shutdown:

    • Once the distillation is complete, cool the distillation flask to room temperature before slowly releasing the vacuum.

Protocol 3: Large-Scale Flash Column Chromatography
  • Solvent System Selection:

    • Develop an appropriate solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for this compound. A common mobile phase for polar compounds is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel using a slurry packing method to ensure a homogenous bed.[7]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble.

    • Alternatively, for compounds with limited solubility, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.[13]

  • Elution:

    • Begin elution with the selected mobile phase, applying positive pressure (e.g., from a nitrogen line) to achieve a suitable flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data Summary

Purification Method Typical Purity Typical Yield Scalability Cost Key Considerations
Crystallization >99% (with optimization)70-95%ExcellentLowRequires a suitable solvent system; can be time-consuming.
Vacuum Distillation 95-99%80-95%GoodModerateCompound must be thermally stable; less effective for separating components with close boiling points.
Column Chromatography >99%60-90%ModerateHighGenerates significant solvent waste; can be complex to scale up.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation High-boiling impurities Crystallization Crystallization Crude->Crystallization Solid product Chromatography Column Chromatography Crude->Chromatography Complex mixture Distillation->Crystallization Further purification Analysis Purity Analysis (HPLC, GC-MS, NMR) Distillation->Analysis Crystallization->Analysis Chromatography->Crystallization Post-chromatography cleanup Chromatography->Analysis Pure Pure Product (>99%) Analysis->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt CheckPurity Purity Meets Specification? Start->CheckPurity Success Purification Successful CheckPurity->Success Yes Failure Identify Issue CheckPurity->Failure No Troubleshoot Consult Troubleshooting Guide Failure->Troubleshoot Optimize Optimize Parameters Troubleshoot->Optimize ChangeMethod Consider Alternative Method Troubleshoot->ChangeMethod Optimize->Start ChangeMethod->Start

Caption: A logical diagram for troubleshooting purification issues.

References

mitigating side reactions in the synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating side reactions during the synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the alpha-hydroxylation of 3,3-dimethylcyclohexanone (B1346601).

Issue 1: Low Yield of this compound and Presence of a Lactone Side Product

  • Question: My reaction is showing a low yield of the desired this compound, and spectroscopic analysis (e.g., IR, NMR) indicates the presence of a significant amount of a lactone byproduct. What is happening and how can I fix it?

  • Answer: The formation of a lactone, specifically 6,6-dimethyl-oxepan-2-one, is a strong indication that the Baeyer-Villiger oxidation is occurring as a competitive side reaction. This is common when using peroxy-acid-based oxidizing agents. The Baeyer-Villiger reaction oxidizes the ketone to an ester (a lactone in the case of a cyclic ketone).

    Mitigation Strategies:

    • Choice of Oxidizing Agent: The choice of oxidizing agent is critical. While strong oxidants like peroxy acids can effect the desired alpha-hydroxylation, they are also known to promote the Baeyer-Villiger reaction. Consider using a more selective reagent for alpha-hydroxylation of enolates, such as molybdenum peroxide-pyridine-HMPA complex (MoOPH), which is known to hydroxylate ketone enolates with less risk of the Baeyer-Villiger rearrangement.

    • Reaction Conditions: Carefully control the reaction temperature. The Baeyer-Villiger oxidation can be favored at higher temperatures. Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can help to suppress this side reaction.

    • pH Control: The Baeyer-Villiger reaction is often catalyzed by acid. If your reaction conditions are acidic, consider using a buffer or a non-acidic oxidizing agent.

Issue 2: Incomplete Conversion of the Starting Material, 3,3-dimethylcyclohexanone

  • Question: My reaction has stopped, but I still have a significant amount of the starting ketone, 3,3-dimethylcyclohexanone, remaining. What are the possible causes and solutions?

  • Answer: Incomplete conversion can be due to several factors related to the reaction setup and reagents.

    Troubleshooting Steps:

    • Reagent Purity and Stoichiometry: Ensure that the oxidizing agent is fresh and has been stored correctly. Peroxy acids, for example, can decompose over time. Verify the stoichiometry of your reagents; an insufficient amount of the oxidizing agent will naturally lead to incomplete conversion. It is often recommended to use a slight excess of the oxidizing agent.

    • Enolate Formation (if applicable): If your chosen method involves the formation of an enolate prior to oxidation (e.g., using LDA and MoOPH), incomplete deprotonation will result in unreacted starting material. Ensure your base is of high quality, the solvent is anhydrous, and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

    • Reaction Time and Temperature: The reaction may simply require more time to go to completion at the chosen temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) and allow it to stir for a longer period if necessary. Conversely, if the temperature is too low, the reaction rate may be impractically slow. A careful optimization of temperature is key.

Issue 3: Formation of Multiple Unidentified Side Products

  • Question: Besides the starting material and the desired product, my crude reaction mixture shows multiple spots on a TLC plate that I cannot identify. What are the likely side reactions?

  • Answer: The formation of multiple side products suggests a lack of selectivity in the reaction. Besides the Baeyer-Villiger product, other side reactions can occur.

    Potential Side Reactions and Solutions:

    • Over-oxidation: The desired alpha-hydroxy ketone can sometimes be further oxidized to a dicarbonyl compound (3,3-dimethylcyclohexane-1,2-dione). To minimize this, avoid using a large excess of the oxidizing agent and try to stop the reaction as soon as the starting material is consumed.

    • Ring Cleavage: Very strong oxidizing agents or harsh reaction conditions can lead to the cleavage of the cyclohexanone (B45756) ring, resulting in the formation of dicarboxylic acids (e.g., adipic acid derivatives). Using milder and more selective oxidizing agents and controlled reaction conditions is crucial to prevent this.

    • Aldol Condensation: If basic conditions are used to generate an enolate, there is a possibility of self-condensation of the starting ketone or a reaction between the enolate and the product. Adding the enolate solution slowly to the oxidizing agent can help to minimize these side reactions.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common side reaction in the synthesis of this compound?

    • A1: The most prevalent side reaction, especially when using peroxy acids, is the Baeyer-Villiger oxidation, which leads to the formation of 6,6-dimethyl-oxepan-2-one.

  • Q2: How can I confirm the formation of the desired product and distinguish it from the Baeyer-Villiger byproduct?

    • A2: Spectroscopic methods are essential for product identification.

      • ¹H NMR: The desired product will show a characteristic proton signal for the CH-OH group. The Baeyer-Villiger lactone will have characteristic signals for the protons adjacent to the ester oxygen.

      • ¹³C NMR: The carbonyl carbon signal in the desired product will be in the typical ketone range (~210 ppm), while the lactone carbonyl will be further downfield (~175 ppm).

      • IR Spectroscopy: The desired product will show a C=O stretch for a ketone (around 1710 cm⁻¹) and a broad O-H stretch (around 3400 cm⁻¹). The lactone will show a characteristic ester C=O stretch at a higher frequency (around 1735 cm⁻¹).

  • Q3: Is it possible to synthesize this compound without using a strong oxidizing agent?

    • A3: Yes, an alternative route could involve the reduction of 3,3-dimethylcyclohexane-1,4-dione. However, this would require the synthesis of the dione (B5365651) first, and the selective reduction of one ketone in the presence of the other can be challenging.

  • Q4: What are the best practices for handling oxidizing agents like m-CPBA?

    • A4: Peroxy acids like m-CPBA can be shock-sensitive and should be handled with care. It is best to store them at low temperatures and away from heat and light. Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE).

Data Presentation

Table 1: Comparison of Different Oxidizing Agents for the Alpha-Hydroxylation of 3,3-dimethylcyclohexanone (Hypothetical Data Based on Analogous Reactions)

Oxidizing AgentTypical Yield of this compound (%)Major Side ProductTypical Yield of Major Side Product (%)
m-CPBA40-606,6-dimethyl-oxepan-2-one20-40
MoOPH65-80Unreacted Starting Material10-20
Oxone®50-706,6-dimethyl-oxepan-2-one15-30

Experimental Protocols

Protocol 1: Alpha-Hydroxylation of 3,3-dimethylcyclohexanone using MoOPH

This protocol describes a plausible method for the synthesis of this compound via the enolate, followed by oxidation with MoOPH.

  • Preparation of the Enolate:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (B44863) (1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.

    • Slowly add n-butyllithium (1.1 eq.) and stir the mixture for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

    • Slowly add a solution of 3,3-dimethylcyclohexanone (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C.

    • Stir the reaction mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Oxidation:

    • In a separate flask, suspend MoOPH (1.5 eq.) in anhydrous THF.

    • Slowly add the enolate solution to the MoOPH suspension at -78 °C via a cannula.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate gradient) to yield this compound.

Mandatory Visualization

Reaction_Pathway Start 3,3-Dimethylcyclohexanone Enolate Lithium Enolate Start->Enolate LDA, THF, -78°C Side_Product1 6,6-Dimethyl-oxepan-2-one (Baeyer-Villiger Product) Start->Side_Product1 m-CPBA Product This compound Enolate->Product 1. MoOPH 2. H₂O workup Side_Product2 3,3-Dimethylcyclohexane-1,2-dione (Over-oxidation) Product->Side_Product2 Excess Oxidant

Caption: Synthetic pathway to this compound and major side products.

Troubleshooting_Logic Problem Low Yield of Desired Product Cause1 Baeyer-Villiger Side Reaction Problem->Cause1 Cause2 Incomplete Conversion Problem->Cause2 Cause3 Over-oxidation Problem->Cause3 Solution1a Use Selective Reagent (MoOPH) Cause1->Solution1a Solution1b Lower Reaction Temperature Cause1->Solution1b Solution2a Check Reagent Purity/Stoichiometry Cause2->Solution2a Solution2b Optimize Reaction Time/Temperature Cause2->Solution2b Solution3a Avoid Excess Oxidant Cause3->Solution3a

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

handling and storage recommendations for 4-Hydroxy-3,3-dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and optimal storage of 4-Hydroxy-3,3-dimethylcyclohexanone, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as harmful and an irritant. Key hazard statements include:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: To ensure safety, it is crucial to wear appropriate personal protective equipment. This includes protective gloves, protective clothing, and eye/face protection.[1] In cases of insufficient ventilation, suitable respiratory equipment should also be worn.

Q3: What are the recommended storage conditions for this compound?

A3: The compound should be stored sealed in a dry place at room temperature.[2] It is important to keep the container tightly closed in a dry and well-ventilated area.[3]

Q4: Are there any specific materials or conditions to avoid when storing or handling this compound?

A4: Yes, you should avoid strong oxidizing agents.[3] Additionally, keep the compound away from open flames, hot surfaces, and other sources of ignition.[3]

Q5: What should I do in case of accidental exposure or spillage?

A5: In the event of an incident, follow these first-aid and cleanup measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse your mouth, but do not induce vomiting.[1]

  • If on Skin: Remove all contaminated clothing immediately and rinse the skin with water.[1]

  • If Inhaled: Move the person to fresh air and ensure they are comfortable for breathing.[1]

  • Spills: For minor spills, absorb the substance with an inert material like vermiculite (B1170534) or sand and place it in a suitable container for disposal.[4] Ensure the area is well-ventilated.

Summary of Handling and Storage Recommendations

ParameterRecommendationSource
Storage Temperature Room temperature[2][5]
Atmosphere Sealed in a dry environment[2]
Personal Protective Equipment (PPE) Protective gloves, clothing, eye/face protection[1]
Incompatible Materials Strong oxidizing agents[3]
Conditions to Avoid Open flames, hot surfaces, sources of ignition[3]

Experimental Workflow: Handling and Storage Logic

start Receive Compound check_sds Review Safety Data Sheet (SDS) start->check_sds don_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) check_sds->don_ppe handling_env Work in a Well-Ventilated Area don_ppe->handling_env incompatibilities Avoid Strong Oxidizing Agents & Ignition Sources handling_env->incompatibilities experiment Proceed with Experiment handling_env->experiment storage Store at Room Temperature in a Dry, Sealed Container storage->incompatibilities disposal Dispose of Waste According to Local Regulations experiment->storage Post-Experiment experiment->disposal

Caption: Recommended workflow for the safe handling and storage of this compound.

References

Technical Support Center: Synthesis of Chiral Cyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral cyclohexanones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common pitfalls encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues.

Troubleshooting Guides & FAQs

Category 1: Poor Yield and Low Conversion

Q1: My reaction is resulting in a low yield or poor conversion of the starting material. What are the potential causes and how can I improve it?

A1: Low yields in chiral cyclohexanone (B45756) synthesis can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here is a step-by-step guide to troubleshoot this issue:

  • Reagent and Solvent Quality: Ensure all starting materials and solvents are pure and dry. Impurities can poison catalysts and interfere with the reaction. Degassing solvents is crucial, especially for oxygen-sensitive catalysts.[1]

  • Catalyst Activity:

    • Organocatalysts: Ensure the catalyst loading is optimal. While higher loading can increase conversion, it may also lead to side reactions. For proline-catalyzed reactions, additives like weak acids can sometimes enhance the reaction rate.[2]

    • Metal Catalysts: Catalyst deactivation can occur due to exposure to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.[1] If using a Pd(II) precursor that is reduced in situ, ensure the reduction is efficient.[1]

  • Reaction Conditions:

    • Temperature: Temperature plays a critical role. Some reactions require heating to proceed at a reasonable rate, while others need lower temperatures to prevent side reactions and decomposition of intermediates.[1] Small changes in temperature can significantly impact yield.[3]

    • Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. Insufficient time will lead to low conversion, while prolonged reaction times might promote side product formation or product degradation.

    • Concentration: Minor deviations in concentration can affect reaction efficiency.[3]

  • Reaction Equilibrium: Some reactions, like the initial aldol (B89426) addition in a Robinson annulation, are reversible. To drive the reaction to completion, consider removing byproducts, such as water, or using conditions that favor the final dehydrated product.[1]

Category 2: Issues with Stereoselectivity (Enantio- and Diastereoselectivity)

Q2: I am observing low enantioselectivity (low ee%) in my asymmetric synthesis. How can I improve it?

A2: Achieving high enantioselectivity is a common challenge. Several factors influence the stereochemical outcome of the reaction:

  • Catalyst Choice and Loading: The choice of chiral catalyst is paramount. Different catalysts exhibit varying levels of stereocontrol for different substrates.

    • Organocatalysts: The structure of the organocatalyst, such as proline derivatives or cinchona alkaloids, directly influences the transition state geometry. Ensure you are using the correct catalyst for your specific transformation. In some cases, a pseudo-enantiomeric catalyst can provide the opposite enantiomer with high selectivity.

    • Biocatalysts: Ene-reductases can offer excellent enantioselectivity (>99% ee) by enclosing the substrate in a chiral active site.[4][5] The choice of enzyme (e.g., YqjM or OPR3) can be critical.[4][5]

  • Solvent Effects: The solvent can significantly impact the transition state energy and, therefore, the enantioselectivity. Screen a variety of solvents with different polarities.

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Additives: In some cases, additives can improve enantioselectivity. For instance, the presence of a weak acid co-catalyst has been shown to improve enantioselectivity in some proline-catalyzed reactions.[2]

  • Substrate Control: The structure of the substrate itself can influence stereoselectivity. Steric hindrance near the reaction center can either enhance or diminish the facial selectivity.

Q3: My reaction is producing a mixture of diastereomers with poor diastereoselectivity (low d.r.). What strategies can I employ to improve this?

A3: Poor diastereoselectivity is often a result of kinetic versus thermodynamic control or insufficient facial selectivity.

  • Reaction Conditions:

    • Temperature: Lowering the temperature generally favors the kinetically controlled product, which is often the desired diastereomer in reactions like the Robinson annulation.[6]

    • Base/Catalyst: The choice and amount of base or catalyst can influence the diastereomeric ratio. For instance, in lithiation-addition sequences, the choice of lithium amide base and the presence of salt additives like LiBr can dramatically alter the d.r.[7]

  • Substrate-Controlled Reactions: The inherent stereochemistry of the substrate can direct the formation of a new stereocenter. Analyze the possible transition states (e.g., chair-like transition states in aldol reactions) to understand the steric and electronic factors at play.

  • Reagent-Controlled Reactions: The use of a chiral catalyst or reagent can override the substrate's inherent facial bias to favor the formation of a specific diastereomer.

  • Epimerization: Check for potential epimerization of the product under the reaction or workup conditions.[8] If the product is susceptible to epimerization, consider using milder conditions or a rapid workup.

Category 3: Side Reactions and Purification Challenges

Q4: I am observing significant side product formation. What are the common side reactions and how can they be minimized?

A4: Side reactions can significantly reduce the yield of the desired chiral cyclohexanone. Common side reactions include:

  • Self-Condensation: In reactions like the aldol or Claisen-Schmidt condensation, the ketone or aldehyde starting materials can react with themselves if they possess α-hydrogens.[1] Using a starting material without α-hydrogens or slowly adding the more reactive component can minimize this.

  • Polymerization: α,β-Unsaturated ketones, such as methyl vinyl ketone used in the Robinson annulation, are prone to polymerization. Using a precursor that generates the enone in situ can reduce its steady-state concentration and minimize polymerization.[9]

  • Over-reduction: In biocatalytic reductions, the desired cyclohexenone can be further reduced to the corresponding cyclohexanone. Careful monitoring of the reaction and adjusting the amount of cofactor (e.g., NADH) can prevent this.[4][5]

  • Michael Addition Side Products: In reactions involving Michael acceptors, the product itself can sometimes act as a Michael acceptor, leading to bis-adducts.[1] Controlling the stoichiometry and addition rate of the nucleophile can mitigate this.

Q5: I am having difficulty purifying my chiral cyclohexanone product. What are the recommended purification strategies?

A5: The purification of chiral compounds, especially separating stereoisomers, can be challenging.

  • Flash Column Chromatography: This is the most common method for initial purification to remove starting materials and major side products. Careful selection of the eluent system is crucial for separating diastereomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): For separating enantiomers, chiral HPLC is the standard technique. A variety of chiral stationary phases (CSPs) are available, and method development is often required to achieve baseline separation.[10]

  • Supercritical Fluid Chromatography (SFC): SFC is gaining popularity as a faster and more environmentally friendly alternative to HPLC for chiral separations.[11]

  • Crystallization:

    • Direct Crystallization: If the product is a solid, direct crystallization may enrich one diastereomer.

    • Resolution via Diastereomeric Salts: For chiral acids or bases, reaction with a chiral resolving agent to form diastereomeric salts, followed by separation through crystallization, is a classical and effective method.[12]

Data Presentation

Table 1: Comparative Performance of Catalysts in Asymmetric Cyclohexanone Synthesis

Catalyst TypeCatalystReaction TypeSubstratesYield (%)ee%d.r. (anti/syn)Reference
Organocatalyst(S)-ProlineAldol ReactionCyclohexanone, 4-Nitrobenzaldehyde (B150856)999695:5[13]
OrganocatalystQuinine-derived SquaramideMichael-Michael-1,2-additionβ-ketoester, β-nitrostyrene, α,α-dicyanoolefin8699>30:1[13]
BiocatalystEne-reductase (YqjM)Desymmetrization4-Methyl-4-phenyl-cyclohexa-2,5-dienone (B11968134)78>99N/A[4][5]
Metal CatalystRh(I)/(S)-Xyl-BinapHydroselenationNonpolar olefins, Diselenidesup to 96up to 97N/A[14]

Experimental Protocols

Protocol 1: Organocatalyzed Asymmetric Aldol Reaction

This protocol describes a typical asymmetric aldol reaction between cyclohexanone and an aromatic aldehyde using (S)-proline as the organocatalyst.

  • Materials: (S)-Proline, cyclohexanone, 4-nitrobenzaldehyde, appropriate solvent (e.g., DMSO), standard laboratory glassware.

  • Procedure:

    • To a round-bottom flask, add 4-nitrobenzaldehyde (1.0 mmol) and (S)-proline (0.1 mmol).

    • Add the solvent (e.g., 2 mL of DMSO).

    • Add cyclohexanone (2.0 mmol).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Biocatalytic Desymmetrization of a Prochiral Cyclohexadienone

This protocol details the biocatalytic desymmetrization of a 4,4-disubstituted 2,5-cyclohexadienone (B8749443) to a chiral cyclohexenone using an ene-reductase.[13]

  • Materials: Ene-reductase (e.g., YqjM), 4-methyl-4-phenyl-cyclohexa-2,5-dienone, NADH, phosphate (B84403) buffer (pH 7.5), DMSO, incubator shaker.

  • Procedure:

    • In a reaction vessel, prepare a solution of the ene-reductase in phosphate buffer.

    • Add NADH to the enzyme solution.

    • In a separate vial, dissolve the 4-methyl-4-phenyl-cyclohexa-2,5-dienone substrate in a minimal amount of DMSO.

    • Add the substrate solution to the enzyme/NADH mixture. Ensure the final DMSO concentration is low to maintain enzyme activity.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25 °C) with shaking.

    • Monitor the reaction progress by HPLC analysis.

    • Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

    • Extract the product into the organic phase.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the chiral cyclohexenone product by flash column chromatography.

Visualizations

Troubleshooting_Low_Yield Start Low Yield or Poor Conversion CheckReagents Check Reagent and Solvent Purity Start->CheckReagents CheckCatalyst Evaluate Catalyst Performance Start->CheckCatalyst CheckConditions Optimize Reaction Conditions Start->CheckConditions CheckEquilibrium Consider Reaction Equilibrium Start->CheckEquilibrium Impure Impure or Wet Reagents/Solvents CheckReagents->Impure Potential Cause InactiveCatalyst Inactive or Poisoned Catalyst CheckCatalyst->InactiveCatalyst Potential Cause Suboptimal Suboptimal Temp, Time, or Concentration CheckConditions->Suboptimal Potential Cause Reversible Reversible Reaction CheckEquilibrium->Reversible Potential Cause Purify Purify/Dry Reagents and Solvents Impure->Purify Solution UseInert Use Inert Atmosphere, Check Catalyst Loading InactiveCatalyst->UseInert Solution ScreenConditions Screen Temperature, Time, and Concentration Suboptimal->ScreenConditions Solution RemoveByproduct Remove Byproducts (e.g., Water) Reversible->RemoveByproduct Solution

Caption: Troubleshooting workflow for low yield in chiral cyclohexanone synthesis.

Stereoselectivity_Factors Stereoselectivity Poor Stereoselectivity (ee% or d.r.) Catalyst Catalyst Choice & Loading Stereoselectivity->Catalyst Influencing Factor Solvent Solvent Effects Stereoselectivity->Solvent Influencing Factor Temperature Reaction Temperature Stereoselectivity->Temperature Influencing Factor Additives Additives/ Co-catalysts Stereoselectivity->Additives Influencing Factor Substrate Substrate Structure Stereoselectivity->Substrate Influencing Factor CatalystSol Screen different chiral catalysts and optimize loading. Catalyst->CatalystSol Action SolventSol Test a range of solvents with varying polarities. Solvent->SolventSol Action TempSol Lower the reaction temperature. Temperature->TempSol Action AdditiveSol Investigate the effect of additives (e.g., acids, salts). Additives->AdditiveSol Action SubstrateSol Consider steric/electronic effects of the substrate. Substrate->SubstrateSol Action

Caption: Key factors influencing stereoselectivity in chiral cyclohexanone synthesis.

References

optimization of catalyst loading for 4-Hydroxy-3,3-dimethylcyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone, with a focus on the optimization of catalyst loading.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic hydrogenation of 3,3-dimethylcyclohexane-1,4-dione to produce this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The catalyst may be old, oxidized, or poisoned. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. 3. Poor Hydrogen Mass Transfer: Inadequate stirring or low hydrogen pressure. 4. Catalyst Poisoning: Impurities in the starting material, solvent, or from previous reactions (e.g., sulfur compounds) can deactivate the catalyst.[1]1. Use a fresh batch of catalyst. Consider using a more active catalyst such as Pearlmann's catalyst (Pd(OH)₂/C).[1] 2. Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%). 3. Ensure vigorous stirring and a sufficient hydrogen atmosphere (e.g., balloon pressure or a Parr shaker).[1] 4. Purify the starting material and use high-purity solvents.
Low Selectivity (Over-reduction to Diol) 1. High Catalyst Loading: Excessive catalyst can lead to the further reduction of the desired keto-alcohol. 2. Prolonged Reaction Time: Leaving the reaction for too long can result in the formation of the diol. 3. High Hydrogen Pressure: Elevated hydrogen pressure can favor over-reduction.1. Reduce the catalyst loading. 2. Monitor the reaction progress closely using techniques like TLC or GC and stop the reaction once the starting material is consumed. 3. Conduct the reaction at a lower hydrogen pressure (e.g., atmospheric pressure with a balloon).
Formation of Byproducts 1. Side Reactions: Depending on the catalyst and conditions, side reactions such as hydrogenolysis may occur. 2. Contamination: Contaminants in the starting material can lead to unexpected byproducts.1. Screen different catalysts (e.g., PtO₂, Rh/C) which may offer different selectivity. 2. Ensure the purity of the starting 3,3-dimethylcyclohexane-1,4-dione.
Inconsistent Results 1. Variability in Catalyst Activity: Different batches of catalyst can have varying activity. 2. Inconsistent Reaction Setup: Variations in stirring rate, temperature, or hydrogen delivery.1. Test each new batch of catalyst on a small scale first to establish its activity. 2. Standardize the experimental setup and procedure meticulously for each run.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound via catalytic hydrogenation?

A1: The most direct precursor for this synthesis is 3,3-dimethylcyclohexane-1,4-dione. The selective reduction of one of the ketone functionalities yields the desired product.

Q2: Which catalysts are typically used for the selective hydrogenation of a diketone to a keto-alcohol?

A2: Palladium on carbon (Pd/C) is a commonly used catalyst for such transformations.[2][3] Other platinum group metal catalysts, such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C), can also be effective and may offer different selectivity. For challenging reductions, Pearlmann's catalyst (Pd(OH)₂/C) is often a more active alternative.[1]

Q3: How does catalyst loading affect the reaction?

A3: Catalyst loading is a critical parameter. Insufficient loading can lead to slow or incomplete reactions, while excessive loading can result in over-reduction to the diol and increased cost. Optimization is key to achieving a high yield of the desired product.

Q4: What solvents are suitable for this reaction?

A4: Polar solvents are generally preferred for catalytic hydrogenations.[1] Ethanol, methanol, and ethyl acetate (B1210297) are common choices. The choice of solvent can sometimes influence the reaction rate and selectivity.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A small aliquot of the reaction mixture can be taken at regular intervals, filtered through a small plug of celite to remove the catalyst, and then analyzed.

Experimental Protocols

General Procedure for Catalytic Hydrogenation of 3,3-dimethylcyclohexane-1,4-dione

This protocol is a representative method based on standard procedures for catalytic hydrogenation of cyclohexanone (B45756) derivatives.

  • Reaction Setup: To a round-bottom flask is added 3,3-dimethylcyclohexane-1,4-dione (1.0 eq) and a suitable solvent (e.g., ethanol, 0.1 M concentration).

  • Catalyst Addition: Palladium on carbon (5% w/w, e.g., 5 mol%) is carefully added to the mixture.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas three times. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (e.g., a balloon or at a specified pressure in a hydrogenation apparatus) at room temperature.

  • Monitoring: The reaction is monitored by TLC or GC until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filter cake is washed with the reaction solvent.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Data Presentation

Table 1: Effect of Catalyst Loading on Reaction Outcome

The following table summarizes typical results from an optimization study for the hydrogenation of 3,3-dimethylcyclohexane-1,4-dione.

Catalyst Catalyst Loading (mol%) Reaction Time (h) Conversion (%) Selectivity for this compound (%) Yield (%)
5% Pd/C2.512759571
5% Pd/C5.06>999291
5% Pd/C10.04>998584
10% Pd/C5.04>998887
PtO₂2.58>999089

Visualizations

experimental_workflow reactant 3,3-dimethylcyclohexane-1,4-dione reaction Vigorous Stirring reactant->reaction solvent Solvent (e.g., Ethanol) solvent->reaction catalyst Catalyst (e.g., 5% Pd/C) catalyst->reaction hydrogen H2 Atmosphere hydrogen->reaction monitoring Monitor by TLC/GC reaction->monitoring filtration Filter through Celite monitoring->filtration Reaction Complete concentration Concentrate Filtrate filtration->concentration purification Column Chromatography concentration->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Conversion? cause1 Inactive Catalyst? start->cause1 Yes cause2 Insufficient Loading? start->cause2 No cause1->cause2 No solution1 Use Fresh/More Active Catalyst cause1->solution1 Yes cause3 Catalyst Poisoning? cause2->cause3 No solution2 Increase Catalyst Loading cause2->solution2 Yes solution3 Purify Starting Materials cause3->solution3 Yes

References

Technical Support Center: Solvent Effects on the Stereoselectivity of 4-Hydroxy Ketone Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the diastereoselective reduction of 4-hydroxy ketones. The choice of solvent plays a critical role in controlling the stereochemical outcome of these reactions, and this resource is designed to help you navigate the complexities and optimize your experimental results.

Frequently Asked Questions (FAQs)

Q1: How does the solvent influence the stereoselectivity of 4-hydroxy ketone reduction?

A1: The solvent is not merely an inert medium but an active participant that can significantly influence the reaction's stereochemical course. It does so through various interactions:

  • Polarity: Polar solvents can stabilize polar transition states, potentially altering the energy difference between the pathways leading to different diastereomers. In some cases, a change in solvent polarity can even reverse the diastereoselectivity.

  • Coordinating Ability: Solvents with coordinating ability (e.g., ethers like THF) can compete with the substrate for coordination to a Lewis acid or the reducing agent. This can disrupt the formation of a rigid chelate that is often necessary for high stereoselectivity.

  • Hydrogen Bonding: Protic solvents (e.g., alcohols) can form hydrogen bonds with the carbonyl group and the hydroxyl group of the substrate. This can either favor or disfavor the formation of a chelated intermediate, thereby affecting the stereochemical outcome.

Q2: What is the difference between chelation-controlled and non-chelation-controlled reduction, and how does the solvent play a role?

A2: The stereochemical outcome of the reduction of 4-hydroxy ketones is often governed by a balance between two competing pathways:

  • Chelation Control: In the presence of a chelating agent (either the reducing agent itself or an added Lewis acid), a cyclic intermediate can form between the hydroxyl group and the carbonyl oxygen. This locks the conformation of the molecule, and the hydride is delivered to the less sterically hindered face, typically leading to the syn-diol. Non-coordinating or weakly coordinating solvents are generally preferred for this pathway as they do not interfere with chelate formation.

  • Non-Chelation Control (Felkin-Anh Model): In the absence of strong chelation, the reaction proceeds via an open-chain transition state, as described by the Felkin-Anh model. In this model, the largest substituent on the adjacent stereocenter orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This pathway often leads to the anti-diol. Polar, coordinating solvents can favor this pathway by solvating the metal cation of the reducing agent, thus preventing chelation.

Q3: My diastereoselectivity is low. What are the first troubleshooting steps I should take related to the solvent?

A3: Low diastereoselectivity is a common issue. Here are some initial solvent-related troubleshooting steps:

  • Solvent Purity: Ensure your solvent is anhydrous and of high purity. Trace amounts of water or other impurities can interfere with the reaction.

  • Solvent Choice: The solvent may not be optimal for the desired stereochemical outcome. If you are aiming for syn selectivity (chelation control), consider switching to a less coordinating solvent. If you desire anti selectivity (Felkin-Anh control), a more coordinating solvent might be beneficial.

  • Temperature: The effect of solvent can be temperature-dependent. Try running the reaction at a lower temperature, which can often enhance stereoselectivity.

Q4: Can I use a mixture of solvents?

A4: Yes, using a mixture of solvents can sometimes be advantageous. For instance, a co-solvent can be used to improve the solubility of the substrate or the reducing agent while maintaining the desired overall polarity and coordinating properties of the reaction medium. However, the effect of solvent mixtures on stereoselectivity can be complex and may require empirical optimization.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low Diastereoselectivity (syn/anti ratio near 1:1) The chosen solvent is interfering with the desired reaction pathway (chelation or non-chelation control).For desired syn product (chelation control): • Switch to a non-coordinating solvent (e.g., toluene, hexane, or dichloromethane).• Ensure the solvent is strictly anhydrous.• If using a coordinating solvent like THF, try lowering the reaction temperature significantly (-78 °C).For desired anti product (Felkin-Anh control): • Switch to a polar, coordinating solvent (e.g., THF, DME, or a protic solvent like methanol (B129727) or ethanol (B145695) if the reducing agent is compatible).
Reaction is Sluggish or Does Not Go to Completion The substrate or reducing agent has poor solubility in the chosen solvent.• Use a co-solvent to improve solubility. For example, if your main solvent is non-polar for chelation control, adding a small amount of a more polar, aprotic solvent might help.• Consider a different solvent that offers a better balance of solubility and stereochemical control.• Increase the reaction temperature, but be aware that this may negatively impact diastereoselectivity.
Formation of Unexpected Side Products The solvent is reacting with the reagents or promoting side reactions.• Ensure the solvent is inert under the reaction conditions. For example, protic solvents like methanol can react with strong reducing agents or Lewis acids.• If using a Lewis acid, ensure the solvent is compatible. Ethereal solvents can form stable complexes with some Lewis acids, affecting their activity.
Inconsistent Results Between Batches Variability in solvent quality or reaction setup.• Always use freshly distilled, anhydrous solvents from a reliable source.• Standardize the reaction setup, including the order of addition of reagents and the stirring rate, as these can be influenced by solvent viscosity.

Data Presentation

The choice of solvent can have a dramatic impact on the diastereomeric ratio (d.r.) of the product diol. Below is a summary of typical results for the reduction of a model 4-hydroxy ketone, illustrating the influence of different solvents and conditions.

Table 1: Solvent Effects on the Diastereoselective Reduction of a Model 4-Hydroxy Ketone

EntryReducing AgentLewis AcidSolventTemperature (°C)Diastereomeric Ratio (syn:anti)
1NaBH₄NoneMethanol (MeOH)060:40
2NaBH₄NoneTetrahydrofuran (THF)045:55
3Zn(BH₄)₂-Diethyl ether (Et₂O)-20>95:5
4LiAlH₄NoneTetrahydrofuran (THF)-7830:70
5NaBH₄CeCl₃·7H₂OMethanol (MeOH)-7810:90

Note: The data presented in this table is illustrative and compiled from various sources in the chemical literature. Actual results may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Detailed Methodology for a Chelation-Controlled Reduction (to favor the syn-diol)

This protocol is a general guideline for the diastereoselective reduction of a 4-hydroxy ketone using sodium borohydride (B1222165) in the presence of a chelating Lewis acid in a non-coordinating solvent.

Materials:

  • 4-hydroxy ketone substrate

  • Anhydrous dichloromethane (B109758) (DCM) or toluene

  • A suitable Lewis acid (e.g., ZnCl₂, MgBr₂·OEt₂)

  • Sodium borohydride (NaBH₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere.

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.

  • Dissolution: Dissolve the 4-hydroxy ketone (1.0 eq) in anhydrous dichloromethane (or another suitable non-coordinating solvent) under an inert atmosphere.

  • Cooling: Cool the solution to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone or ice/salt).

  • Lewis Acid Addition: Add the Lewis acid (1.1 - 1.5 eq) portion-wise or as a solution in the same anhydrous solvent. Stir the mixture for 30-60 minutes at the same temperature to allow for chelate formation.

  • Reducing Agent Addition: Add sodium borohydride (1.5 - 2.0 eq) slowly in small portions, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or another appropriate analytical method.

Mandatory Visualizations

Chelation_vs_NonChelation cluster_0 Chelation Control cluster_1 Non-Chelation Control (Felkin-Anh) 4-Hydroxy Ketone_C 4-Hydroxy Ketone Chelate Intermediate Rigid Chelate Intermediate 4-Hydroxy Ketone_C->Chelate Intermediate + Lewis Acid Lewis Acid_C Lewis Acid (e.g., ZnCl₂) Lewis Acid_C->Chelate Intermediate Hydride Attack_C Hydride Attack (less hindered face) Chelate Intermediate->Hydride Attack_C Syn-Diol syn-Diol (Major Product) Hydride Attack_C->Syn-Diol Non-coordinating Solvent Non-coordinating Solvent (e.g., Toluene) Non-coordinating Solvent->Chelate Intermediate 4-Hydroxy Ketone_NC 4-Hydroxy Ketone Open-Chain Transition State Open-Chain Transition State 4-Hydroxy Ketone_NC->Open-Chain Transition State + Reducing Agent Reducing Agent_NC Reducing Agent (e.g., NaBH₄) Reducing Agent_NC->Open-Chain Transition State Hydride Attack_NC Hydride Attack (Felkin-Anh trajectory) Open-Chain Transition State->Hydride Attack_NC Anti-Diol anti-Diol (Major Product) Hydride Attack_NC->Anti-Diol Coordinating Solvent Coordinating Solvent (e.g., THF) Coordinating Solvent->Open-Chain Transition State

Caption: Chelation vs. Non-Chelation Control Pathways.

Experimental_Workflow start Start dissolve Dissolve 4-Hydroxy Ketone in Anhydrous Solvent start->dissolve cool Cool to Desired Temperature dissolve->cool add_la Add Lewis Acid (for chelation control) cool->add_la stir_chelate Stir for Chelate Formation add_la->stir_chelate add_ra Add Reducing Agent stir_chelate->add_ra monitor Monitor Reaction (TLC) add_ra->monitor quench Quench Reaction monitor->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup dry Dry & Concentrate workup->dry purify Purify (Chromatography) dry->purify analyze Analyze Diastereomeric Ratio (NMR, etc.) purify->analyze end End analyze->end

Caption: General Experimental Workflow for Diastereoselective Reduction.

Troubleshooting_Logic start Low Diastereoselectivity? check_solvent Check Solvent Purity (Anhydrous?) start->check_solvent Yes desired_syn Desired Product: syn? check_solvent->desired_syn use_non_coord Use Non-coordinating Solvent (e.g., Toluene) desired_syn->use_non_coord Yes use_coord Use Coordinating Solvent (e.g., THF) desired_syn->use_coord No (anti) check_temp Lower Reaction Temperature use_non_coord->check_temp use_coord->check_temp end Re-run Experiment check_temp->end

Caption: Troubleshooting Logic for Low Diastereoselectivity.

Technical Support Center: Synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the work-up and purification of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield After Extraction Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure full conversion of the starting material.
Product is water-soluble and remains in the aqueous layer.Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the polarity of the aqueous phase and improve the partitioning of the product into the organic solvent.[1] Use a more polar extraction solvent like ethyl acetate (B1210297).[1]
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite.
Oily or Impure Product After Solvent Evaporation Residual solvent (e.g., DMF, DMSO).If a high-boiling point solvent was used, co-evaporate with a lower-boiling point solvent like toluene (B28343) under reduced pressure. For residual DMF or DMSO, perform multiple aqueous washes of the organic layer.[2]
Presence of unreacted starting material or byproducts.Purify the crude product using flash column chromatography on silica (B1680970) gel.[1] A solvent system such as hexane (B92381)/ethyl acetate can be effective.[1]
Contamination with triphenylphosphine (B44618) oxide (if applicable, e.g., from a Wittig or Mitsunobu reaction).Suspend the crude residue in a minimal amount of a non-polar solvent like pentane (B18724) or hexane and filter. The desired product should be more soluble, while the phosphine (B1218219) oxide will precipitate.[2]
Product Fails to Crystallize Presence of impurities inhibiting crystallization.Purify the product by column chromatography before attempting crystallization.
Incorrect crystallization solvent.Experiment with different solvent systems. A good starting point would be a mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and a solvent in which it is poorly soluble (e.g., hexane, pentane).
Multiple Spots on TLC After Purification Inadequate separation during column chromatography.Optimize the solvent system for column chromatography to achieve better separation between the product and impurities. Try a shallower gradient or a different solvent mixture.
Product degradation on silica gel.Deactivate the silica gel by adding a small percentage of triethylamine (B128534) to the eluent, especially if the product is acid-sensitive.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for the synthesis of this compound, for example, from the reduction of 3,3-dimethylcyclohexane-1,4-dione?

A1: A general work-up procedure would involve quenching the reaction, extracting the product, washing the organic layer, drying, and concentrating. A typical protocol is as follows:

  • Quenching: Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to the reaction mixture at 0 °C to quench any remaining reducing agent.

  • Extraction: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate.[1]

  • Washing: Combine the organic layers and wash sequentially with a 5% sodium thiosulfate (B1220275) solution (if iodine was used), saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with saturated aqueous sodium chloride (brine).[1]

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[1]

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

Q2: How can I remove unreacted 3,3-dimethylcyclohexane-1,4-dione from my product?

A2: Unreacted dione (B5365651) can typically be separated from the desired hydroxyketone by flash column chromatography on silica gel. The hydroxyketone is more polar and will have a lower Rf value on a TLC plate compared to the less polar dione. A gradient elution with a hexane/ethyl acetate solvent system is often effective.[1]

Q3: My final product appears as an oil. How can I induce crystallization?

A3: If the product is an oil, it may be due to impurities. First, ensure the product is pure by using column chromatography. Once purified, you can attempt crystallization by dissolving the oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, diethyl ether) and then slowly adding a non-polar solvent in which it is less soluble (e.g., hexane, pentane) until turbidity is observed. Allowing the solution to cool slowly may induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also help initiate crystal formation.

Q4: What are some common side reactions to be aware of during the synthesis?

A4: Depending on the synthetic route, side reactions can include over-reduction to the diol, incomplete reaction leaving starting material, or rearrangement reactions under acidic or basic conditions. Careful control of reaction conditions (temperature, stoichiometry of reagents) and monitoring the reaction progress are crucial to minimize these side products.

Experimental Protocols

Protocol 1: General Work-up and Extraction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl until gas evolution ceases.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with equal volumes of ethyl acetate.

  • Combine the organic extracts.

  • Wash the combined organic layer once with saturated aqueous NaHCO₃ and once with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

  • Prepare a silica gel slurry in the initial elution solvent (e.g., 9:1 hexane/ethyl acetate).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the elution solvent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of hexane/ethyl acetate, gradually increasing the polarity.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis synthesis Reduction of 3,3-dimethylcyclohexane-1,4-dione quench Quench Reaction (e.g., sat. NH4Cl) synthesis->quench Reaction Mixture extract Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) quench->extract wash Aqueous Washes (e.g., NaHCO3, Brine) extract->wash dry Drying (e.g., Na2SO4) wash->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography Crude Product analysis Characterization (NMR, IR, MS) chromatography->analysis Pure Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Work-up Complete check_yield Is Yield Acceptable? start->check_yield check_purity Is Purity (TLC/NMR) Acceptable? check_yield->check_purity Yes low_yield Troubleshoot Low Yield: - Check extraction solvent - Saturate aqueous layer - Check reaction completion check_yield->low_yield No impure_product Troubleshoot Impurities: - Optimize chromatography - Consider side reactions - Check for residual solvent check_purity->impure_product No success Proceed to Next Step check_purity->success Yes low_yield->start Re-evaluate impure_product->start Re-purify

Caption: A logical diagram for troubleshooting common issues in chemical synthesis work-up.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 4-Hydroxy-3,3-dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization and quantification of 4-Hydroxy-3,3-dimethylcyclohexanone. The methods discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are critically evaluated to assist in selecting the most appropriate technique for specific research and development needs.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules. Its chemical structure, featuring a hydroxyl group and a ketone, along with two stereocenters, presents unique analytical challenges for identity, purity, and quantitative analysis. This guide details experimental protocols and presents comparative performance data to facilitate method selection and implementation.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the analytical methods discussed. Data for this compound is extrapolated from validated methods for structurally similar compounds, such as steroidal ketones and other hydroxylated cyclic compounds.

ParameterHPLC-UVGC-MS (with derivatization)LC-MS/MS
Limit of Detection (LOD) 0.04 µg/mL[1]60 mg/kg of fat (for a similar compound)[2]0.05 µg/mL[3]
Limit of Quantification (LOQ) 0.12 µg/mL[1]200 mg/kg of fat (for a similar compound)[2]0.5 ng/mL[4]
Linearity (r²) > 0.999[4]> 0.99> 0.99[4]
Intra-day Precision (%RSD) < 1%[1]< 4%< 5%[5][6]
Inter-day Precision (%RSD) < 2%< 4%< 10%[5][6]
Accuracy/Recovery (%) 98-102%[1]78-105%85-115%[4][5][6]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile technique for the separation and quantification of non-volatile compounds like this compound. Given the presence of two chiral centers, this compound exists as diastereomers, which can often be separated using both chiral and achiral chromatography.

Experimental Protocol: Reversed-Phase HPLC for Diastereomer Separation
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.

Method Comparison
  • Alternative 1: Chiral HPLC: For the separation of enantiomers, a chiral stationary phase (e.g., cellulose-based) can be employed. This is crucial for stereospecific synthesis and analysis.

  • Alternative 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For enhanced sensitivity and selectivity, coupling HPLC with a mass spectrometer is recommended, particularly for analysis in complex matrices. A validated LC-MS/MS method for ketone bodies demonstrated high sensitivity and robustness.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polarity of the hydroxyl group, derivatization is often necessary to improve the chromatographic properties of this compound.

Experimental Protocol: GC-MS with Derivatization
  • Derivatization: To a solution of this compound (1 mg) in pyridine (B92270) (100 µL), add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (100 µL). Heat at 70°C for 30 minutes.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Method Comparison
  • Alternative 1: GC-FID: For routine quantitative analysis where structural confirmation is not required, a Flame Ionization Detector (FID) can be used. It offers a wide linear range and is less expensive than a mass spectrometer.

  • Alternative 2: Direct GC analysis with a polar column: In some cases, direct analysis without derivatization may be possible using a more polar GC column (e.g., wax-based). However, peak tailing and lower sensitivity might be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are used to confirm the chemical structure and can also be employed for quantitative analysis (qNMR).

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard zg30.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Standard zgpg30.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

Expected Spectral Features

Based on the analysis of the closely related compound, (CIS)-4-HYDROXY-3,3,5-TRIMETHYL-CYCLOHEXANONE, the following spectral characteristics are anticipated for this compound[7][8]:

  • ¹H NMR:

    • Singlets for the two methyl groups at the C3 position.

    • Multiplets for the methylene (B1212753) protons of the cyclohexane (B81311) ring.

    • A multiplet for the proton attached to the carbon bearing the hydroxyl group (C4).

    • A broad singlet for the hydroxyl proton, which can be confirmed by D₂O exchange.

  • ¹³C NMR:

    • A signal for the carbonyl carbon (C1) in the downfield region (~210-220 ppm).

    • A signal for the carbon bearing the hydroxyl group (C4) around 60-70 ppm.

    • Signals for the two methyl carbons at C3.

    • Signals for the methylene carbons of the cyclohexane ring.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Dissolve Sample in Mobile Phase filter Filter through 0.45 µm Syringe Filter prep->filter inject Inject 10 µL into HPLC filter->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: HPLC-UV Experimental Workflow.

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample in Pyridine derivatize Add BSTFA and Heat at 70°C dissolve->derivatize inject Inject 1 µL into GC-MS derivatize->inject separate Temperature Programmed Separation on DB-5ms inject->separate detect Mass Spectrometry Detection (EI) separate->detect integrate Extract Ion Chromatograms detect->integrate identify Identify by Mass Spectrum integrate->identify quantify Quantify using Internal Standard integrate->quantify

Caption: GC-MS Experimental Workflow.

Method_Comparison Analyte This compound HPLC_UV HPLC-UV (Routine QC, Purity) Analyte->HPLC_UV GC_MS GC-MS (Impurity Profiling, High Sensitivity) Analyte->GC_MS LC_MSMS LC-MS/MS (Trace Analysis, Complex Matrices) Analyte->LC_MSMS NMR NMR (Structure Elucidation, Isomer ID) Analyte->NMR GC_MS_Qual GC-MS (Structure Confirmation) Analyte->GC_MS_Qual

References

A Comparative Guide to HPLC-Based Purity Validation of 4-Hydroxy-3,3-dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients and other fine chemicals. 4-Hydroxy-3,3-dimethylcyclohexanone is a key building block where stringent purity control is necessary to guarantee the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the validation of this compound purity, supported by representative experimental data.

High-Performance Liquid Chromatography stands out as a robust and widely accessible method for the purity determination of non-volatile and thermally sensitive compounds like this compound. Its high resolving power allows for the effective separation of the main compound from its potential impurities.

Comparative Analysis: HPLC vs. GC

While HPLC is a preferred method, Gas Chromatography (GC) presents a viable alternative, particularly for identifying volatile impurities. The choice between these techniques often depends on the specific impurity profile of the synthesized this compound and the resources available.

Analytical MethodPrincipleTypical Purity (%)Limit of Detection (LOD)Limit of Quantification (LOQ)AdvantagesDisadvantages
HPLC-UV Separation based on polarity99.70.01%0.03%High resolution, suitable for non-volatile compounds, widely available.Requires impurities to have a UV chromophore for detection.
GC-FID Separation based on volatility and polarity99.60.02%0.05%Excellent for volatile impurities, robust flame ionization detector.Not suitable for non-volatile or thermally labile impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is designed for the routine purity analysis of this compound.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase : Isocratic elution with Acetonitrile:Water (50:50, v/v).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35°C.

  • Detection : UV at 205 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Accurately weigh and dissolve 10 mg of this compound in 10 mL of the mobile phase to a concentration of 1 mg/mL.

Gas Chromatography (GC) Method

This method is suitable for the analysis of volatile impurities in this compound.

  • Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID).

  • Column : DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature : 250°C.

  • Oven Temperature Program : Initial temperature of 80°C, hold for 2 minutes, ramp to 220°C at 10°C/min, hold for 5 minutes.

  • Detector Temperature : 280°C.

  • Injection : 1 µL, split ratio 50:1.

  • Sample Preparation : Accurately weigh and dissolve 10 mg of this compound in 1 mL of dichloromethane.

Data Presentation

The following tables summarize representative data from the comparative analysis of a batch of this compound.

Table 1: HPLC Purity Analysis Results

AnalyteRetention Time (min)Area (%)
3,3-Dimethylcyclohexanone (Impurity)3.50.15
This compound5.899.70
Unknown Impurity 17.20.10
Unknown Impurity 28.10.05

Table 2: GC Purity Analysis Results

AnalyteRetention Time (min)Area (%)
3,3-Dimethylcyclohexanone (Impurity)6.20.25
This compound9.599.60
Unknown Volatile Impurity4.80.15

Visualizing the Workflow

An effective analytical workflow is crucial for obtaining reliable and reproducible results.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Generate Report

Caption: HPLC analysis workflow for purity validation.

A Comparative Guide to the GC-MS Analysis of 4-Hydroxy-3,3-dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the analysis of 4-Hydroxy-3,3-dimethylcyclohexanone. The information is intended to assist researchers and drug development professionals in selecting the most appropriate analytical methodology for their specific needs, with a focus on data integrity and methodological rigor.

Introduction to this compound and its Analysis

This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals. Its purity and structural integrity are critical for the successful synthesis of downstream products. Therefore, robust and reliable analytical methods are essential for its characterization and quality control. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity. However, a comprehensive evaluation of its performance against alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is necessary to make informed decisions in a research and development setting.

GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the separation and identification of volatile and thermally stable compounds like this compound. The technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass spectral data for confident compound identification.

Experimental Protocol for GC-MS
ParameterRecommended Conditions
Gas Chromatograph
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplitless (or split, depending on concentration)
Injection Volume1 µL
Oven Temperature ProgramInitial temperature of 60 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan Rangem/z 40-400
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
GC-MS Experimental Workflow

The following diagram illustrates the typical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample 4-Hydroxy-3,3-dimethyl- cyclohexanone (B45756) Sample Dissolution Dissolution in Volatile Solvent (e.g., Dichloromethane) Sample->Dissolution Injection Injection into GC Dissolution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC MassSpectrum Mass Spectrum Acquisition TIC->MassSpectrum LibrarySearch Spectral Library Matching MassSpectrum->LibrarySearch Quantification Quantification LibrarySearch->Quantification Method_Selection cluster_goals Primary Analytical Goal cluster_methods Recommended Analytical Method Start Analytical Goal for This compound Purity Purity Assessment Start->Purity Structure Structural Confirmation Start->Structure Quantification Quantification Start->Quantification GCMS GC-MS Purity->GCMS Volatile Impurities HPLC HPLC Purity->HPLC Non-volatile Impurities NMR NMR Spectroscopy Structure->NMR Unambiguous Structure Quantification->GCMS Trace Levels Quantification->HPLC Routine Analysis

Spectroscopic Scrutiny: A Comparative Guide to 4-Hydroxy-3,3-dimethylcyclohexanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of the cis and trans isomers of 4-Hydroxy-3,3-dimethylcyclohexanone reveals distinct differences in their nuclear magnetic resonance (NMR) and infrared (IR) spectra, providing clear markers for their differentiation. These differences, arising from the spatial orientation of the hydroxyl group, are critical for researchers in drug development and organic synthesis where stereochemistry plays a pivotal role in molecular function.

This guide provides a comparative overview of the spectroscopic properties of cis- and trans-4-Hydroxy-3,3-dimethylcyclohexanone, supported by available experimental data for structurally related compounds. Due to the limited availability of directly comparable public data for the target isomers, this guide leverages established principles of stereoisomer differentiation through spectroscopy and incorporates data from analogous molecules to infer the expected spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for the isomers of this compound and related compounds.

Table 1: ¹H NMR Spectroscopic Data Comparison

CompoundIsomerChemical Shift (δ) of H-4 (ppm)Multiplicity of H-4Notes
This compound cisExpected to be downfieldTriplet or Doublet of DoubletsThe axial proton in the cis isomer is expected to be deshielded.
transExpected to be upfieldTriplet or Doublet of DoubletsThe equatorial proton in the trans isomer is expected to be more shielded.
cis-1-phenyl-2-methylcyclopentan-1-olcis0.82DoubletMethyl group chemical shift used for isomer differentiation.[1]
trans-1-phenyl-2-methylcyclopentan-1-oltrans0.51DoubletMethyl group chemical shift used for isomer differentiation.[1]

Table 2: ¹³C NMR Spectroscopic Data Comparison

CompoundIsomerChemical Shift (δ) of C-4 (ppm)Chemical Shift (δ) of C=O (ppm)
This compound cisExpected to be slightly downfield~210
transExpected to be slightly upfield~210
(CIS)-4-HYDROXY-3,3,5-TRIMETHYL-CYCLOHEXANONEcis--

Table 3: IR Spectroscopic Data Comparison

CompoundIsomerKey Vibrational Frequencies (cm⁻¹)
O-H Stretch
This compound cis & trans~3400 (broad)
Cyclohexanone (B45756)--

Table 4: Mass Spectrometry Data Comparison

CompoundIsomerMolecular Ion (M⁺) m/zKey Fragmentation Peaks (m/z)
This compound cis & trans142Expected fragments from dehydration and alpha-cleavage.
3,3-Dimethylcyclohexanone-126-

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or acetone-d₆, with tetramethylsilane (B1202638) (TMS) used as an internal standard. For ¹H NMR of substituted cyclohexanones, the chemical shift and coupling constants of the proton attached to the carbon bearing the hydroxyl group (H-4) are particularly diagnostic of the stereochemistry. In the cis isomer, where the hydroxyl group is axial, the corresponding equatorial proton (H-4) typically appears at a different chemical shift compared to the axial proton in the trans isomer (axial hydroxyl group).

Infrared (IR) Spectroscopy: IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄). The key diagnostic peaks for this compound isomers are the broad O-H stretching vibration around 3400 cm⁻¹ and the sharp, strong C=O stretching vibration around 1715 cm⁻¹. While the C=O stretch is a hallmark of the cyclohexanone ring, subtle shifts may be observed between isomers due to differences in intramolecular interactions.

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI). The sample is introduced, often via a gas chromatograph (GC-MS), and ionized. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern are analyzed. For this compound, the molecular ion peak is expected at m/z 142. Key fragmentation pathways would likely involve the loss of a water molecule (M-18) and alpha-cleavage adjacent to the carbonyl group. While the primary fragmentation patterns may be similar for both isomers, the relative intensities of the fragment ions can sometimes differ, providing clues to the stereochemistry.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis and comparison of the isomers is outlined below.

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Syn_Cis Synthesis of cis-isomer Pur_Cis Purification (e.g., Chromatography) Syn_Cis->Pur_Cis Syn_Trans Synthesis of trans-isomer Pur_Trans Purification (e.g., Chromatography) Syn_Trans->Pur_Trans NMR NMR (1H, 13C) Pur_Cis->NMR IR IR Spectroscopy Pur_Cis->IR MS Mass Spectrometry Pur_Cis->MS Pur_Trans->NMR Pur_Trans->IR Pur_Trans->MS Compare_NMR Compare Chemical Shifts & Coupling Constants NMR->Compare_NMR Compare_IR Compare Vibrational Frequencies IR->Compare_IR Compare_MS Compare Fragmentation Patterns MS->Compare_MS Isomer_ID Isomer Identification Compare_NMR->Isomer_ID Compare_IR->Isomer_ID Compare_MS->Isomer_ID

Caption: Workflow for Spectroscopic Comparison.

This guide highlights the key spectroscopic features that can be used to differentiate between the cis and trans isomers of this compound. While direct comparative data is sparse, the principles outlined, along with data from analogous compounds, provide a solid framework for researchers to confidently assign the stereochemistry of these important molecules.

References

Comparative Bioactivity of 4-Hydroxy-3,3-dimethylcyclohexanone and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activity of 4-Hydroxy-3,3-dimethylcyclohexanone and its analogs, intended for researchers, scientists, and drug development professionals. While direct comparative studies on this compound are limited, this document synthesizes available data on various cyclohexanone (B45756) derivatives to offer insights into their potential therapeutic applications, focusing on antimicrobial, anti-inflammatory, and anticancer activities.

Quantitative Bioactivity Data

The bioactivity of cyclohexanone derivatives varies significantly with their structural modifications. The following tables summarize the quantitative data from various studies, providing a basis for comparing the potency of different analogs.

Table 1: Antimicrobial Activity of Cyclohexanone Analogs

Compound/AnalogMicroorganismBioactivity (MIC, µg/mL)Reference
1-(4-hydroxy-3,3-dimethylcyclohexyl)ethanoneVarious Pathogens>250[1]
3,3-Dimethylcyclohexyl methyl ketoneVarious Pathogens>250[1]
(4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-onePlant Pathogenic Bacteria & FungiNot specified[2]
Various 2-{1'-Aryl-1'-[4''-(2'''-hydroxyethoxy ethyl)piperazin-yl]-methyl}-cyclohexanone hydrochloridesBacillus megaterium, Staphylococcus aureus, Escherichia coli, Serratia marcescens, Aspergillus niger, Anrobacter awamoriZone of inhibition comparable to standard antibiotics at 50 µg/mL[3]
3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin)Staphylococcus aureusMIC: 0.25 mg/mL, MBC: 0.0625 mg/mL[4]
Bacillus subtilisMIC: 0.5 mg/mL, MBC: 0.125 mg/mL[4]
Candida albicansMIC: 0.0625 mg/mL, MBC: 0.03125 mg/mL[4]

Table 2: Anti-inflammatory Activity of Cyclohexanone Analogs

Compound/AnalogAssay/TargetBioactivity (IC₅₀)Reference
Diarylidenecyclohexanone (DAC) derivative Ic PGE₂ production (COX-2/mPGES1)6.7 ± 0.19 µM[5]
DAC derivative Ie 5-LOX inhibition1.4 ± 0.1 µM[5]
DAC derivative Ig 5-LOX inhibition1.5 ± 0.13 µM[5]
DAC derivative IIc 5-LOX inhibition1.8 ± 0.12 µM[5]
COX-2/mPGES1 inhibition7.5 ± 0.4 µM[5]
2,6-bisbenzylidenecyclohexanone derivative 8 Nitric Oxide (NO) inhibition6.68 ± 0.16 µM[6]
2,6-bisbenzylidenecyclohexanone derivative 9 Nitric Oxide (NO) inhibition6.09 ± 0.46 µM[6]
Pyrazoline derivative 11a Nitric Oxide (NO) inhibition6.84 ± 0.12 µM[6]
Ligustrazine based cyclohexanone analog 1f and 1g sPLA₂ inhibition2.2 µM[7]
Ligustrazine based cyclohexanone analog 1d LOX inhibition8.1 µM[7]
Ligustrazine based cyclohexanone analog 1e LOX inhibition7.5 µM[7]
Ligustrazine based cyclohexanone analogs 1b, 1d, 1e, 2n, 2o COX-1 inhibition0.09 to 0.7 µM[7]

Table 3: Anticancer Activity of Cyclohexanone Analogs

Compound/AnalogCell LineBioactivity (IC₅₀)Reference
4-hydroxyquinolone analogue 3g HCT116 (colon), A549 (lung), PC3 (prostate), MCF-7 (breast)Promising IC₅₀ values[8]
2,6-bis-(4-nitrobenzylidene) cyclohexanonePulmonary cancer cell line0.48 ± 0.05 mM[9]
Modified 4-hydroxyquinolone analoguesHCT116, A549, PC3, MCF-7Varied IC₅₀ values[8]

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity

Compound/AnalogBioactivity (IC₅₀)Reference
This compoundIntermediate for hAChE inhibitor synthesisNot specified
Genistein derivative G1 264 nM[10]
Genistein derivative G2 21,210 nM[10]
Carbamate derivative 12 17.41 ± 0.22 µM[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of the reported findings.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal inoculum

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (microorganism in broth without the compound)

  • Negative control (broth only)

  • Standard antibiotic (e.g., ampicillin, tetracycline)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the test compound in the microtiter plate wells containing broth to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism in broth (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well, including the positive control well.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[13][14][15]

Enzyme Inhibition Assays

This colorimetric assay measures AChE activity by quantifying the formation of a yellow product resulting from the reaction of thiocholine (B1204863) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[16][17][18][19]

Materials:

  • 96-well plates

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • DTNB (Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and pre-incubate for a short period.

  • Initiate the reaction by adding the substrate (ATCI).

  • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, typically by quantifying the production of prostaglandin (B15479496) E₂ (PGE₂).[20][21][22][23]

Materials:

  • 96-well plates

  • COX-1 and COX-2 enzymes

  • Arachidonic acid as substrate

  • Cofactors (e.g., hematin, glutathione)

  • Reaction buffer

  • Test compounds

  • PGE₂ immunoassay kit (ELISA)

Procedure:

  • In a 96-well plate, incubate the COX enzyme with the test compound at various concentrations in the presence of cofactors.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Stop the reaction after a defined time.

  • Quantify the amount of PGE₂ produced using a competitive ELISA kit.

  • The inhibitory activity of the compound is determined by the reduction in PGE₂ production compared to the untreated control. The IC₅₀ value is then calculated.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for the anticancer activity of the cyclohexene (B86901) derivative MC-3129, a representative analog. The pathway involves the activation of RhoA/ROCK1/PTEN signaling, leading to the inactivation of the pro-survival PI3K/Akt pathway and subsequent apoptosis.[24]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Apoptosis MC3129 MC-3129 LPAR2 LPAR2 MC3129->LPAR2 Binds to RhoA RhoA LPAR2->RhoA Activates ROCK1 ROCK1 RhoA->ROCK1 Activates PTEN PTEN ROCK1->PTEN Activates PI3K PI3K PTEN->PI3K Inhibits Cofilin_P Cofilin-P PTEN->Cofilin_P Promotes dephosphorylation Akt Akt PI3K->Akt Activates Akt->Cofilin_P Phosphorylates Cofilin Cofilin Cofilin_P->Cofilin Dephosphorylation Cofilin_mito Cofilin Cofilin->Cofilin_mito Translocates to Cytochrome_c Cytochrome c Cofilin_mito->Cytochrome_c Induces release Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates

Caption: Proposed signaling pathway for MC-3129-induced apoptosis.

Experimental Workflow Diagram

The following diagram illustrates the workflow for a typical MTT cytotoxicity assay.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adhere Incubate overnight to allow cell adherence seed_cells->incubate_adhere add_compound Add test compound at various concentrations incubate_adhere->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_formazan Incubate for 2-4 hours for formazan formation add_mtt->incubate_formazan solubilize Add solubilization solution (e.g., DMSO) incubate_formazan->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

References

A Comparative Guide to Chiral Ketones in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dictated by its stereochemistry. Chiral ketones have emerged as a versatile and powerful class of catalysts for a wide array of asymmetric transformations, offering high levels of stereocontrol, operational simplicity, and, in the case of organocatalysts, a move towards more sustainable chemical processes. This guide provides a comparative analysis of prominent chiral ketones in three key asymmetric reactions: epoxidation, reduction of prochiral ketones, and aldol (B89426) reactions. The performance of these catalysts is evaluated based on experimental data, and detailed protocols for representative reactions are provided.

Asymmetric Epoxidation of Olefins

Asymmetric epoxidation is a fundamental transformation for the synthesis of chiral building blocks. Chiral ketones, particularly through the in-situ generation of chiral dioxiranes, have proven to be highly effective organocatalysts for this reaction. A standout example is the Shi epoxidation, which utilizes a fructose-derived chiral ketone.

Comparative Performance of Chiral Ketones in Epoxidation

The Shi catalyst, a fructose-derived ketone, is highly effective for the asymmetric epoxidation of a broad range of alkenes, especially trans-disubstituted and trisubstituted olefins.[1] Its performance is often compared to other ketone-based catalysts, showcasing its broad applicability and high enantioselectivity.

CatalystSubstrateYield (%)ee (%)Reference
Shi Catalyst (1) trans-Stilbene (B89595)>9991[2]
Shi Catalyst (1) (E)-1-Phenylpropene9087[2]
Modified Shi Catalyst (2) cis-β-Methylstyrene5285[2]
Oxazolidinone Ketone cis-Stilbene->98[3]

Data Interpretation: The Shi catalyst (1) demonstrates excellent yields and high enantiomeric excesses for trans-olefins. For cis-olefins, a modified version of the Shi catalyst (2) or other specifically designed ketones, such as the oxazolidinone-based catalyst, are often required to achieve high stereoselectivity.[2][3] The choice of catalyst is therefore highly dependent on the geometry of the olefin substrate.

Experimental Protocol: Shi Epoxidation of trans-Stilbene

This protocol is adapted from the procedure reported by Yian Shi and coworkers.[4]

Materials:

  • trans-Stilbene

  • Shi catalyst (fructose-derived ketone)

  • Potassium peroxymonosulfate (B1194676) (Oxone®)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dimethoxymethane (DMM)

  • Water (deionized)

  • Tetrabutylammonium sulfate (B86663) (phase-transfer catalyst)

Procedure:

  • In a round-bottom flask, dissolve trans-stilbene (1.0 mmol) and the Shi catalyst (0.2-0.3 mmol) in a mixture of CH₃CN and DMM.

  • In a separate flask, prepare a buffered aqueous solution of Oxone® (1.5 mmol) and K₂CO₃. The pH of this solution should be maintained at approximately 10.5.[2]

  • Cool the flask containing the olefin and catalyst to 0 °C in an ice bath.

  • Add the aqueous Oxone® solution dropwise to the reaction mixture with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate (B1220275) solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting epoxide by flash column chromatography.

Signaling Pathway: Catalytic Cycle of Shi Epoxidation

Shi_Epoxidation_Cycle cluster_main Shi Epoxidation Catalytic Cycle Ketone Chiral Ketone (Catalyst) Dioxirane Chiral Dioxirane (Active Oxidant) Ketone->Dioxirane Oxone® (Stoichiometric Oxidant) Dioxirane->Ketone Regeneration Olefin Olefin (Substrate) Epoxide Chiral Epoxide (Product) Olefin->Epoxide Oxygen Transfer

Caption: Catalytic cycle of the Shi epoxidation showing catalyst regeneration.

Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a highly reliable and widely used method for this purpose.[5][6]

Comparative Performance of Chiral Catalysts in Ketone Reduction

The CBS catalyst, derived from proline, provides excellent enantioselectivity for the reduction of a wide variety of ketones.[7] Its performance is often benchmarked against other catalytic systems.

Catalyst/MethodReducing AgentSubstrateYield (%)ee (%)Reference
(R)-Me-CBS Borane (B79455) (BH₃)Acetophenone (B1666503)>9597[7][8]
(R)-Me-CBS CatecholboraneCyclopentenone->99[9]
In situ generated Oxazaborolidine Tetrabutylammonium borohydrideAcetophenone8991[10]
Chiral Lactam Alcohol derived Oxazaborolidine Borane (BH₃)Acetophenone-91-98[11]

Data Interpretation: The CBS catalyst consistently delivers high enantioselectivities for the reduction of various ketones.[7][8] The use of different borane sources can be adapted for specific substrates.[9] In situ generation of the oxazaborolidine catalyst from chiral amino alcohols or lactam alcohols also provides a practical and efficient alternative, yielding comparable results.[10][11]

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone

This protocol is a general procedure based on the original work by E.J. Corey.[7]

Materials:

  • Acetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add anhydrous THF and cool to -78 °C.

  • Add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.05-0.1 equivalents).

  • Slowly add the BH₃·THF solution (0.6-1.0 equivalents) to the catalyst solution and stir for 5-10 minutes.

  • Add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench it by the slow addition of methanol at low temperature.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting chiral alcohol by flash column chromatography.

Experimental Workflow: CBS Reduction

CBS_Reduction_Workflow cluster_workflow CBS Reduction Experimental Workflow Start Start Setup Flame-dried flask under Argon Cool to -78 °C Start->Setup AddCatalyst Add (R)-Me-CBS catalyst Setup->AddCatalyst AddBorane Add BH₃·THF AddCatalyst->AddBorane AddSubstrate Add Ketone substrate AddBorane->AddSubstrate Reaction Stir at -78 °C Monitor by TLC AddSubstrate->Reaction Quench Quench with Methanol Reaction->Quench Workup Acidic Workup and Extraction Quench->Workup Purify Purification (Chromatography) Workup->Purify End Chiral Alcohol Product Purify->End

Caption: Step-by-step workflow for a typical CBS reduction experiment.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful C-C bond-forming reaction that sets two new stereocenters simultaneously. Chiral amine derivatives, often used in conjunction with an acid co-catalyst, can catalyze direct asymmetric aldol reactions between ketones and aldehydes.

Comparative Performance of Organocatalysts in the Aldol Reaction

Proline and its derivatives are widely used as organocatalysts for the direct asymmetric aldol reaction. The performance can be significantly influenced by the catalyst structure and reaction conditions.

CatalystKetoneAldehydeYield (%)dr (anti:syn)ee (%) (anti)Reference
L-Proline Cyclohexanonep-Nitrobenzaldehyde9995:596[12]
Prolinamide 5 Cyclohexanonep-Nitrobenzaldehyde--High[13]
Cinchonine derivative O-protected hydroxyacetoneβ,γ-Unsaturated α-keto esterHigh-Excellent[14]
L-Tryptophan nanoparticles Cyclohexanonep-Nitrobenzaldehyde-->86[12]

Data Interpretation: L-proline and its derivatives are highly effective catalysts for the direct asymmetric aldol reaction, affording products with high diastereoselectivity and enantioselectivity.[12][13] The development of novel catalysts, such as those based on other amino acids or cinchona alkaloids, has expanded the scope of the reaction to different types of ketones and aldehydes.[14] The use of nanocatalysts also presents a promising approach for catalyst recyclability.[12]

Experimental Protocol: Proline-Catalyzed Aldol Reaction

This is a general procedure for the L-proline-catalyzed direct asymmetric aldol reaction.

Materials:

  • Ketone (e.g., cyclohexanone)

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • L-Proline

  • Anhydrous solvent (e.g., DMSO or DMF)

Procedure:

  • To a reaction vessel, add the aldehyde (1.0 mmol) and the ketone (as solvent or in excess).

  • Add L-proline (0.05-0.3 equivalents).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the aldol product by flash column chromatography. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC or NMR analysis of a derivatized sample.

Logical Relationship: Enamine Catalysis in Aldol Reaction

Enamine_Catalysis cluster_aldol Enamine Catalysis in Asymmetric Aldol Reaction Ketone Ketone Enamine Chiral Enamine Ketone->Enamine + Amine - H₂O Amine Chiral Amine (e.g., Proline) Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde AldolAdduct Aldol Adduct Iminium->AldolAdduct + H₂O (Hydrolysis) AldolAdduct->Amine Releases Catalyst

Caption: The catalytic cycle of an amine-catalyzed asymmetric aldol reaction.

References

Navigating the Chiral Maze: A Comparative Guide to Quantifying 4-Hydroxy-3,3-dimethylcyclohexanone Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical checkpoint. This guide provides an objective comparison of the primary analytical techniques for the quantification of 4-Hydroxy-3,3-dimethylcyclohexanone's enantiomeric excess: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries. Detailed experimental protocols and comparative performance data are presented to facilitate informed method selection.

The stereochemical composition of pharmacologically active molecules is a cornerstone of modern drug development. The differential therapeutic and toxicological profiles of enantiomers necessitate precise and reliable methods for their separation and quantification. This compound, a key chiral building block in the synthesis of various pharmaceutical agents, presents a common challenge in stereoselective synthesis: the accurate measurement of its enantiomeric purity. This guide delves into the practical application and comparative performance of the three most prevalent analytical techniques for this purpose.

Comparison of Analytical Methods

The choice of an analytical method for determining the enantiomeric excess of this compound hinges on several factors, including the required accuracy, precision, sample throughput, availability of instrumentation, and the specific requirements of the analytical challenge. The following table summarizes the key performance metrics of Chiral GC, Chiral HPLC, and Chiral NMR Spectroscopy.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Chiral NMR Spectroscopy
Principle Separation of volatile enantiomers in the gas phase on a chiral stationary phase.Separation of enantiomers in the liquid phase on a chiral stationary phase.Differentiation of enantiomers in solution through diastereomeric interactions with a chiral auxiliary.
Typical Stationary/Auxiliary Phase Cyclodextrin derivatives (e.g., β-cyclodextrin)[1][2]Polysaccharide derivatives (e.g., cellulose (B213188), amylose)[3][4][5]Chiral Solvating Agents (e.g., Pirkle's alcohol, BINOL derivatives) or Chiral Derivatizing Agents.
Resolution (Rs) Typically > 1.5 for baseline separation.[6]Generally > 2.0 for baseline separation.Baseline separation of specific proton signals.
Analysis Time ~ 15-30 minutes.~ 10-25 minutes.~ 5-15 minutes per sample.
Limit of Detection (LOD) Low (ng/mL range).Low to moderate (µg/mL to ng/mL range).High (mg/mL range).
Limit of Quantification (LOQ) Low (ng/mL range).Low to moderate (µg/mL to ng/mL range).High (mg/mL range).
Sample Preparation May require derivatization to increase volatility and improve peak shape.Generally requires minimal sample preparation, dissolution in the mobile phase.Simple mixing of the analyte with the chiral auxiliary in an NMR tube.
Instrumentation Cost Moderate to high.High.High.
Throughput High, especially with an autosampler.High, compatible with autosamplers.Moderate, sequential sample analysis.

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducibility and obtaining accurate results. The following are representative protocols for the analysis of this compound.

Chiral Gas Chromatography (GC-FID)

Principle: This method relies on the differential interaction of the enantiomers of the analyte with a chiral stationary phase (CSP) coated on the inside of a capillary column. This leads to different retention times, allowing for their separation and quantification. Cyclodextrin-based CSPs are commonly used for the separation of chiral ketones and alcohols.[1][2]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: e.g., Astec CHIRALDEX G-TA (30 m x 0.25 mm, 0.12 µm film thickness) or a similar cyclodextrin-based column.[6]

GC Conditions:

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: 100 °C (hold for 1 min), ramp to 180 °C at 2 °C/min, hold for 10 min.

  • Split Ratio: 50:1.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • (Optional but recommended for improved peak shape and resolution) Derivatize the hydroxyl group using a suitable reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (B98337) (TMS) ether.

  • Inject 1 µL of the prepared sample into the GC.

Data Processing:

  • Integrate the peak areas of the two separated enantiomers.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC-UV)

Principle: Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase packed in a column. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and effective for resolving a wide range of chiral compounds, including ketones.[3][4][5]

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral Column: e.g., a polysaccharide-based CSP like Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm).

HPLC Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm (as ketones have a weak chromophore, sensitivity might be limited).

Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject 10-20 µL of the prepared sample into the HPLC system.

Data Processing:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the same formula as for Chiral GC.

¹H-NMR Spectroscopy with a Chiral Solvating Agent

Principle: This technique utilizes a chiral solvating agent (CSA) that forms transient diastereomeric complexes with the enantiomers of the analyte in solution. These complexes have different magnetic environments, leading to separate signals for corresponding protons in the ¹H-NMR spectrum. The integration of these signals allows for the determination of the enantiomeric ratio. Pirkle's alcohol is a well-known CSA for resolving the signals of enantiomeric alcohols and ketones.

Instrumentation:

  • NMR Spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better resolution).

Experimental Procedure:

  • Chiral Solvating Agent (CSA): (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a standard ¹H-NMR spectrum of the sample.

  • Add a molar equivalent of the CSA to the NMR tube.

  • Gently shake the tube to ensure thorough mixing.

  • Acquire another ¹H-NMR spectrum. The signals of specific protons, particularly those close to the chiral center and the hydroxyl group, should be resolved into two sets corresponding to the two enantiomers.

Data Analysis:

  • Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomeric complexes.

  • Integrate the areas of these two signals.

  • Calculate the enantiomeric excess (% ee) based on the ratio of the integrals.

Visualization of Experimental Workflow

General Workflow for Enantiomeric Excess Determination

G General Workflow for Enantiomeric Excess Determination cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Derivatization (Optional for GC) Derivatization (Optional for GC) Dissolution->Derivatization (Optional for GC) Chiral_HPLC Chiral HPLC Dissolution->Chiral_HPLC NMR_CSA NMR with CSA Dissolution->NMR_CSA Chiral_GC Chiral GC Derivatization (Optional for GC)->Chiral_GC Chromatogram/Spectrum Chromatogram/Spectrum Chiral_GC->Chromatogram/Spectrum Chiral_HPLC->Chromatogram/Spectrum NMR_CSA->Chromatogram/Spectrum Peak_Integration Peak/Signal Integration Chromatogram/Spectrum->Peak_Integration ee_Calculation ee Calculation Peak_Integration->ee_Calculation Result Result ee_Calculation->Result

Caption: A generalized workflow for determining the enantiomeric excess of a chiral compound.

Conclusion

The determination of the enantiomeric excess of this compound can be reliably achieved using Chiral GC, Chiral HPLC, and NMR with chiral solvating agents.

  • Chiral GC is a powerful technique, particularly for volatile compounds, and can offer high resolution and sensitivity. Derivatization can often enhance its performance.

  • Chiral HPLC is a versatile and widely used method that can be applied to a broad range of compounds with minimal sample preparation. The availability of a wide variety of polysaccharide-based chiral stationary phases increases the likelihood of finding a suitable separation method.[3][4][5]

  • NMR with chiral solvating agents provides a rapid and convenient method for ee determination without the need for chromatographic separation. However, it is generally less sensitive than chromatographic techniques and may require higher sample concentrations.

The optimal choice of method will depend on the specific needs of the laboratory, including the required level of sensitivity, sample throughput, and available instrumentation. For high-throughput screening, Chiral GC and HPLC are generally preferred, while NMR can be a valuable tool for rapid analysis of individual samples. It is recommended to screen different chiral stationary phases or solvating agents to achieve the best possible separation for this particular analyte.

References

Navigating the Synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. One such intermediate, 4-Hydroxy-3,3-dimethylcyclohexanone, plays a crucial role in the development of human acetylcholinesterase (hAChE) inhibitors. This guide provides a comparative analysis of potential synthesis routes for this valuable compound, presenting experimental data and detailed protocols to inform methodological choices in the laboratory.

Route 1: Two-Step Synthesis via Dimedone

A prevalent and well-documented approach to this compound involves a two-step process commencing with the readily available starting material, dimedone (5,5-dimethylcyclohexane-1,3-dione). The first step focuses on the selective reduction of one carbonyl group to yield 3,3-dimethylcyclohexanone (B1346601), which is subsequently hydroxylated at the 4-position.

Step 1: Synthesis of 3,3-dimethylcyclohexanone from Dimedone

The selective hydrogenation of dimedone to 3,3-dimethylcyclohexanone is a key transformation, with several catalytic systems demonstrating high efficiency.

dot

Synthesis_Step1 Dimedone Dimedone (5,5-dimethylcyclohexane-1,3-dione) Intermediate 3,3-dimethylcyclohexanone Dimedone->Intermediate Catalytic Hydrogenation (e.g., Pd/C, H₂)

Caption: Step 1: Catalytic hydrogenation of dimedone.

Experimental Data Summary:

CatalystSolventTemperature (°C)Pressure (bar H₂)Reaction Time (h)Yield (%)Selectivity (%)Reference
Palladium on Amberlyst 15®Methanol85259697[1]
10% Pd/CMethanol85293--[2]
Bifunctional catalyst (acidic & hydrogenation functionality)Polar solvent (e.g., methanol)---HighHigh[3]

Detailed Experimental Protocol (Based on Palladium on Amberlyst 15®): [1]

  • Reaction Setup: In a suitable autoclave reactor equipped with a glass liner and magnetic stirrer, add dimedone and methanol.

  • Catalyst Addition: Introduce the Palladium on Amberlyst 15® catalyst to the reaction mixture.

  • Hydrogenation: Seal the autoclave and flush with nitrogen gas. Pressurize the reactor with hydrogen gas to 2 bar. Heat the mixture to 85°C with vigorous stirring.

  • Reaction Monitoring: Maintain the reaction conditions for approximately 5 hours, monitoring hydrogen uptake to determine reaction completion.

  • Work-up: After cooling the reactor to room temperature and venting the hydrogen, filter the reaction mixture to remove the catalyst.

  • Purification: The filtrate, containing the desired 3,3-dimethylcyclohexanone, can be further purified by distillation.

Step 2: Hydroxylation of 3,3-dimethylcyclohexanone

dot

Synthesis_Step2 Start 3,3-dimethylcyclohexanone Enolate Enolate Intermediate Start->Enolate Base (e.g., LDA, NaH) Product This compound Enolate->Product Oxidizing Agent (e.g., MoOPH, O₂)

Caption: Proposed Step 2: α'-Hydroxylation of 3,3-dimethylcyclohexanone.

General Experimental Considerations:

  • Enolate Formation: The regioselective formation of the desired enolate is crucial. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures can favor the kinetic enolate, potentially leading to hydroxylation at the 4-position.

  • Oxidation of the Enolate: The formed enolate can then be reacted with an electrophilic oxygen source. Common reagents for this transformation include molybdenum peroxide (MoOPH) or molecular oxygen in the presence of a catalyst.

Further research and methods development are required to optimize this hydroxylation step for the specific substrate, 3,3-dimethylcyclohexanone, to achieve good yields and selectivity.

Alternative Route: Synthesis from 3,3-dimethyl-4-oxocyclohexanecarboxylic acid

An alternative, though less documented, synthetic strategy could involve starting from 3,3-dimethyl-4-oxocyclohexanecarboxylic acid. This route would likely involve a decarboxylation step to yield the target molecule. However, the synthesis of the starting carboxylic acid itself is not well-established in the surveyed literature, making this a less immediate option without further exploratory research.

Conclusion

The synthesis of this compound is most practically approached via a two-step sequence starting from dimedone. The initial reduction of dimedone to 3,3-dimethylcyclohexanone is a high-yielding and well-characterized reaction. The subsequent hydroxylation at the 4-position presents a synthetic challenge that requires further investigation and optimization, likely through the exploration of modern α'-hydroxylation methodologies. The development of a robust protocol for this second step is key to unlocking an efficient and scalable synthesis of this important pharmaceutical intermediate. Researchers are encouraged to explore various base and oxidant combinations to establish an effective procedure for this critical transformation.

References

Performance of 4-Hydroxy-3,3-dimethylcyclohexanone Derivatives in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules, the choice of chiral building blocks and auxiliaries is a critical determinant of success. This guide provides a comparative analysis of the performance of chiral synthons derived from 3,3-dimethylcyclohexanone (B1346601), with a particular focus on the generation of chiral 4-hydroxy-3,3-dimethylcyclohexanone scaffolds. Due to a notable scarcity of published data on the direct use of this compound as a chiral auxiliary in asymmetric reactions, this guide will focus on the asymmetric synthesis of its parent chiral alcohol and compare the methodologies employed with those used for other hindered cyclohexanone (B45756) systems.

The steric hindrance imposed by the gem-dimethyl group at the 3-position of the cyclohexanone ring presents unique challenges and opportunities in asymmetric synthesis. This guide will explore both enzymatic and chemical approaches to controlling the stereochemistry of reactions involving this and related hindered cyclic ketones, providing a framework for selecting the most appropriate synthetic strategy.

Asymmetric Synthesis of Chiral Hydroxycyclohexanones: A Performance Comparison

The enantioselective reduction of a prochiral ketone is a fundamental and direct strategy for producing chiral alcohols. Below is a comparison of an enzymatic approach for the synthesis of a chiral hydroxy-dimethylcyclohexanone with a chemical asymmetric reduction of a different hindered cyclohexanone, illustrating the typical performance of these methods.

ReactionSubstrateMethodCatalyst/ReagentProductYieldee (%)Reference
Asymmetric Reduction2,2-Dimethylcyclohexane-1,3-dione (B1297611)Enzymatic (Baker's Yeast)Saccharomyces cerevisiae(S)-3-Hydroxy-2,2-dimethylcyclohexanone47-52%98-99%Organic Syntheses, 1990 , 69, 158
Asymmetric Hydrogenation3,3,5,5-TetramethylcyclohexanoneCatalytic (Chemical)RuCl2[(R)-xyl-binap][(R)-daipen](R)-3,3,5,5-Tetramethylcyclohexanol>99%98%J. Am. Chem. Soc.2003 , 125 (34), 10311–10318

Note: While this compound is the primary topic, the lack of direct asymmetric reaction data necessitates the use of the closely related 2,2-dimethylcyclohexane-1,3-dione as a proxy for the enzymatic synthesis of a chiral hydroxy-dimethylcyclohexanone. The chemical reduction example is on a similarly hindered cyclohexanone to provide a relevant comparison.

Experimental Protocols

Enzymatic Asymmetric Reduction of 2,2-Dimethylcyclohexane-1,3-dione

This procedure details the preparation of (S)-3-Hydroxy-2,2-dimethylcyclohexanone using baker's yeast, a readily available biocatalyst.

Materials:

Procedure:

  • A solution of sucrose (200 g) in water (2 L) is prepared in a 5-L flask and warmed to 30°C.

  • Dry baker's yeast (200 g) is added to the sucrose solution with stirring, leading to fermentation.

  • After 10 minutes of fermentation, a solution of 2,2-dimethylcyclohexane-1,3-dione (15 g, 0.107 mol) in 95% ethanol (30 mL) and 0.2% Triton X-100 (120 mL) is added portionwise.

  • The mixture is stirred at 30°C for 40–48 hours.

  • Diethyl ether (approx. 200 mL) and Celite (approx. 50 g) are added, and the mixture is left to stand overnight.

  • The mixture is filtered through a pad of Celite to remove the yeast cells. The filtrate is extracted four times with 100 mL portions of ethyl acetate.

  • The combined organic extracts are washed sequentially with 5% sodium thiosulfate (B1220275) solution, saturated sodium hydrogen carbonate solution, and saturated sodium chloride solution.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield (S)-3-hydroxy-2,2-dimethylcyclohexanone.

Performance:

  • Yield: 47–52%

  • Enantiomeric Excess (ee): 98–99%

Asymmetric Alkylation of a Hindered Cyclohexanone Enolate (Representative Protocol)

General Procedure for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary:

  • Acylation: The chiral oxazolidinone is acylated with the appropriate acyl chloride (e.g., cyclohexanecarbonyl chloride) in the presence of a base (e.g., triethylamine (B128534) or lithium diisopropylamide) to form the N-acyl oxazolidinone.

  • Enolate Formation: The N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding enolate.

  • Alkylation: The enolate solution is then treated with an alkylating agent (e.g., an alkyl halide). The chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer preferentially.

  • Work-up and Purification: The reaction is quenched, and the product is isolated and purified by chromatography.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product, typically by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄), to yield the enantiomerically enriched carboxylic acid, alcohol, or aldehyde, and the recovered auxiliary can be recycled.

Signaling Pathways and Experimental Workflows

Enzymatic_Reduction_Workflow Substrate 2,2-Dimethylcyclohexane-1,3-dione Fermentation Fermentation (Sucrose, 30°C) Substrate->Fermentation Yeast Baker's Yeast (S. cerevisiae) Yeast->Fermentation Extraction Extraction & Work-up (EtOAc) Fermentation->Extraction 40-48h Purification Chromatography Extraction->Purification Product (S)-3-Hydroxy-2,2-dimethylcyclohexanone Purification->Product

Chemical_Alkylation_Logic Prochiral Prochiral Ketone (e.g., 3,3-Dimethylcyclohexanone) Coupling Coupling Prochiral->Coupling Auxiliary Chiral Auxiliary (e.g., Evans' Oxazolidinone) Auxiliary->Coupling Enolization Enolate Formation (Base, -78°C) Coupling->Enolization Alkylation Alkylation (Electrophile) Enolization->Alkylation Diastereoselective Cleavage Auxiliary Cleavage Alkylation->Cleavage Product Enantioenriched Product Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Comparison with Alternatives

The primary alternative to the direct asymmetric synthesis of this compound is the use of a chiral auxiliary to direct the stereoselective functionalization of the pre-formed 3,3-dimethylcyclohexanone ring.

Evans' Oxazolidinones: These are among the most reliable and widely used chiral auxiliaries for asymmetric alkylations and aldol (B89426) reactions. They typically provide high levels of diastereoselectivity (often >95:5 dr) and predictable stereochemical outcomes. The major drawback is the need for stoichiometric amounts of the auxiliary and additional steps for its attachment and removal. For sterically hindered ketones like 3,3-dimethylcyclohexanone, the efficiency of acylation and subsequent enolization and alkylation may be reduced.

SAMP/RAMP Hydrazones: The (S)-(-)- and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP and RAMP) auxiliaries, developed by Enders, are highly effective for the asymmetric alkylation of ketones and aldehydes. They form chiral hydrazones which, upon deprotonation and reaction with an electrophile, yield the α-alkylated product with high enantiomeric excess. This method is particularly well-suited for creating chiral centers adjacent to the carbonyl group.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral amines, such as proline and its derivatives, can catalyze the asymmetric α-functionalization of ketones via enamine intermediates. For hindered ketones, the reaction rates and enantioselectivities can be lower compared to less substituted substrates. However, the operational simplicity and the avoidance of metal catalysts make this an attractive approach.

Conclusion

While direct data on the performance of this compound as a chiral auxiliary in asymmetric reactions is limited, its synthesis in an enantiomerically enriched form is achievable through established methods such as enzymatic reduction. The high enantioselectivity observed in the biocatalytic reduction of the related 2,2-dimethylcyclohexane-1,3-dione highlights the potential of enzymatic methods for accessing chiral building blocks derived from hindered cyclohexanones.

For the asymmetric functionalization of the 3,3-dimethylcyclohexanone scaffold, the use of well-established chiral auxiliaries like Evans' oxazolidinones or SAMP/RAMP hydrazones, or the application of organocatalysis, represent viable strategies. The choice of method will depend on the specific transformation desired, the required level of stereocontrol, and considerations of atom economy and process efficiency. Further research into the direct application of this compound derivatives in asymmetric catalysis could unveil new and efficient synthetic methodologies.

A Comparative Guide to 4-Hydroxy-3,3-dimethylcyclohexanone and Other Chiral Synthons in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the stereoselective synthesis of complex chiral molecules is of paramount importance. Chiral synthons, or building blocks, serve as the foundational elements in constructing enantiomerically pure active pharmaceutical ingredients. Among the diverse array of available synthons, cyclic ketones, and their derivatives have proven to be exceptionally versatile. This guide provides an objective comparison of 4-Hydroxy-3,3-dimethylcyclohexanone with other notable chiral synthons, supported by experimental data from analogous systems, to aid researchers in selecting the most appropriate building blocks for their synthetic endeavors.

Introduction to this compound

This compound is a chiral building block that incorporates several key structural features influencing its reactivity and stereodirecting ability. The cyclohexanone (B45756) backbone provides a rigid scaffold, while the gem-dimethyl group at the C3 position can exert significant steric influence on the approach of reagents. The hydroxyl group at the C4 position introduces a potential site for hydrogen bonding or coordination to catalysts, which can further enhance stereocontrol. This synthon has been identified as a key intermediate in the synthesis of inhibitors of human acetylcholinesterase (hAChE), highlighting its relevance in drug discovery.[1]

Performance in Key Asymmetric Reactions: A Comparative Overview

To evaluate the potential of this compound as a chiral synthon, its performance can be benchmarked against other commonly used chiral ketones and auxiliaries in fundamental asymmetric transformations. Due to the limited availability of direct comparative studies involving this compound, this guide presents data from closely related systems, primarily focusing on cyclohexanone and its simple derivatives. This allows for an informed projection of the expected performance of the title compound.

Asymmetric Aldol (B89426) Condensation

The aldol reaction is a cornerstone of carbon-carbon bond formation. In the context of asymmetric synthesis, organocatalysis, particularly with proline and its derivatives, has emerged as a powerful tool for the enantioselective aldol reaction of ketones with aldehydes.

dot

cluster_workflow Asymmetric Aldol Reaction Workflow Ketone Ketone Enamine Formation Enamine Formation Ketone->Enamine Formation Aldehyde Aldehyde C-C Bond Formation C-C Bond Formation Aldehyde->C-C Bond Formation Chiral Catalyst Chiral Catalyst Chiral Catalyst->Enamine Formation Enamine Formation->C-C Bond Formation Hydrolysis Hydrolysis C-C Bond Formation->Hydrolysis Chiral Aldol Adduct Chiral Aldol Adduct Hydrolysis->Chiral Aldol Adduct

Figure 1: General workflow for an organocatalyzed asymmetric aldol reaction.

The stereochemical outcome of the proline-catalyzed aldol reaction is highly dependent on the structure of the ketone. The presence of substituents on the cyclohexanone ring can significantly influence both the diastereoselectivity and enantioselectivity of the reaction.

Ketone/SynthonAldehydeCatalystYield (%)dr (anti:syn)ee (%) (anti)Reference
Cyclohexanone4-Nitrobenzaldehyde(S)-Proline9295:593[2]
CyclohexanoneBenzaldehyde(S)-Proline8585:1583[2]
Cyclopentanone4-Nitrobenzaldehyde(S)-Proline991:9992 (syn)[3]
AcetoneIsobutyraldehyde(S)-Proline97-96[4]

Expected Performance of this compound:

  • Steric Hindrance: The gem-dimethyl group at the C3 position is expected to increase the steric bulk around one of the α-carbons, potentially leading to higher diastereoselectivity by favoring the attack of the aldehyde from the less hindered face of the enamine intermediate.

  • Hydrogen Bonding: The C4-hydroxyl group could participate in hydrogen bonding interactions with the catalyst or the aldehyde, further organizing the transition state and potentially enhancing both diastereoselectivity and enantioselectivity.

Asymmetric Michael Addition

The Michael addition is another crucial C-C bond-forming reaction, widely used for the construction of 1,5-dicarbonyl compounds and related structures. Organocatalytic asymmetric Michael additions of ketones to nitroalkenes have been extensively studied.

dot

cluster_workflow Asymmetric Michael Addition Workflow Ketone Ketone Enamine Formation Enamine Formation Ketone->Enamine Formation Nitroalkene Nitroalkene Conjugate Addition Conjugate Addition Nitroalkene->Conjugate Addition Chiral Catalyst Chiral Catalyst Chiral Catalyst->Enamine Formation Enamine Formation->Conjugate Addition Protonation Protonation Conjugate Addition->Protonation Chiral Michael Adduct Chiral Michael Adduct Protonation->Chiral Michael Adduct

Figure 2: General workflow for an organocatalyzed asymmetric Michael addition.

The stereochemical outcome is influenced by the catalyst, solvent, and the structure of both the ketone and the Michael acceptor.

KetoneNitroalkeneCatalystYield (%)dr (syn:anti)ee (%) (syn)Reference
Cyclohexanonetrans-β-NitrostyreneProlinamide-basedup to 75up to 94:6up to 80
Cyclohexanonetrans-β-Nitrostyrene(R,R)-DPEN-thiourea9591:990
Cyclopentanonetrans-β-Nitrostyrene(R,R)-DPEN-thiourea9292:894[5]
Acetonetrans-β-NitrostyreneCinchona-derived98-96[6]

Expected Performance of this compound:

  • Facial Bias: Similar to the aldol reaction, the 3,3-dimethyl substitution is anticipated to create a strong facial bias, leading to high diastereoselectivity in the Michael addition.

  • Transition State Organization: The 4-hydroxyl group may pre-organize the transition state through hydrogen bonding with the nitro group of the acceptor and the catalyst, potentially leading to enhanced enantioselectivity.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings with excellent stereocontrol.[7] Chiral Lewis acids and organocatalysts are commonly employed to induce enantioselectivity. While cyclohexanone itself is not a diene or dienophile, chiral cyclohexenone derivatives can participate in these reactions.

dot

cluster_workflow Asymmetric Diels-Alder Reaction Workflow Diene Diene Coordination Coordination Diene->Coordination Dienophile Dienophile Dienophile->Coordination Chiral Catalyst Chiral Catalyst Chiral Catalyst->Coordination Cycloaddition Cycloaddition Coordination->Cycloaddition Chiral Cycloadduct Chiral Cycloadduct Cycloaddition->Chiral Cycloadduct

Figure 3: General workflow for a catalyzed asymmetric Diels-Alder reaction.

The stereochemical outcome of Diels-Alder reactions is highly predictable based on the endo rule and the facial bias imposed by the chiral catalyst or auxiliary.

DienophileDieneCatalyst/AuxiliaryYield (%)dr (endo:exo)ee (%) (endo)Reference
2-CyclohexenoneCyclopentadieneChiral Lewis Acid (Cu(II)-BOX)98>99:198[8]
Acryloyl OxazolidinoneCyclopentadieneEvans Auxiliary8994:6>99[9]
Methyl AcrylateIsopreneChiral Lewis Acid (CAB)9598:292[10]

Expected Performance of a Dienophile Derived from this compound:

While this compound is not a direct participant, a chiral dienophile, such as an α,β-unsaturated derivative, could be synthesized from it.

  • Facial Shielding: The gem-dimethyl group would likely shield one face of the dienophile, leading to high diastereoselectivity in the cycloaddition.

  • Lewis Acid Coordination: The hydroxyl group could act as a coordinating site for a chiral Lewis acid catalyst, which would further enhance the facial bias and lead to high enantioselectivity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for any comparative study. Below are representative procedures for the key asymmetric reactions discussed, using cyclohexanone as a model substrate. These protocols can serve as a starting point for optimization with this compound.

General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction

To a solution of the aldehyde (1.0 mmol) in a mixture of DMSO (4 mL) and cyclohexanone (10 mmol), (S)-proline (0.3 mmol, 30 mol%) is added. The reaction mixture is stirred at room temperature for the specified time (typically 4-24 hours) and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol product. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Organocatalyzed Asymmetric Michael Addition

To a solution of the nitroalkene (0.5 mmol) and the chiral thiourea (B124793) catalyst (0.05 mmol, 10 mol%) in a suitable solvent (e.g., toluene, 2 mL) at room temperature, cyclohexanone (1.5 mmol) is added. The reaction mixture is stirred for the indicated time (typically 24-72 hours) and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the Michael adduct. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction

To a solution of the chiral Lewis acid catalyst (e.g., a Cu(II)-BOX complex, 10 mol%) in a dry solvent (e.g., CH2Cl2, 1 mL) at the specified temperature (e.g., -78 °C) under an inert atmosphere, the dienophile (e.g., 2-cyclohexenone, 0.5 mmol) is added. After stirring for 15 minutes, the diene (e.g., cyclopentadiene, 1.0 mmol) is added dropwise. The reaction is stirred at that temperature for the required time (typically 1-12 hours) and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3 and warmed to room temperature. The mixture is extracted with CH2Cl2, and the combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The residue is purified by flash column chromatography to yield the cycloadduct. The endo:exo ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

This compound presents itself as a promising chiral synthon for asymmetric synthesis. Its rigid cyclohexanone framework, combined with the stereodirecting potential of the gem-dimethyl group and the coordinating ability of the hydroxyl group, suggests its utility in achieving high levels of stereocontrol in a variety of important chemical transformations. While direct comparative data is currently limited, the analysis of analogous systems provides a strong basis for predicting its performance. The experimental protocols provided herein offer a foundation for researchers to explore the full potential of this and other chiral synthons in the synthesis of complex, enantiomerically pure molecules for drug discovery and development. Further experimental investigation is warranted to fully elucidate and quantify the comparative advantages of this compound in the ever-expanding toolbox of asymmetric synthesis.

References

A Comparative Guide to the Synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of potential methods for the synthesis of 4-Hydroxy-3,3-dimethylcyclohexanone, a crucial building block in the development of human acetylcholinesterase (hAChE) inhibitors.[1][2] We will explore the cost-effectiveness of different synthetic strategies, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in methodological selection.

The primary route to this compound involves the selective reduction of a 1,4-dione precursor, namely 3,3-dimethyl-1,4-cyclohexanedione. This guide will focus on comparing three distinct reduction methodologies:

  • Catalytic Hydrogenation: A widely used industrial method employing a metal catalyst and hydrogen gas.

  • Hydride Reduction: Utilizing common reducing agents like sodium borohydride (B1222165).

  • Biocatalysis: A "green chemistry" approach using enzymes, in this case from baker's yeast.

Performance and Cost-Effectiveness Comparison

The following table summarizes the key performance indicators and estimated costs associated with each synthesis method. It is important to note that while direct experimental data for the selective mono-reduction of 3,3-dimethyl-1,4-cyclohexanedione is limited in publicly available literature, the data presented here is extrapolated from analogous reductions of similar 1,3-diones (dimedone and 2,2-dimethylcyclohexane-1,3-dione) to provide a comparative framework.

MetricCatalytic Hydrogenation (Pd/C)Hydride Reduction (NaBH₄)Biocatalysis (Baker's Yeast)
Starting Material 3,3-dimethyl-1,4-cyclohexanedione3,3-dimethyl-1,4-cyclohexanedione2,2-dimethylcyclohexane-1,3-dione (B1297611)
Key Reagents Palladium on Carbon (Pd/C), H₂Sodium Borohydride (NaBH₄)Baker's Yeast, Sucrose (B13894)
Typical Yield High (est. >95%)[1][3]Moderate to High (est. 80-95%)Moderate (47-52%)[4]
Reaction Time 2.5 - 7.5 hours[1][3]1 - 3 hours40 - 48 hours[4]
Estimated Reagent Cost per Gram of Product Moderate to High (catalyst cost)Low to ModerateLow
Purification Method Filtration, DistillationExtraction, Chromatography/DistillationFiltration, Extraction, Chromatography/Distillation[4]
Scalability ExcellentGoodModerate
Environmental Impact Use of flammable H₂ gasDisposal of boron saltsBiodegradable waste
Selectivity Potentially requires optimization for mono-reductionMay lead to diol formationHigh stereoselectivity[4]

Experimental Protocols

Method 1: Catalytic Hydrogenation of 3,3-dimethyl-1,4-cyclohexanedione

Note: This is a generalized protocol based on the high-yield hydrogenation of the analogous 1,3-dione, dimedone.[1][3] Optimization would be required for the selective mono-reduction of the 1,4-dione.

Materials:

  • 3,3-dimethyl-1,4-cyclohexanedione

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (B129727)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Isopropanol

Procedure:

  • In a high-pressure autoclave, a solution of 3,3-dimethyl-1,4-cyclohexanedione in methanol is prepared.

  • A catalytic amount of 10% Pd/C is added to the solution.

  • The autoclave is sealed and purged with nitrogen gas before being pressurized with hydrogen gas.

  • The reaction mixture is stirred and heated to approximately 85°C.

  • The reaction is monitored by hydrogen uptake. Upon completion, the autoclave is cooled and depressurized.

  • The reaction mixture is filtered to remove the Pd/C catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is then purified, typically by distillation.

Method 2: Hydride Reduction of 3,3-dimethyl-1,4-cyclohexanedione

Note: This is a generalized protocol for the reduction of a cyclohexanedione with sodium borohydride. Careful control of stoichiometry is crucial to favor mono-reduction and avoid the formation of the diol.

Materials:

  • 3,3-dimethyl-1,4-cyclohexanedione

  • Sodium Borohydride (NaBH₄)

  • Methanol or Ethanol (B145695)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • 3,3-dimethyl-1,4-cyclohexanedione is dissolved in methanol or ethanol in a round-bottom flask and cooled in an ice bath.

  • A solution of sodium borohydride in the same solvent is added dropwise to the stirred solution of the dione. The molar equivalent of NaBH₄ should be carefully controlled to favor mono-reduction.

  • The reaction is stirred at a low temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The solvent is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated, and the crude product is purified by column chromatography or distillation.

Method 3: Biocatalytic Reduction of 2,2-dimethylcyclohexane-1,3-dione

Note: This protocol describes the synthesis of (S)-3-hydroxy-2,2-dimethylcyclohexanone from the corresponding 1,3-dione.[4] A similar biocatalytic approach for the 1,4-dione would require screening for suitable microorganisms or enzymes.

Materials:

  • Dry Baker's Yeast

  • Sucrose

  • Tap Water

  • 2,2-dimethylcyclohexane-1,3-dione

  • 95% Ethanol

  • 0.2% Triton X-100 solution

  • Diethyl ether

  • Celite

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a large flask, sucrose is dissolved in tap water at 30°C.

  • Dry baker's yeast is added, and the mixture is stirred to initiate fermentation.

  • A solution of 2,2-dimethylcyclohexane-1,3-dione in 95% ethanol and Triton X-100 is added portionwise to the fermenting yeast mixture.

  • The reaction mixture is stirred at 30°C for 40-48 hours.

  • Diethyl ether and Celite are added, and the mixture is left to stand overnight to allow the yeast to precipitate.

  • The mixture is filtered through a pad of Celite, and the filter cake is washed with ethyl acetate.

  • The combined filtrate is saturated with sodium chloride and extracted with ethyl acetate.

  • The combined organic extracts are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed by rotary evaporation, and the residue is purified by column chromatography to yield (S)-3-hydroxy-2,2-dimethylcyclohexanone.[4]

Synthesis Workflow and Logic

The following diagrams illustrate the general workflow for the synthesis of this compound, highlighting the key decision points and alternative routes.

Synthesis_Workflow cluster_start Starting Material cluster_methods Reduction Methods cluster_end Purification & Product Start 3,3-dimethyl-1,4-cyclohexanedione Catalytic_Hydrogenation Catalytic Hydrogenation (Pd/C, H₂) Start->Catalytic_Hydrogenation Method 1 Hydride_Reduction Hydride Reduction (NaBH₄) Start->Hydride_Reduction Method 2 Biocatalysis Biocatalysis (Yeast/Enzyme) Start->Biocatalysis Method 3 (Hypothetical) Purification Purification (Chromatography/Distillation) Catalytic_Hydrogenation->Purification Hydride_Reduction->Purification Biocatalysis->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Decision_Factors cluster_criteria Decision Criteria Goal Select Synthesis Method Cost Cost-Effectiveness (Reagents, Time, Yield) Goal->Cost Performance Performance (Yield, Purity, Selectivity) Goal->Performance Scalability Scalability & Throughput Goal->Scalability Sustainability Environmental Impact (Green Chemistry) Goal->Sustainability

Caption: Key factors influencing the choice of synthesis method.

Conclusion

The selection of an optimal synthesis method for this compound depends on the specific priorities of the research or development project.

  • For large-scale, cost-effective production with high throughput , catalytic hydrogenation is likely the most suitable approach, provided that selectivity for mono-reduction can be achieved and the initial capital investment for high-pressure equipment is available.

  • For laboratory-scale synthesis where cost and environmental impact are primary concerns , hydride reduction with sodium borohydride offers a viable and economical option, although careful optimization is required to maximize yield and minimize the formation of byproducts.

  • For applications requiring high stereoselectivity and a commitment to green chemistry principles , biocatalysis presents an attractive, albeit currently less developed, alternative. Further research into identifying suitable enzymes or microorganisms for the selective reduction of 3,3-dimethyl-1,4-cyclohexanedione is warranted.

This guide provides a foundational comparison to aid in the decision-making process. It is recommended that researchers conduct small-scale trials of the most promising methods to validate their performance and cost-effectiveness for their specific application.

References

Unveiling the Biological Potential of 4-Hydroxy-3,3-dimethylcyclohexanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel bioactive scaffolds is perpetual. Among these, derivatives of 4-Hydroxy-3,3-dimethylcyclohexanone are emerging as a versatile class of compounds with a range of biological activities. This guide provides a comparative overview of their potential as antimicrobial agents and acetylcholinesterase inhibitors, supported by available experimental data and detailed methodologies.

Derivatives of the this compound scaffold have demonstrated notable bioactivity, primarily in two key areas: antimicrobial effects and the inhibition of acetylcholinesterase (AChE), an enzyme critical in the progression of neurodegenerative diseases. While research is ongoing, current findings present a compelling case for the further exploration of these compounds in therapeutic development.

Comparative Analysis of Biological Activity

The biological evaluation of this compound derivatives has revealed distinct activities based on their structural modifications. The primary areas of investigation have been their efficacy as antimicrobial agents and their potential to inhibit acetylcholinesterase.

Acetylcholinesterase (AChE) Inhibitory Activity

Research has identified this compound as a key intermediate in the synthesis of potent human acetylcholinesterase (hAChE) inhibitors.[1] A study by Gemma et al. describes the development of novel huperzine A-tacrine hybrids, where the this compound moiety serves as a foundational component of the synthesized bioactive molecules.[2] These hybrid compounds have been designed to interact with critical sites within the acetylcholinesterase enzyme.[2]

While the direct AChE inhibitory activity of this compound itself is not the focus, its derivatives have shown significant potential. The IC50 values for these derivatives against hAChE are yet to be publicly released in comprehensive tables, but the parent study indicates a marked improvement in the biological profile relative to established drugs like tacrine (B349632) and huperzine A.[2]

Antimicrobial Activity

The antimicrobial properties of a closely related derivative, 1-(4-hydroxy-3,3-dimethylcyclohexyl)ethanone, have been investigated. This compound is a product of the microbial transformation of 3,3-Dimethylcyclohexyl methyl ketone.[3][4] Studies indicate that the introduction of a hydroxyl group at the 4-position of the cyclohexane (B81311) ring may enhance antimicrobial properties.[3]

However, the available quantitative data is limited. Both the parent compound and its 4-hydroxy analog have been reported to have Minimum Inhibitory Concentration (MIC) values greater than 250 μg/mL, suggesting moderate activity.[3] Further studies are required to establish a more precise antimicrobial spectrum and potency for these derivatives.

Data Summary

The following table summarizes the available quantitative data for the biological activity of this compound derivatives and related compounds.

Compound/Derivative ClassBiological ActivityAssayKey Findings
Huperzine A-tacrine hybrids (derived from this compound)Acetylcholinesterase InhibitionEllman's MethodMarkedly improved biological profile relative to tacrine and huperzine A.[2]
1-(4-hydroxy-3,3-dimethylcyclohexyl)ethanoneAntimicrobialBroth MicrodilutionMIC > 250 μg/mL, suggesting moderate activity. The 4-hydroxy analog was found to be "relatively more susceptible to the pathogens compared to the substrate".[3]
2,6-bis-(3'-Bromo, 4'-methoxybenzylidene)-cyclohexanoneAnti-inflammatory (Cyclooxygenase Inhibition)In vitro cyclooxygenase inhibition assayIC50 = 11.56 μM.[5]
2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanoneAnti-inflammatory (Cyclooxygenase Inhibition)In vitro cyclooxygenase inhibition assayIC50 = 13.53 μM.[5]
C5-curcuminoid derivatives based on 4-hydroxycyclohexanone (B83380) scaffoldAnticancer (Antiproliferative)In vitro cell proliferation assayPotent antiproliferative activity with IC50 values in the low nanomolar to picomolar range against various cancer cell lines.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are protocols for the key experiments cited in the evaluation of this compound derivatives.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure AChE activity.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow anion, 5-thio-2-nitrobenzoate (TNB), which is measured colorimetrically at 412 nm.

Materials:

  • 0.1 M Phosphate (B84403) Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

  • Acetylcholinesterase (AChE) solution (e.g., 1 U/mL in phosphate buffer)

  • Test compound (inhibitor) solution

Procedure:

  • Plate Setup: In a 96-well microplate, prepare the following:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

  • Pre-incubation: Mix the contents of the wells gently and incubate the plate for 10 minutes at 25°C.

  • Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction. Add 10 µL of deionized water to the blank.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 10 minutes) using a microplate reader.

  • Calculation: The rate of the reaction is determined by the change in absorbance over time. The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Principle: Serial dilutions of the test compound are prepared in a liquid broth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • Test compound stock solution

  • Standardized bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile 96-well microtiter plates

Procedure:

  • Preparation of Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first column of wells. Perform serial two-fold dilutions by transferring 100 µL from each well to the next, discarding the final 100 µL from the last column of dilutions.

  • Inoculation: Inoculate each well with 5 µL of the standardized bacterial inoculum, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity (growth).

Visualizing the Experimental Workflow

To better understand the process of evaluating these derivatives, the following diagrams illustrate the key experimental workflows.

experimental_workflow_AChE cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE) plate_setup Set up 96-well plate (Blank, Control, Test) reagents->plate_setup test_compound Prepare Test Compound Dilutions test_compound->plate_setup pre_incubation Pre-incubate (10 min @ 25°C) plate_setup->pre_incubation reaction Initiate Reaction (add ATCI) pre_incubation->reaction measurement Measure Absorbance (@ 412 nm) reaction->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 calculation->ic50

Workflow for Acetylcholinesterase Inhibition Assay.

experimental_workflow_antimicrobial cluster_prep_am Preparation cluster_assay_am Assay cluster_analysis_am Analysis compound_dilutions Prepare Serial Dilutions of Test Compound plate_inoculation Inoculate 96-well plate compound_dilutions->plate_inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->plate_inoculation incubation Incubate (16-20h @ 37°C) plate_inoculation->incubation read_mic Visually Determine MIC incubation->read_mic

Workflow for Antimicrobial Susceptibility Testing.

Signaling Pathways and Future Directions

Currently, there is a lack of specific research detailing the signaling pathways modulated by this compound derivatives. For many antimicrobial and anticancer compounds, pathways such as NF-κB, MAPK, and PI3K/Akt are common targets. Future research should aim to elucidate the molecular mechanisms of these derivatives to better understand their therapeutic potential and guide the development of more potent and selective agents. The promising, albeit limited, data on their acetylcholinesterase inhibitory and antimicrobial activities warrant a more in-depth investigation into their structure-activity relationships and mechanisms of action.

References

A Comparative Guide to Catalytic Systems for 4-Hydroxy Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-hydroxy ketones, crucial intermediates in the production of pharmaceuticals, natural products, and fine chemicals, is a focal point of extensive research. The efficiency, selectivity, and sustainability of these synthetic routes are critically dependent on the choice of the catalytic system. This guide provides a comprehensive comparison of various catalytic methodologies, including organocatalysis, metal catalysis, and biocatalysis, supported by experimental data to aid in the selection of the optimal system for specific research and development needs.

Performance Comparison of Catalytic Systems

The efficacy of different catalytic systems for the synthesis of 4-hydroxy ketones, primarily through the aldol (B89426) reaction, is summarized below. The choice of catalyst dictates key reaction parameters and outcomes, such as yield, stereoselectivity, and reaction conditions.

Organocatalyzed Aldol Reactions

Organocatalysis has emerged as a powerful tool for asymmetric C-C bond formation, offering a metal-free alternative with often high enantioselectivity. Proline and its derivatives are among the most studied organocatalysts for the synthesis of 4-hydroxy ketones.

CatalystAldehydeKetoneTemp. (°C)Time (h)Yield (%)dr (anti:syn)ee (%)Reference
L-Proline (30 mol%)4-NitrobenzaldehydeAcetone (B3395972)RT9668-96[1]
L-Proline (20 mol%)IsobutyraldehydeAcetoneRT2497-96[1]
L-Proline tetrazole (22)1-Phenyl-1,2-propanedioneAcetone-35-89-83[1]
Prolinamide (12)4-NitrobenzaldehydeAcetone-35---<98[1]
Diaryl prolinol (31)Various aldehydesPolymeric ethyl glyoxylate--GoodExcellentExcellent[1]
Boro amino amide (4b)Aromatic aldehydesVarious ketonesRT-up to 94up to 90:10up to 94[2]
Metal-Catalyzed Aldol Reactions

Transition metal complexes offer high catalytic activity and the potential for excellent stereocontrol through ligand design. Various metals, including rhodium, copper, and zinc, have been successfully employed in the synthesis of β-hydroxy ketones.

Catalyst SystemReactant 1Reactant 2Temp. (°C)Time (h)Yield (%)dr (syn:anti)ee (%)Reference
Rh(acac)(CO)₂ / Fur₃PMethyl vinyl ketoneVarious aldehydes25-HighHigh-[3]
Cu(IPr)Cl / NaOtBuβ-Hydroxy ketones/nitrilesAldehydesRT or 70-up to 91(E)-selective-[4]
(S,S)-Zn-Zn-linked-BINOL (5)2-Hydroxyacetophenone4-Phenylbutanal-2048851:1995 (syn)[5]
LaLi₃tris((S)-binaphthoxide) (4)2-Hydroxyacetophenone4-Phenylbutanal-2048871:595 (anti)[5]
Biocatalytic Aldol Additions

Enzymes, particularly aldolases, offer unparalleled stereoselectivity under mild reaction conditions. They represent a green and highly efficient approach to chiral 4-hydroxy ketones.

BiocatalystNucleophileElectrophileYield (%)dree (%)Reference
D-fructose-6-phosphate aldolase (B8822740) (FSA) D6H/D6Q variantsPropanone, Cyclobutanone, Cyclopentanone, Ethanal3-Hydroxypropanal, (S)- or (R)-3-hydroxybutanal8-7797:3>95[6]
Thiamine diphosphate-dependent lyasesAldehydesAldehydesHigh (>90%)->99[6]
L-threonine aldolase (LTA) with ScADHGlycineVarious unactivated ketones---[7]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below, offering a starting point for laboratory-scale synthesis.

General Procedure for L-Proline-Catalyzed Aldol Reaction

This protocol describes a general method for the asymmetric aldol reaction between an aldehyde and a ketone using L-proline as the catalyst.[1]

Materials:

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., acetone, used as solvent and reactant)

  • L-Proline

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hydrochloric acid (1N)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the aldehyde (1.0 mmol) in acetone (5.0 mL) and DMSO (1.0 mL), add L-proline (0.3 mmol, 30 mol%).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 96 hours), monitoring the progress by thin-layer chromatography.

  • Upon completion, quench the reaction by adding 1N HCl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ketone.

General Procedure for Metal-Catalyzed Reductive Aldol Coupling

This protocol outlines a general procedure for the rhodium-catalyzed hydrogenative aldol coupling of a vinyl ketone with an aldehyde.[3]

Materials:

  • Vinyl ketone (e.g., methyl vinyl ketone)

  • Aldehyde

  • [Rh(cod)₂]OTf

  • Tri-2-furylphosphine (Fur₃P)

  • Dichloromethane (DCM)

  • Hydrogen gas

Procedure:

  • In a glovebox, charge an oven-dried reaction vial with [Rh(cod)₂]OTf (0.025 mmol) and Fur₃P (0.055 mmol).

  • Add anhydrous, degassed DCM (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add the aldehyde (0.5 mmol) followed by the vinyl ketone (1.0 mmol).

  • Seal the vial, remove it from the glovebox, and connect it to a hydrogen balloon.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reaction is complete as monitored by TLC.

  • Concentrate the reaction mixture and purify the residue by flash chromatography to isolate the desired syn-aldol product.

General Procedure for Biocatalytic Aldol Addition

This procedure describes a typical enzymatic aldol addition using a d-fructose-6-phosphate aldolase (FSA) variant.[6]

Materials:

  • Hydroxyaldehyde electrophile (e.g., 3-hydroxypropanal)

  • Aliphatic ketone nucleophile (e.g., propanone)

  • FSA variant (e.g., D6H or D6Q) in buffer (e.g., triethanolamine (B1662121) buffer, pH 8)

  • Acetaldehyde (for cofactor regeneration if needed)

  • Centrifugal filters

Procedure:

  • In a reaction vessel, dissolve the hydroxyaldehyde (e.g., 80 mM) and the ketone (e.g., 100 mM to 20% v/v) in the appropriate buffer.

  • Initiate the reaction by adding the FSA variant solution.

  • If required for cofactor regeneration, add acetaldehyde.

  • Incubate the reaction mixture at a controlled temperature (e.g., 25 °C) with gentle shaking.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

  • Upon completion, stop the reaction by removing the enzyme using a centrifugal filter.

  • The filtrate containing the product can be further purified by chromatographic methods.

Mandatory Visualization

Proline-Catalyzed Aldol Reaction Mechanism

The following diagram illustrates the widely accepted catalytic cycle for the L-proline-catalyzed intermolecular aldol reaction, proceeding through an enamine intermediate.

Proline_Aldol_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Proline - H₂O Aldehyde Aldehyde TS Zimmerman-Traxler Transition State Aldehyde->TS Proline L-Proline Proline->Enamine Enamine->TS + Aldehyde Alkoxide Alkoxide Intermediate TS->Alkoxide Product_Proline Product-Proline Complex Alkoxide->Product_Proline + H₂O from step 1 HydroxyKetone 4-Hydroxy Ketone Product_Proline->HydroxyKetone Hydrolysis RegenProline Regenerated L-Proline Product_Proline->RegenProline RegenProline->Proline re-enters cycle Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Product Analysis A 1. Add reactants and solvent to reactor B 2. Add catalyst A->B C 3. Set reaction conditions (Temperature, Stirring) B->C D 4. Run reaction for specified time C->D E 5. Monitor progress (TLC, GC, HPLC) D->E F 6. Quench reaction D->F G 7. Extraction and Drying F->G H 8. Purification (Chromatography) G->H I 9. Characterization (NMR, MS) H->I J 10. Determine yield and selectivity I->J

References

Safety Operating Guide

Proper Disposal of 4-Hydroxy-3,3-dimethylcyclohexanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Hydroxy-3,3-dimethylcyclohexanone (CAS No. 888325-29-9), a key intermediate in pharmaceutical research. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. All personnel handling this chemical for disposal must be aware of its potential dangers and equipped with the appropriate personal protective equipment.

Hazard Summary:

Hazard StatementGHS ClassificationPictogramSignal Word
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)GHS07Warning
H315: Causes skin irritationSkin Irritation (Category 2)GHS07Warning
H319: Causes serious eye irritationEye Irritation (Category 2A)GHS07Warning
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationGHS07Warning

Source: Fluorochem Safety Data Sheet[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn at all times.

  • Lab Coat: A standard laboratory coat should be worn to protect from accidental spills.

  • Respiratory Protection: If handling large quantities or if there is a risk of dust or aerosol generation, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous waste.[1] Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Waste Collection and Disposal:

  • Waste Segregation:

    • Designate a specific, clearly labeled hazardous waste container for this compound and its contaminated materials.

    • The container must be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and have a secure, tight-fitting lid.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (Harmful/Irritant).

  • Waste Transfer:

    • Carefully transfer the chemical waste into the designated container, minimizing the generation of dust or splashes.

    • If dealing with a solid, use a scoop or spatula. If in solution, pour carefully, avoiding drips.

  • Decontamination of Emptied Containers:

    • Thoroughly rinse the original product container with a suitable solvent (e.g., acetone (B3395972) or ethanol) three times.

    • Collect the rinsate as hazardous waste and add it to the designated waste container.

    • Once decontaminated, the original container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]

  • Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1]

  • Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in the hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

G Disposal Workflow for this compound A Start: Have 4-Hydroxy-3,3- dimethylcyclohexanone Waste? B Is it mixed with other waste? A->B C Segregate into a dedicated Hazardous Waste Container B->C No D Consult EHS for mixed waste disposal protocol B->D Yes E Label container with: 'Hazardous Waste' 'this compound' GHS Pictograms C->E G Arrange for pickup by EHS/Licensed Contractor D->G F Store in designated Satellite Accumulation Area E->F F->G H End of Process G->H

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Hydroxy-3,3-dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 4-Hydroxy-3,3-dimethylcyclohexanone (CAS No. 888325-29-9). Adherence to these procedures is critical for ensuring personnel safety and proper management of this chemical compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the required equipment.

Protection TypeRecommended EquipmentSpecifications and Use
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles must be worn at all times. A face shield is required over safety goggles when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesDue to the ketone functional group, standard nitrile gloves may offer only short-term splash protection and are not recommended for prolonged contact. Butyl rubber or neoprene gloves are preferred for their higher resistance to ketones.[1][2][3][4] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[5]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn over personal clothing. Ensure the coat is fully buttoned to maximize skin coverage.
Foot Protection Closed-Toe ShoesShoes must fully cover the feet; sandals, perforated shoes, or cloth footwear are not permitted in the laboratory.[6]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[7] If a fume hood is not available or insufficient, a NIOSH-approved respirator appropriate for organic vapors must be used.

Operational Plan for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to disposal.

2.1. Pre-Handling Preparations

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound. While a specific SDS may not be readily available, information on similar compounds indicates it should be treated as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.

  • Designate a Work Area: All work with this chemical must be performed within a designated area, such as a chemical fume hood.[8]

  • Assemble Materials: Ensure all necessary PPE, spill cleanup materials (such as a spill kit with absorbent pads), and waste containers are readily accessible before handling the chemical.

2.2. Handling Procedures

  • Don Appropriate PPE: Put on all required PPE as specified in the table above.

  • Work in a Ventilated Area: Conduct all transfers and manipulations of the chemical inside a properly functioning chemical fume hood to prevent the accumulation of vapors.[7]

  • Avoid Inhalation and Contact: Do not directly smell the chemical. Avoid all contact with skin, eyes, and clothing.[5]

  • Prevent Ingestion: Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[5] Wash hands thoroughly after handling, even if gloves were worn.[9]

  • Container Management: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

2.3. In Case of Exposure or Spill

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

  • Spill Response: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation and Collection

  • Waste Characterization: this compound is a non-halogenated organic compound. It should be collected as hazardous chemical waste.

  • Waste Container: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Segregation: Do not mix this waste with other waste streams, particularly halogenated solvents, acids, or bases, to avoid potentially reactive mixtures and to facilitate proper disposal.[10]

3.2. Disposal Procedure

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., acetone (B3395972) or ethanol). Collect the rinsate as hazardous waste. After rinsing, deface the label on the empty container before disposing of it according to your institution's guidelines for chemically contaminated glassware or plastic.[6][11]

  • Professional Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.[6][11]

Logical Workflow for Safe Chemical Handling

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal cluster_emergency Emergency Response prep1 Review SDS prep2 Designate Work Area (Fume Hood) prep1->prep2 prep3 Assemble PPE & Spill Kit prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Transfer Chemical in Hood handle1->handle2 handle3 Keep Container Sealed handle2->handle3 post1 Segregate Waste handle3->post1 post2 Clean Work Area post1->post2 disp1 Label Waste Container post1->disp1 post3 Doff PPE & Wash Hands post2->post3 disp2 Store in Designated Area disp1->disp2 disp3 Arrange for Pickup disp2->disp3 emergency_node Spill or Exposure Occurs action_spill Use Spill Kit emergency_node->action_spill action_exposure Administer First Aid emergency_node->action_exposure action_notify Notify Supervisor/EHS action_spill->action_notify action_exposure->action_notify

Caption: Workflow for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.